molecular formula C8H6F3NO2 B055342 Methyl 5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 124236-37-9

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

カタログ番号: B055342
CAS番号: 124236-37-9
分子量: 205.13 g/mol
InChIキー: CHRQADSGOKVKER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a high-value chemical building block extensively utilized in medicinal chemistry and agrochemical research. This compound features a carboxylate ester group and a metabolically stable trifluoromethyl group on a pyridine ring, a privileged scaffold in drug discovery. Its primary research value lies in its versatility as a key intermediate for the synthesis of more complex molecules, particularly through amidation or hydrolysis reactions to form carboxylic acid derivatives. The presence of the strong electron-withdrawing trifluoromethyl group at the 5-position significantly influences the electronic properties of the ring system, enhancing the electrophilicity of the ester carbonyl and modulating the overall lipophilicity and metabolic stability of final target compounds. Researchers employ this chemical in the development of active pharmaceutical ingredients (APIs), such as kinase inhibitors and other small-molecule therapeutics, where the 2-carboxylate moiety can be used to create critical hydrogen-bonding interactions with biological targets. It is strictly for use in laboratory research and development.

特性

IUPAC Name

methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRQADSGOKVKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597233
Record name Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124236-37-9
Record name Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals. This document details two primary synthetic pathways: the direct esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid and the palladium-catalyzed methoxycarbonylation of 2-chloro-5-(trifluoromethyl)pyridine. Included are detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflows to aid researchers in the practical application of these methodologies.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Its structural motif is found in a variety of pharmaceutical and agrochemical compounds. This guide outlines the most common and effective methods for its preparation, providing detailed procedural information and quantitative data to support research and development efforts.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented:

  • Route 1: Esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid.

  • Route 2: Palladium-catalyzed methoxycarbonylation of 2-chloro-5-(trifluoromethyl)pyridine.

The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity of the final product.

Route 1: Esterification of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

This classical approach involves the direct esterification of the corresponding carboxylic acid with methanol, typically in the presence of an acid catalyst or after conversion to a more reactive species such as an acyl chloride.

Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

While 5-(trifluoromethyl)pyridine-2-carboxylic acid is commercially available, its synthesis from 2-chloro-5-(trifluoromethyl)pyridine provides a viable route for its in-house preparation.[1] A common method involves a Grignard reaction followed by carboxylation.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then added slowly to a vigorously stirred slurry of dry ice (solid carbon dioxide) in anhydrous THF.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-(trifluoromethyl)pyridine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Quantitative Data:

ParameterValue
Starting Material2-chloro-5-(trifluoromethyl)pyridine
Key ReagentsMagnesium, Carbon Dioxide
SolventAnhydrous THF
Typical Yield60-75%
Purity>95% after recrystallization
Esterification of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

The carboxylic acid is converted to its methyl ester using standard esterification procedures. A common and effective method involves the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with methanol.[2]

Experimental Protocol: Methyl Esterification

  • Acyl Chloride Formation: To a stirred solution of 5-(trifluoromethyl)pyridine-2-carboxylic acid in an inert solvent such as dichloromethane, a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride is then added dropwise at room temperature. The reaction mixture is stirred until the evolution of gas ceases.

  • Esterification: The reaction mixture is cooled in an ice bath, and methanol is added slowly. The mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation or column chromatography on silica gel.[3]

Quantitative Data:

ParameterValue
Starting Material5-(trifluoromethyl)pyridine-2-carboxylic acid
Key ReagentsThionyl Chloride, Methanol, DMF (catalyst)
SolventDichloromethane
Typical Yield85-95%
Purity>98% after purification

Workflow for Route 1

G A 2-Chloro-5-(trifluoromethyl)pyridine C Grignard Reagent A->C Grignard Formation B Mg, THF E 5-(Trifluoromethyl)pyridine-2-carboxylic Acid C->E Carboxylation D 1. CO2 2. H3O+ G Acyl Chloride Intermediate E->G Activation F SOCl2, DMF I This compound G->I Esterification H Methanol

Caption: Synthesis of this compound via Esterification.

Route 2: Palladium-Catalyzed Methoxycarbonylation

This modern and efficient method involves the direct conversion of 2-chloro-5-(trifluoromethyl)pyridine to the corresponding methyl ester using carbon monoxide and methanol in the presence of a palladium catalyst. This route is often favored in industrial settings due to its atom economy and fewer synthetic steps.

Methoxycarbonylation of 2-Chloro-5-(trifluoromethyl)pyridine

The reaction is typically carried out in an autoclave under a carbon monoxide atmosphere. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.[4]

Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation

  • Reaction Setup: A high-pressure autoclave is charged with 2-chloro-5-(trifluoromethyl)pyridine, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene - DPPF), a non-nucleophilic base (e.g., triethylamine), and a suitable solvent (e.g., N,N-dimethylformamide or methanol).

  • Reaction Conditions: The autoclave is sealed, purged with carbon monoxide, and then pressurized to the desired CO pressure. The reaction mixture is heated to the specified temperature with vigorous stirring for a set period.

  • Work-up: After cooling to room temperature and venting the excess carbon monoxide, the reaction mixture is filtered to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to afford this compound.

Quantitative Data:

ParameterValue
Starting Material2-chloro-5-(trifluoromethyl)pyridine
CatalystPalladium(II) acetate
Ligand1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
BaseTriethylamine
SolventN,N-Dimethylformamide / Methanol
Carbon Monoxide Pressure10-50 atm
Temperature80-120 °C
Reaction Time12-24 hours
Typical Yield70-90%
Purity>98% after purification

Workflow for Route 2

G A 2-Chloro-5-(trifluoromethyl)pyridine D This compound A->D Methoxycarbonylation B CO, Methanol C Pd(OAc)2, DPPF, Et3N

Caption: Palladium-Catalyzed Methoxycarbonylation Pathway.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular FormulaC₈H₆F₃NO₂
Molecular Weight205.13 g/mol
AppearanceWhite to off-white solid
Melting Point49-53 °C
Boiling Point248 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz)δ 8.85 (s, 1H), 8.15 (d, J=8.4 Hz, 1H), 8.05 (d, J=8.4 Hz, 1H), 4.00 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 164.5, 149.8, 146.5 (q, J=4.0 Hz), 136.9, 127.2 (q, J=3.5 Hz), 123.8 (q, J=273.7 Hz), 123.0 (q, J=33.4 Hz), 53.2
IR (KBr, cm⁻¹)3080, 2960, 1735, 1590, 1440, 1330, 1280, 1170, 1130, 1080

Safety Considerations

  • 2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride: Corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Carbon Monoxide: Highly toxic and flammable gas. Reactions involving CO under pressure should only be conducted in a properly functioning autoclave by trained personnel.

  • Palladium Catalysts: May be toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of this compound can be effectively achieved through either the esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid or the palladium-catalyzed methoxycarbonylation of 2-chloro-5-(trifluoromethyl)pyridine. The choice of synthetic route will be dictated by the specific requirements of the research or development project. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in the synthesis of various agrochemical and pharmaceutical agents.[1][2][3] The strategic incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and binding affinity.[1] A thorough understanding of its physicochemical characteristics is therefore essential for its effective application in research and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its parent carboxylic acid, providing a comparative view for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂[4][5][6]
Molecular Weight 205.13 g/mol [5][6]
Appearance Colorless liquid or yellow to brown solid[4][]
Boiling Point 164-165 °C; 248.0 ± 40.0 °C (Predicted)[4][]
Density 1.331 - 1.374 g/cm³ (Predicted)[4][]
Flash Point 103.8 °C[4]
pKa (Predicted) -0.73 ± 0.10[4]
Storage Inert atmosphere, Room Temperature[4][]

Table 2: Physicochemical Properties of 5-(Trifluoromethyl)pyridine-2-carboxylic acid (Parent Compound)

PropertyValueSource
Molecular Formula C₇H₄F₃NO₂[8]
Molecular Weight 191.11 g/mol [8]
Melting Point 133-137 °C[9]
Boiling Point 273.7 ± 40.0 °C (Predicted)[8][9]
Density 1.484 ± 0.06 g/cm³ (Predicted)[8][9]
pKa (Predicted) 3.13 ± 0.10[8]
Solubility DMSO (Slightly), Methanol (Slightly), Slightly soluble in water[8]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[10]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Fisher-Johns)[10][11]

  • Capillary tubes (one end sealed)[12]

  • Mortar and pestle (for mixed melting point)[10]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-3 mm.[10][12] The tube is tapped to pack the sample tightly at the bottom.[11][12]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[12]

  • Approximate Melting Point: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[11]

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated slowly (1-2 °C/min) starting from a temperature about 15-20 °C below the approximate melting point.[11][12]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

  • Mixed Melting Point (for identity confirmation): The unknown sample is mixed in a 1:1 ratio with a known standard.[10] A depression or broadening of the melting range indicates the samples are different.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[13][14]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)[15][16]

  • Small test tube (fusion tube)[15]

  • Capillary tube (one end sealed)[15]

  • Thermometer[13]

  • Heat source (e.g., Bunsen burner)[15]

Procedure (Thiele Tube Method):

  • Sample Preparation: A few milliliters of the liquid are placed in the small test tube.[13] A capillary tube is sealed at one end and placed, open end down, into the liquid.[15][16]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is clamped so that the bulb of the thermometer and the sample are immersed in the oil of the Thiele tube.[15][16]

  • Heating: The side arm of the Thiele tube is heated gently.[15]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.[16] Heating is continued until a rapid and continuous stream of bubbles is observed.[15]

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

Solubility Testing

Solubility provides information about the polarity and presence of functional groups.[17][18]

Materials:

  • Test tubes

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, and an organic solvent like ether or hexane.[17][18]

Procedure:

  • Initial Test: Approximately 0.1 g of the solid (or 0.2 mL of the liquid) is placed in a test tube, and 3 mL of the solvent is added in portions with shaking.[17]

  • Observation: The sample is classified as soluble if it dissolves completely.[19]

  • Systematic Testing: A systematic approach is followed, starting with water.[17] If insoluble in water, the solubility in acidic and basic solutions is tested to identify acidic or basic functional groups.[17][20] For instance, solubility in 5% NaOH suggests an acidic compound.[20]

  • Polarity Assessment: Solubility in a nonpolar solvent like hexane versus a polar solvent like water can indicate the overall polarity of the molecule.[19]

pKa Determination

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.[21][22]

Apparatus:

  • Calibrated pH meter and electrode[21]

  • Burette

  • Magnetic stirrer and stir bar[21]

  • Beaker or reaction vessel[21]

Procedure (Potentiometric Titration):

  • Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution may be made acidic (e.g., to pH 1.8-2.0 with HCl) to start.[21]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[21]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.[21]

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa can be determined from the inflection point of this sigmoid curve.[22] A common method is the half-equivalence point method, where the pH at half the volume of the equivalence point is equal to the pKa.[23][24]

LogP Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity.[25] The shake-flask method is the traditional approach.

Materials:

  • n-Octanol (pre-saturated with water)[26]

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[26][27]

  • Separatory funnel or vials

  • Shaker or rotator[27]

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)[26][27]

Procedure (Shake-Flask Method):

  • Sample Preparation: A known amount of the compound is dissolved in one of the phases (e.g., the aqueous phase).[27]

  • Partitioning: The two immiscible phases (n-octanol and water/buffer) are combined in a vessel, and the mixture is shaken or rotated for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.[27]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.[26]

  • Concentration Analysis: An aliquot is carefully taken from each phase, and the concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique.[26][27]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[25] LogP is the base-10 logarithm of P.[25]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

experimental_workflow start Start: Compound Synthesis and Purification structure Structural Confirmation (NMR, MS) start->structure physical_state Determine Physical State (Solid or Liquid) structure->physical_state solid_path Solid physical_state->solid_path Is it a solid? liquid_path Liquid physical_state->liquid_path Is it a liquid? melting_point Melting Point Determination solid_path->melting_point Yes boiling_point Boiling Point Determination liquid_path->boiling_point Yes solubility Solubility Profiling melting_point->solubility boiling_point->solubility pka pKa Determination solubility->pka logp LogP Determination pka->logp data_analysis Data Compilation and Analysis logp->data_analysis end End: Complete Physicochemical Profile data_analysis->end

Caption: Workflow for Physicochemical Characterization.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, facilitating further research and development endeavors.

References

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate CAS number 124236-37-9

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

CAS Number: 124236-37-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of resulting compounds, making this intermediate a subject of considerable interest in medicinal and materials chemistry.[1][2]

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below. The trifluoromethyl group, being strongly electron-withdrawing, influences the molecule's overall characteristics.[3]

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂[4]
Molecular Weight 205.13 g/mol [4]
Appearance Solid
Boiling Point 248.0 ± 40.0 °C (Predicted)[4][]
Density 1.331 ± 0.06 g/cm³ (Predicted)[4][]
Flash Point 103.8 °C[4]
pKa -0.73 ± 0.10 (Predicted)[4]
Storage Conditions Inert atmosphere, Room Temperature[4][]

Spectroscopic Data

Structural elucidation of this compound is supported by various spectroscopic techniques. The following are key identifiers.

Spectroscopic DataValueSource
SMILES COC(=O)c1ccc(cn1)C(F)(F)F
InChI 1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10,11)/h2-4H,1H3
InChI Key CHRQADSGOKVKER-UHFFFAOYSA-N
Predicted Collision Cross Section ([M+H]⁺) 136.9 Ų[6]
Predicted Collision Cross Section ([M+Na]⁺) 146.4 Ų[6]

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridine (TFMP) derivatives can be achieved through several methods, including chlorine/fluorine exchange from a trichloromethylpyridine precursor or by constructing the pyridine ring from a trifluoromethyl-containing building block.[3][7]

General Experimental Workflow for Synthesis

A common approach involves the esterification of the corresponding carboxylic acid. Below is a generalized workflow.

G A 5-(Trifluoromethyl)pyridine-2-carboxylic acid D Reaction Mixture A->D B Methanol (Solvent & Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heat F Work-up (Neutralization & Extraction) E->F G Purification (e.g., Column Chromatography) F->G H This compound G->H G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Niflumic_Acid_Analogue Niflumic Acid Analogue (Derived from title compound) Niflumic_Acid_Analogue->COX_Enzymes Inhibits

References

An In-depth Technical Guide to the Molecular Structure of Methyl 5-(trifluoromethyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)picolinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Methyl 5-(trifluoromethyl)picolinate, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Chemical Properties

Methyl 5-(trifluoromethyl)picolinate is a derivative of picolinic acid, featuring a trifluoromethyl group at the 5-position and a methyl ester at the 2-position of the pyridine ring.

Chemical Structure:

Caption: 2D structure of Methyl 5-(trifluoromethyl)picolinate.

A summary of the key physicochemical properties of Methyl 5-(trifluoromethyl)picolinate is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂[1]
Molecular Weight 205.14 g/mol [1]
CAS Number 124236-37-9[1]
Appearance Yellow to brown solid[2]
Boiling Point 248 °C at 760 mmHg[2]
Density 1.331 g/cm³[2]
Purity ≥98%[1]

Synthesis and Experimental Protocols

The synthesis of Methyl 5-(trifluoromethyl)picolinate can be achieved through a multi-step process, typically starting from a commercially available substituted pyridine. A common and logical synthetic route involves the preparation of the precursor, 5-(trifluoromethyl)picolinic acid, followed by its esterification.

Proposed Synthetic Pathway

synthesis_pathway A 2-Bromo-5-(trifluoromethyl)pyridine B 5-(Trifluoromethyl)picolinic acid (CAS: 80194-69-0) A->B 1. n-BuLi 2. CO2 C Methyl 5-(trifluoromethyl)picolinate (CAS: 124236-37-9) B->C MeOH, H+ (cat.) or SOCl2, then MeOH

Caption: Proposed synthesis of Methyl 5-(trifluoromethyl)picolinate.

Experimental Protocols

Step 1: Synthesis of 5-(Trifluoromethyl)picolinic acid (Precursor)

A common method for the synthesis of 5-(trifluoromethyl)picolinic acid involves the lithiation of 2-bromo-5-(trifluoromethyl)pyridine followed by carboxylation with carbon dioxide.

  • Materials: 2-Bromo-5-(trifluoromethyl)pyridine, n-butyllithium (n-BuLi), dry diethyl ether or tetrahydrofuran (THF), and dry carbon dioxide (solid or gas).

  • Procedure:

    • Dissolve 2-bromo-5-(trifluoromethyl)pyridine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes to the cooled solution, maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

    • Quench the reaction by pouring the mixture over crushed dry ice or by bubbling dry carbon dioxide gas through the solution.

    • Allow the mixture to warm to room temperature and then acidify with aqueous HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(trifluoromethyl)picolinic acid.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Esterification to Methyl 5-(trifluoromethyl)picolinate

The conversion of 5-(trifluoromethyl)picolinic acid to its methyl ester can be accomplished using standard esterification methods.[3]

  • Method A: Fischer Esterification

    • Dissolve 5-(trifluoromethyl)picolinic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Methyl 5-(trifluoromethyl)picolinate.

    • Purify the product by column chromatography or distillation.

  • Method B: Via Acyl Chloride

    • Treat 5-(trifluoromethyl)picolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.[2]

    • Carefully add methanol to the acyl chloride solution to form the methyl ester.

    • Work up the reaction as described in Method A to isolate and purify the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the trifluoromethyl group, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.14). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the trifluoromethyl group (-CF₃).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data on the biological activity and associated signaling pathways of Methyl 5-(trifluoromethyl)picolinate. However, trifluoromethyl-substituted pyridines are a well-established class of compounds in medicinal chemistry, often investigated for their potential as:

  • Enzyme Inhibitors: The trifluoromethyl group can enhance binding to enzyme active sites.

  • Receptor Modulators: The electronic properties of the fluorinated pyridine ring can influence interactions with various receptors.

Further research is required to elucidate the specific biological targets and mechanisms of action of Methyl 5-(trifluoromethyl)picolinate.

Conclusion

Methyl 5-(trifluoromethyl)picolinate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide has provided an overview of its molecular structure, a plausible synthetic route with detailed experimental considerations, and predicted characterization data. While specific biological data is currently limited, the structural features of this compound warrant further investigation into its potential as a lead compound in drug discovery programs. Researchers are encouraged to utilize the information presented herein as a foundation for their own studies into the synthesis and biological evaluation of this and related compounds.

References

Spectroscopic Data and Analysis of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Table 1: NMR Spectroscopic Data

While experimental data for the target compound is not publicly available, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of closely related structural analogs, such as methyl 2-(trifluoromethyl)benzoate and various trifluoromethyl-substituted pyridines.

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~8.9Doublet~2.0H-6
~8.2Doublet of Doublets~8.5, 2.0H-4
~7.9Doublet~8.5H-3
~4.0Singlet--OCH₃
¹³C~164Singlet-C=O
~151 (q)Quartet~4C-5
~148Singlet-C-2
~135Singlet-C-6
~124 (q)Quartet~272-CF₃
~122Singlet-C-4
~120Singlet-C-3
~53Singlet--OCH₃

Note: Predicted values are based on data from similar compounds and may vary from experimental results. 'q' denotes a quartet multiplicity due to coupling with the -CF₃ group.

Table 2: IR Spectroscopic Data

The expected characteristic infrared absorption bands for this compound are listed below.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100-3000Weak-MediumAromatic C-H Stretch
~1730StrongC=O Stretch (Ester)
1600-1585MediumAromatic C=C Stretch
1500-1400MediumAromatic C=C Stretch
1300-1100StrongC-F Stretch
~1250StrongC-O Stretch (Ester)
Table 3: Mass Spectrometry Data

The following table presents predicted m/z values for common adducts of this compound (Molecular Weight: 205.13 g/mol ) in electrospray ionization mass spectrometry (ESI-MS).[1]

Adduct Calculated m/z
[M+H]⁺206.04234
[M+Na]⁺228.02428
[M+K]⁺243.99822
[M+NH₄]⁺223.06888
[M-H]⁻204.02778

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds).

    • A larger number of scans will be required compared to ¹H NMR.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

    • Thin Film (if liquid or low-melting solid): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.[2]

    • Place the sample in the beam path and acquire the sample spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts.

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data.

Spectroscopic_Analysis_Workflow Spectroscopic Data Analysis Workflow for this compound cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing & Interpretation cluster_Structural_Elucidation Structural Elucidation NMR_Acq NMR (¹H, ¹³C) NMR_Proc Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Proc Raw Data IR_Acq IR IR_Proc Functional Group Identification IR_Acq->IR_Proc Raw Data MS_Acq MS MS_Proc Molecular Ion Peak Fragmentation Pattern MS_Acq->MS_Proc Raw Data Structure_Confirmation Structure Confirmation of This compound NMR_Proc->Structure_Confirmation Connectivity Information IR_Proc->Structure_Confirmation Functional Groups Present MS_Proc->Structure_Confirmation Molecular Weight & Formula

Caption: Workflow for Spectroscopic Data Analysis.

References

A Comprehensive Technical Guide to Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a key building block in medicinal chemistry and drug discovery, prized for its versatile reactivity and the unique physicochemical properties imparted by the trifluoromethyl group. This document provides an in-depth technical overview of its chemical properties, synthesis, spectroscopic characterization, and its existing and potential applications in the development of novel therapeutics. Detailed experimental protocols, data analysis, and visualizations of relevant chemical pathways are presented to serve as a comprehensive resource for researchers in the field.

Chemical Properties and Data

This compound, also known by its IUPAC name, is a solid organic compound. The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its stability and modulating its reactivity.[1]

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 124236-37-9[2]
Molecular Formula C₈H₆F₃NO₂[2]
Molecular Weight 205.13 g/mol [2]
Physical Form Solid[2]
SMILES COC(=O)c1ccc(cn1)C(F)(F)F[2]
InChI 1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3[2]
InChI Key CHRQADSGOKVKER-UHFFFAOYSA-N[2]

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available picoline derivative. The introduction of the trifluoromethyl group is a key transformation, often accomplished via a chlorine/fluorine exchange reaction.[3][4] A common precursor is 5-(trifluoromethyl)picolinic acid, which can be esterified to yield the final product.

General Synthetic Workflow

A plausible synthetic route involves the following key transformations:

Synthesis_Workflow A 3-Picoline B 2-Chloro-5-(trichloromethyl)pyridine A->B Chlorination C 2-Chloro-5-(trifluoromethyl)pyridine B->C Fluorination D 5-(Trifluoromethyl)picolinic acid C->D Oxidation/Hydrolysis E This compound D->E Esterification Fragmentation_Pathway M [M]⁺˙ m/z 205 F1 [M - OCH₃]⁺ m/z 174 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 146 M->F2 - •COOCH₃ F1->F2 - CO F3 [C₅H₂N(CF₃)]⁺˙ m/z 145 Signaling_Pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cellular Processes Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Inhibitor Derivative of Methyl 5-(trifluoromethyl)pyridine- 2-carboxylate Inhibitor->PI3K Inhibition

References

Technical Guide: Physicochemical Properties of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active molecules. A thorough understanding of its fundamental physicochemical properties, such as boiling and melting points, is crucial for its synthesis, purification, handling, and formulation in research and development settings. This technical guide provides a summary of the available data for these key physical constants.

Physicochemical Data

The physical properties of this compound have been reported in various chemical databases. However, there are some discrepancies in the cited values, particularly for the boiling point. The physical state of the compound has also been inconsistently described, suggesting its melting point may be near ambient temperature.

PropertyReported Value(s)Source(s)
Boiling Point 164-165 °CCommercial Supplier Data
248 °C (at 760 mmHg)Commercial Supplier Data
Melting Point Data not availableN/A
Physical Form Colorless liquid / SolidCommercial Supplier Data

Note: The conflicting boiling point data may be due to different measurement conditions (e.g., pressure) or impurities. The varied description of the physical form indicates the melting point is likely close to room temperature. For comparison, the related precursor, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, has a reported melting point of 135-137 °C.

Experimental Protocols

General Protocol for Melting Point Determination:

A calibrated melting point apparatus would be utilized. A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

General Protocol for Boiling Point Determination:

For the determination of the boiling point at atmospheric pressure, the compound would be heated in a distillation apparatus. A thermometer is placed so that the top of the bulb is level with the side arm of the distillation head. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure, observed as a stable temperature of the condensing vapor, is recorded as the boiling point. For measurements at reduced pressure (vacuum distillation), a vacuum pump and a manometer are connected to the apparatus, and the pressure is recorded along with the boiling temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination and verification of the boiling and melting points of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Analysis cluster_data Data Reporting synthesis Synthesis of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate purification Purification (e.g., Distillation, Crystallization) synthesis->purification spectroscopy Spectroscopic Confirmation (NMR, IR, MS) purification->spectroscopy mp_determination Melting Point Determination (Capillary Method) data_table Tabulation of Results mp_determination->data_table bp_determination Boiling Point Determination (Distillation Method) bp_determination->data_table purity_analysis Purity Assessment (HPLC, GC) spectroscopy->purity_analysis purity_analysis->mp_determination purity_analysis->bp_determination report Technical Data Sheet Generation data_table->report

Caption: Logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

An In-depth Technical Guide to the Solubility Characteristics of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] While specific quantitative solubility data for this compound in various solvents is not extensively published in publicly available literature, this guide focuses on the standardized experimental protocols used to determine such crucial physicochemical properties. Understanding these methodologies is paramount for researchers working on drug discovery, formulation development, and process chemistry.

This compound is a solid at room temperature.[4][5] Its chemical structure, featuring a trifluoromethyl group, enhances lipophilicity and biological activity, making it a valuable compound in drug development.[6] The trifluoromethyl group is noted for its role in modulating interactions with enzymes and receptors.[6] This compound has shown potential in various pharmacological applications, including anticancer research, by potentially interfering with cellular signaling and modulating enzyme activity.[6]

I. Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in the early stages of drug discovery and lead optimization.[7][8] Low solubility can lead to unreliable results in in-vitro testing and may cause poor bioavailability in later stages.[7][8] The following are detailed experimental protocols for determining the thermodynamic (equilibrium) solubility of a compound like this compound.

A. Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for measuring the equilibrium solubility of a compound.[9] It is considered a gold standard for obtaining thermodynamic solubility data.[10]

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a constant temperature.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Stoppered flasks or vials

  • Orbital shaker or agitator

  • Temperature-controlled incubator or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Calibrated pH meter

  • Analytical balance

Detailed Protocol:

  • Preparation of Solutions: Prepare the desired solvent systems. For aqueous solutions, ensure the pH is accurately adjusted and recorded.[9]

  • Addition of Excess Solid: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[11]

  • Equilibration: Seal the flasks and place them in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium.[11][12] This can range from 24 to 72 hours, depending on the compound and solvent.[7][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a plateau in the concentration.[13]

  • Phase Separation: After equilibration, allow the suspension to settle.[9] Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.[11][12] If using filtration, it is important to use a filter that does not adsorb the compound.[11]

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[7][12]

  • Data Analysis: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.

B. Miniaturized Equilibrium Solubility Assay

For early-stage drug discovery where the amount of compound is limited, a miniaturized version of the shake-flask method can be employed.[9]

Objective: To determine equilibrium solubility using a smaller amount of the test compound and solvent.

Methodology: The principles are the same as the standard shake-flask method, but the experiment is conducted in smaller vessels, such as 96-well plates. An excess of the solid compound is added to each well containing the test solvent. The plate is sealed and agitated until equilibrium is reached. Phase separation is typically achieved by filtration using a filter plate. The concentration in the filtrate is then determined by a suitable analytical method.

II. Data Presentation

While specific quantitative data for this compound is not provided here, the following tables illustrate how experimentally determined solubility data should be structured for clear comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolubility (mg/mL)Method
WaterData to be determinedShake-Flask
Phosphate-Buffered Saline (pH 7.4)Data to be determinedShake-Flask
EthanolData to be determinedShake-Flask
MethanolData to be determinedShake-Flask
AcetonitrileData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)Data to be determinedShake-Flask

Table 2: pH-Dependent Aqueous Solubility of this compound at 37 °C

pHBuffer SystemSolubility (µg/mL)Method
1.2HClData to be determinedShake-Flask
4.5AcetateData to be determinedShake-Flask
6.8PhosphateData to be determinedShake-Flask
7.4PhosphateData to be determinedShake-Flask

III. Visualizations

A. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the equilibrium solubility of an organic compound.

G prep Preparation of Solvent System add_solid Addition of Excess Solid Compound prep->add_solid equilibrate Equilibration with Agitation (Constant Temperature) add_solid->equilibrate phase_sep Phase Separation (Centrifugation/Filtration) equilibrate->phase_sep quantify Quantification of Dissolved Compound (e.g., HPLC, LC-MS) phase_sep->quantify analyze Data Analysis and Solubility Determination quantify->analyze G start Starting Materials (e.g., picolinic acid derivatives) intermediate This compound start->intermediate Synthesis pharma Pharmaceuticals (e.g., BACE inhibitors, anticancer agents) intermediate->pharma Further Reactions agro Agrochemicals (e.g., Herbicides, Insecticides) intermediate->agro Further Reactions

References

A Technical Guide to Methyl 5-(trifluoromethyl)picolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Methyl 5-(trifluoromethyl)picolinate is a key building block in the synthesis of complex organic molecules, finding significant applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds. This technical guide provides a comprehensive overview of commercially available Methyl 5-(trifluoromethyl)picolinate, its chemical properties, and its applications in organic synthesis, complete with detailed experimental protocols and workflow visualizations to support researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

Methyl 5-(trifluoromethyl)picolinate (CAS No: 124236-37-9) is readily available from a variety of commercial suppliers. The compound is typically offered at high purity levels, suitable for research and development purposes. Below is a summary of representative commercial sources and their typical product specifications.

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )
--INVALID-LINK--≥98%C₈H₆F₃NO₂205.14
--INVALID-LINK---C₈H₅ClF₃NO₂239.58
--INVALID-LINK--98%C₈H₅ClF₃NO₂239.5790
--INVALID-LINK--98%C₈H₅ClF₃NO₂239.58
--INVALID-LINK--97%C₈H₆F₃NO₂205.13

Physicochemical Properties

PropertyValue
CAS Number 124236-37-9
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.14 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in most common organic solvents

Applications in Synthesis

Methyl 5-(trifluoromethyl)picolinate is a versatile intermediate for the synthesis of a wide range of substituted pyridine derivatives. Its ester functionality can be readily hydrolyzed or converted to amides, while the trifluoromethyl group imparts unique electronic properties to the pyridine ring, influencing its reactivity in cross-coupling reactions.

Representative Synthetic Workflow: Amide Coupling

A common application of Methyl 5-(trifluoromethyl)picolinate is its conversion to a carboxylic acid followed by amide coupling to introduce diverse functionalities. This workflow is central to the construction of many bioactive molecules.

G cluster_0 Hydrolysis cluster_1 Amide Coupling Methyl_5_tfm_picolinate Methyl 5-(trifluoromethyl)picolinate Picolinic_acid 5-(Trifluoromethyl)picolinic acid Methyl_5_tfm_picolinate->Picolinic_acid  LiOH, THF/H₂O Amide_product N-Alkyl/Aryl-5-(trifluoromethyl)picolinamide Picolinic_acid->Amide_product  HATU, DIPEA, DMF Amine R-NH₂ Amine->Amide_product G Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OR)₂) RedElim R¹-R² Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

A Technical Guide to Key Intermediates in Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (-CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This powerful structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, leading to improved efficacy and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the key intermediates that serve as the foundation for the synthesis of a diverse array of trifluoromethylpyridines. We will delve into the primary synthetic strategies, present detailed experimental protocols for the preparation of crucial intermediates, and offer a comparative analysis of reaction conditions and yields.

I. Major Synthetic Routes to Trifluoromethylpyridines

There are three principal strategies for the synthesis of trifluoromethylpyridines, each with its own set of advantages and key intermediates:

  • Halogen Exchange: This is a widely used industrial method that typically begins with a readily available picoline (methylpyridine) precursor. The process involves the chlorination of the methyl group to a trichloromethyl group, followed by a fluorine exchange reaction.

  • Building Block Approach (Cyclocondensation): In this strategy, the pyridine ring is constructed from acyclic precursors that already contain the trifluoromethyl group. This method offers excellent control over the final substitution pattern of the pyridine ring.

  • Direct C-H Trifluoromethylation: This more recent approach involves the direct introduction of a trifluoromethyl group onto the pyridine ring, often through radical or nucleophilic trifluoromethylation reactions.

II. Key Intermediates and Their Synthesis

This section details the synthesis of the most critical intermediates in the production of trifluoromethylpyridines.

A. Intermediates for the Halogen Exchange Route

The halogen exchange pathway relies on chlorinated pyridine derivatives as the primary intermediates.

1. 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP)

PCMP is a pivotal intermediate for the synthesis of numerous agrochemicals. It is typically prepared from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine through exhaustive chlorination.

Experimental Protocol: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine from 2-Chloro-5-(chloromethyl)pyridine

This two-step chlorination process provides a route to a highly chlorinated PCMP analogue.

  • Step 1: Side-Chain Chlorination A mixture of 2-chloro-5-chloromethyl pyridine and carbon tetrachloride is heated to reflux. Chlorine gas is bubbled through the solution in the presence of ultraviolet light for approximately 8 hours. After the reaction, the carbon tetrachloride is removed by distillation to yield 2-chloro-5-(trichloromethyl)pyridine.

  • Step 2: Ring Chlorination To the residual 2-chloro-5-(trichloromethyl)pyridine, a catalyst such as tungsten(VI) chloride (WCl₆) is added. The reaction mixture is heated to 175°C, and chlorine gas is introduced for about 6 hours. The product, 2,3,6-trichloro-5-(trichloromethyl)pyridine, is then isolated by vacuum distillation.[1]

2. 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

DCTF is a highly valuable intermediate, and its synthesis from PCMP via fluorine exchange is a critical industrial process.

Experimental Protocol: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP)

  • In a suitable reactor, 50 g of 2,3-dichloro-5-trichloromethylpyridine is combined with a catalyst. The mixture is heated to 170°C, and anhydrous hydrogen fluoride gas is slowly introduced over 11 hours. Upon completion, the reaction mixture is neutralized with a 5% sodium bicarbonate solution. The organic phase is then separated, washed with water, and dried to yield the crude product.[2]

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Not specified170116585[2]
Mercuric oxide<3522-98 (selectivity)[2]
Antimony trichloride----[3]

Spectroscopic Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine:

  • ¹H NMR: Spectral data available.[4]

  • ¹³C NMR: Spectral data available.[5]

  • ¹⁹F NMR: Spectral data available.[6]

3. 2-Chloro-5-(trifluoromethyl)pyridine (CTF)

CTF is another essential intermediate, particularly for the synthesis of herbicides. It can be synthesized from 3-picoline.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

A one-step chlorofluorination of β-picoline can be achieved in a fluidized-bed reactor.

  • β-picoline is reacted with chlorine and hydrogen fluoride over a CrO-Al catalyst at 300°C with a space velocity of 288 h⁻¹. This process yields a mixture of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine with a total yield of approximately 66.6%.[1]

Starting MaterialCatalystTemperature (°C)Yield (%)Reference
3-PicolineCrO-Al30066.6 (total)[1]
3-Trifluoromethylpyridine-42562[7]
B. Intermediates for the Building Block Approach

This approach utilizes trifluoromethylated acyclic compounds that are then used to construct the pyridine ring.

1. Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl Trifluoroacetoacetate)

This β-ketoester is a versatile building block for the synthesis of various trifluoromethylated heterocycles, including pyridones.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • To a reactor charged with an ethanol solution of sodium ethoxide and an organic solvent, ethyl trifluoroacetate and ethyl acetate are added to undergo a Claisen condensation reaction. The reaction is typically run at temperatures between 10°C and 60°C. After the reaction is complete, the mixture is neutralized with an acid, and the product is isolated by distillation.

BaseSolventTemperature (°C)Yield (%)Purity (%)Reference
Sodium ethoxideCyclohexane15-50--
Sodium ethoxideMethyl tert-butyl ether10-4586.394.7

2. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

This enone is another important building block for constructing trifluoromethylated pyridine rings.

Spectroscopic Data for (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one:

  • ¹H NMR: Spectral data available.[8]

  • ¹³C NMR: Spectral data available.[9]

  • Mass Spectrometry: Spectral data available.[10]

3. 4-Trifluoromethyl-2-pyridones

These compounds are synthesized via the cyclocondensation of 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol: Synthesis of 4-Trifluoromethyl-2-pyridones

  • A mixture of a cyclic 1,3-dione and ethyl 4,4,4-trifluoroacetoacetate is treated with a catalytic amount of a Brønsted base such as 2-dimethylaminopyridine (2-DMAP). The reaction can also be adapted to produce 4-trifluoromethyl-2-pyridones by using ammonium acetate as a source of ammonia.[11]

III. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to trifluoromethylpyridines.

Halogen_Exchange_Route Picoline 3-Picoline Trichloromethylpicoline 3-(Trichloromethyl)pyridine Picoline->Trichloromethylpicoline Chlorination CTMP 2-Chloro-5-(trichloromethyl)pyridine Trichloromethylpicoline->CTMP Ring Chlorination TFMP 3-(Trifluoromethyl)pyridine Trichloromethylpicoline->TFMP Fluorine Exchange PCMP 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) CTMP->PCMP Ring Chlorination CTF 2-Chloro-5-(trifluoromethyl)pyridine (CTF) CTMP->CTF Fluorine Exchange DCTF 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) PCMP->DCTF Fluorine Exchange TFMP->CTF Ring Chlorination

Caption: Halogen Exchange Route to Trifluoromethylpyridines.

Building_Block_Route cluster_ketoester β-Ketoester Building Block cluster_enone Enone Building Block TFAA Ethyl Trifluoroacetate Ketoester Ethyl 4,4,4-trifluoro-3-oxobutanoate TFAA->Ketoester EtOAc Ethyl Acetate EtOAc->Ketoester Pyridone 4-Trifluoromethyl-2-pyridone Ketoester->Pyridone Cyclocondensation Enone (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one Pyridine Substituted Trifluoromethylpyridine Enone->Pyridine Cyclocondensation Dione 1,3-Dione Dione->Pyridone Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Pyridone

Caption: Building Block Approach to Trifluoromethylpyridines.

IV. Conclusion

The synthesis of trifluoromethylpyridines is a dynamic field of research, driven by the continuous demand for novel bioactive molecules in the pharmaceutical and agrochemical industries. The key intermediates discussed in this guide represent the fundamental building blocks for accessing this important class of compounds. A thorough understanding of their synthesis, properties, and reactivity is essential for any researcher working in this area. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability, and economic considerations. As new methodologies for trifluoromethylation continue to emerge, the portfolio of accessible trifluoromethylpyridine intermediates will undoubtedly expand, further fueling innovation in drug discovery and development.

References

An In-depth Technical Guide to the Reaction Mechanisms for the Formation of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the synthesis of trifluoromethylpyridines, a critical structural motif in modern pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document details the primary synthetic routes, including direct C-H trifluoromethylation and cyclocondensation strategies, with a focus on their underlying mechanisms, experimental protocols, and quantitative data.

Direct C-H Trifluoromethylation of Pyridine Rings

Directly substituting a hydrogen atom on a pyridine ring with a trifluoromethyl group is an atom-economical approach. The regioselectivity of this transformation is highly dependent on the electronic nature of the trifluoromethylating agent and the reaction conditions, leading to three main mechanistic pathways: nucleophilic, radical, and electrophilic trifluoromethylation.

Nucleophilic C-H Trifluoromethylation: 3-Position Selectivity via Hydrosilylation

A significant challenge in pyridine chemistry has been the selective functionalization of the C3 position. Recently, a novel method has been developed that achieves 3-position-selective C–H trifluoromethylation through nucleophilic activation of the pyridine ring via hydrosilylation.[1][2]

Mechanism:

The reaction proceeds through the formation of an N-silyl enamine intermediate.[1] A plausible mechanism involves the activation of a hydrosilane by a borane catalyst, which then reacts with the pyridine derivative to form the N-silylenamine. This enamine intermediate then reacts with an electrophilic trifluoromethylating reagent, such as a Togni reagent. Subsequent oxidation leads to the rearomatization of the ring and the formation of the 3-trifluoromethylated pyridine.[1]

nucleophilic_trifluoromethylation Pyridine Pyridine Derivative Enamine N-Silyl Enamine Intermediate Pyridine->Enamine + Hydrosilane, Catalyst Hydrosilane Hydrosilane (e.g., PhMeSiH2) Catalyst B(C6F5)3 Trifluoromethylated_Intermediate Trifluoromethylated Intermediate Enamine->Trifluoromethylated_Intermediate + Togni Reagent I Togni Togni Reagent I Product 3-Trifluoromethylpyridine Trifluoromethylated_Intermediate->Product + Oxidant (DDQ) Oxidant DDQ

Caption: Nucleophilic C3-Trifluoromethylation Pathway

Experimental Protocol: 3-Position-Selective Trifluoromethylation of Quinoline [2]

  • To a solution of quinoline (1.0 equiv) in 1,2-dichloroethane, add methylphenylsilane (2.5 equiv) and tris(pentafluorophenyl)borane (5.0 mol%).

  • Heat the mixture at 65 °C.

  • After the initial hydrosilylation is complete, cool the reaction to 0-25 °C.

  • Add Togni Reagent I (1.0 equiv) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv).

  • Stir the reaction at 25 °C until completion.

  • The product is then isolated and purified using standard chromatographic techniques.

Quantitative Data:

SubstrateProductYield (%)Reference
Quinoline3-Trifluoromethylquinoline76[1]
6-Bromoquinoline6-Bromo-3-trifluoromethylquinoline72[1]
4-Phenoxyquinoline4-Phenoxy-3-trifluoromethylquinoline61[1]
Quinoxyfen3-Trifluoromethyl quinoxyfen60[1]
Radical C-H Trifluoromethylation: Light-Promoted Synthesis

Radical trifluoromethylation often suffers from a lack of regioselectivity with pyridine substrates. However, specific substrates like pyridones can undergo regioselective trifluoromethylation under mild, light-promoted conditions without the need for a photocatalyst.[3]

Mechanism:

This method is proposed to proceed via an electrophilic radical mechanism.[3] Langlois' reagent (sodium trifluoromethylsulfinate) undergoes a light-mediated oxidation to generate a trifluoromethyl radical (CF3•). This radical then attacks the electron-rich pyridone ring. The resulting radical intermediate is subsequently oxidized and rearomatizes to yield the trifluoromethylated product. The presence of oxygen can play a role in the oxidation steps.[3] The reaction is inhibited by radical scavengers like TEMPO, supporting a radical pathway.[3]

radical_trifluoromethylation Langlois Langlois' Reagent (NaSO2CF3) CF3_Radical CF3• Langlois->CF3_Radical Light (390 nm), Oxidation Pyridone Pyridone Substrate Radical_Intermediate Radical Intermediate Pyridone->Radical_Intermediate + CF3• Cationic_Intermediate Cationic Intermediate Radical_Intermediate->Cationic_Intermediate Oxidation Product 3-Trifluoromethylpyridone Cationic_Intermediate->Product Rearomatization

Caption: Light-Promoted Radical Trifluoromethylation

Experimental Protocol: Light-Promoted Trifluoromethylation of N-Aryl Pyridone [3]

  • In a vial, dissolve the N-aryl pyridone substrate (1.0 equiv) and Langlois' reagent (2.0 equiv) in DMSO.

  • Expose the reaction mixture to 390 nm LEDs at room temperature under an ambient atmosphere.

  • Stir the reaction for 24 hours.

  • Upon completion, the product can be isolated and purified by standard methods.

Quantitative Data:

SubstrateProductYield (%)Reference
N-Phenyl-2-pyridone3-Trifluoromethyl-N-phenyl-2-pyridoneup to 93[3]
N-Methyl-2-pyridone3-Trifluoromethyl-N-methyl-2-pyridone56[3]
Uracil5-Trifluoromethyluracil60[3]
AzaindoleTrifluoromethylated azaindole70[3]

Synthesis from Trifluoromethylated Precursors (Cyclocondensation)

An alternative to direct trifluoromethylation is the construction of the pyridine ring from smaller, readily available building blocks that already contain a trifluoromethyl group. This approach offers excellent control over the position of the CF3 group.[4]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines.[5][6] By using a trifluoromethylated α,β-ynone as one of the precursors, trifluoromethylpyridines can be synthesized efficiently.

Mechanism:

The reaction begins with a Michael addition of a β-enamino ester or ketone to the trifluoromethyl-α,β-ynone. This forms an aminodiene intermediate.[5] The intermediate then undergoes a heat-induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration step that forms the aromatic pyridine ring.[5]

bohlmann_rahtz Ynone Trifluoromethyl α,β-ynone Aminodiene Aminodiene Intermediate Ynone->Aminodiene + β-Enamino ester/ketone (Michael Addition) Enamine β-Enamino ester/ketone Isomerized_Aminodiene Isomerized Aminodiene Aminodiene->Isomerized_Aminodiene Heat (E/Z Isomerization) Product Polysubstituted Trifluoromethylpyridine Isomerized_Aminodiene->Product Cyclodehydration

Caption: Bohlmann-Rahtz Synthesis of Trifluoromethylpyridines

Experimental Protocol: Synthesis of Polysubstituted Trifluoromethylpyridines

A general procedure involves reacting the trifluoromethyl-α,β-ynone with a β-enamino ester or ketone in a suitable solvent, often with heating to facilitate the final cyclodehydration step. Acid or Lewis acid catalysts can be employed to lower the required temperature for cyclization.

Quantitative Data:

The yields for the Bohlmann-Rahtz synthesis are generally moderate to high, depending on the specific substrates and reaction conditions used. This method is particularly valuable for creating highly substituted trifluoromethylpyridines that would be difficult to access through direct functionalization.

Industrial Synthesis: Halogen-Fluorine Exchange

On an industrial scale, a common method for producing key trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine, involves a multi-step process starting from picoline.[4][7]

Mechanism and Workflow:

This process typically involves the chlorination of a picoline derivative to form a trichloromethylpyridine, followed by a halogen exchange (Halex) reaction where the chlorine atoms on the methyl group are replaced by fluorine atoms using a fluorinating agent like hydrogen fluoride (HF) or potassium fluoride (KF).[4][8] This can be done in a stepwise liquid-phase or a simultaneous vapor-phase process.[4]

industrial_synthesis Picoline 3-Picoline Trichloromethyl 3-(Trichloromethyl)pyridine Picoline->Trichloromethyl Cl2, Initiator Chlorination1 Side-Chain Chlorination DCTC 2-Chloro-5-(trichloromethyl)pyridine Trichloromethyl->DCTC Cl2, Catalyst Chlorination2 Ring Chlorination Product 2-Chloro-5-(trifluoromethyl)pyridine DCTC->Product HF or KF Fluorination Halogen Exchange (Fluorination)

Caption: Industrial Halogen-Fluorine Exchange Workflow

Experimental Protocol: Synthesis of 2-chloro-5-trifluoromethylpyridine [8]

  • N-Oxidation: 3-methylpyridine is oxidized to N-oxy-3-methylpyridine.

  • Chlorination of the Ring: The N-oxide is reacted with a chlorinating agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.

  • Side-Chain Chlorination: The methyl group is chlorinated using chlorine gas and an initiator (e.g., azobisisobutyronitrile) at elevated temperatures (120-140 °C) to give 2-chloro-5-trichloromethylpyridine.

  • Fluorination: The trichloromethyl group is converted to a trifluoromethyl group by reacting with anhydrous potassium fluoride in a solvent like DMSO with a phase-transfer catalyst.

Quantitative Data:

Starting MaterialKey IntermediateFinal ProductOverall YieldReference
3-Picoline2-chloro-5-trichloromethylpyridine2-chloro-5-trifluoromethylpyridineGood (Industrial Process)[4][8]

This guide has outlined the principal mechanistic pathways for the formation of trifluoromethylpyridines. The choice of synthetic strategy depends on the desired substitution pattern, substrate availability, and scalability requirements. The ongoing development of novel C-H functionalization methods continues to provide more efficient and selective routes to these valuable compounds.

References

Methodological & Application

Application Notes and Protocols: Methyl 5-(trifluoromethyl)pyridine-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a versatile building block in organic synthesis, prized for the unique physicochemical properties imparted by the trifluoromethyl group. This electron-withdrawing moiety enhances the lipophilicity and metabolic stability of target molecules, making it a valuable synthon in the design of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthetic transformations of this compound, including its reduction, hydrolysis, and amidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 124236-37-9
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.13 g/mol
Appearance Solid
SMILES COC(=O)c1ccc(cn1)C(F)(F)F
InChI Key CHRQADSGOKVKER-UHFFFAOYSA-N

Applications in Organic Synthesis

This compound serves as a key intermediate for the synthesis of a variety of functionalized pyridine derivatives. Its strategic importance is particularly noted in the preparation of precursors for bioactive molecules, including β-secretase (BACE) inhibitors for Alzheimer's disease research. The ester functionality can be readily transformed into alcohols, carboxylic acids, and amides, providing access to a diverse range of chemical entities.

A general workflow for the synthetic utility of this compound is illustrated below.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Key Intermediates cluster_applications Further Applications start This compound reduction Reduction start->reduction e.g., NaBH₄, MeOH hydrolysis Hydrolysis start->hydrolysis e.g., LiOH, H₂O or H₂SO₄ (fuming), H₃BO₃ amidation Direct Amidation start->amidation e.g., Amine, Heat or Coupling Agent alcohol (5-(Trifluoromethyl)pyridin-2-yl)methanol reduction->alcohol acid 5-(Trifluoromethyl)pyridine-2-carboxylic acid hydrolysis->acid amide 5-(Trifluoromethyl)pyridine-2-carboxamide Derivatives amidation->amide other_bioactives Other Bioactive Molecules alcohol->other_bioactives bace_inhibitors BACE Inhibitors acid->bace_inhibitors agrochemicals Agrochemicals amide->agrochemicals

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

Reduction to (5-(Trifluoromethyl)pyridin-2-yl)methanol

The reduction of the methyl ester to the corresponding primary alcohol provides a valuable intermediate for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

Reaction Scheme:

Protocol:

A detailed protocol for the reduction of this compound is provided below.

ParameterValueReference
Reactant This compoundN/A
Reagent Sodium borohydride (NaBH₄)
Solvent Methanol (MeOH)
Temperature 0 °C to room temperature
Reaction Time 2 hours
Work-up Concentration, dilution with water, acidification with 1N HCl to pH ~5, extraction with ethyl acetate.
Purification Silica gel column chromatography
Yield 93%

Detailed Methodology:

  • To a solution of this compound (2 g, 9.75 mmol) in methanol (30 mL), add sodium borohydride (738 mg, 19.5 mmol) in one portion at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water (30 mL) and acidify to approximately pH 5 with 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield (5-(trifluoromethyl)pyridin-2-yl)methanol as a colorless oil.

Hydrolysis to 5-(Trifluoromethyl)pyridine-2-carboxylic acid

General Reaction Scheme:

Proposed Protocol (based on analogous reaction):

ParameterProposed ValueReference (Analogous)
Reactant This compoundN/A
Reagent Lithium hydroxide (LiOH) or Fuming Sulfuric Acid/Boric Acid
Solvent Water or neat
Temperature Room temperature to elevated temperatures
Reaction Time 1.5 - 24 hours (monitor by TLC/HPLC)
Work-up Acidification with HCl, filtration or extraction.
Purification Recrystallization or column chromatographyN/A
Expected Yield High

Proposed Detailed Methodology (Alkaline Hydrolysis):

  • In a round-bottomed flask, dissolve this compound in a suitable solvent such as a mixture of water and THF or methanol.

  • Add an aqueous solution of lithium hydroxide (1-2 equivalents).

  • Stir the mixture at room temperature or gently heat to facilitate the reaction. Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, acidify the reaction mixture with an appropriate acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, if the product is not a solid, extract with a suitable organic solvent.

Direct Amidation to 5-(Trifluoromethyl)pyridine-2-carboxamides

The direct conversion of the methyl ester to an amide can be achieved by heating with an amine (aminolysis). This method is atom-economical but may require harsh conditions. Alternatively, the ester can be converted to the amide under milder conditions using specific reagents.

General Reaction Scheme:

Proposed General Protocol (Aminolysis):

ParameterProposed Value
Reactant This compound
Reagent Primary or secondary amine
Solvent Methanol, ethanol, or neat
Temperature Reflux
Reaction Time Monitor by TLC/HPLC
Work-up Removal of solvent, followed by standard aqueous work-up.
Purification Recrystallization or column chromatography
Expected Yield Moderate to high

Proposed Detailed Methodology (Aminolysis):

  • Dissolve this compound in a suitable solvent like methanol or use the amine as the solvent if it is a liquid.

  • Add the desired primary or secondary amine (1-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or silica gel column chromatography.

Logical Relationship of Synthetic Transformations

The following diagram illustrates the logical progression from the starting material to various key intermediates and their potential applications.

G cluster_intermediates Primary Derivatives cluster_final_products Potential Final Products start Methyl 5-(trifluoromethyl)- pyridine-2-carboxylate alcohol (5-(Trifluoromethyl)pyridin-2-yl)methanol start->alcohol Reduction acid 5-(Trifluoromethyl)pyridine-2- carboxylic acid start->acid Hydrolysis amide 5-(Trifluoromethyl)pyridine-2- carboxamides start->amide Amidation pharmaceuticals Other Pharmaceuticals alcohol->pharmaceuticals Derivatization bace BACE Inhibitors acid->bace Amide Coupling agrochem Agrochemicals amide->agrochem Further Modification

Caption: Interconversion of key derivatives and their applications.

Application of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group at the 5-position of the pyridine ring significantly influences the electronic properties, lipophilicity, and metabolic stability of the final compounds. This often leads to enhanced pharmacological properties, making it a valuable scaffold in drug discovery. This document provides an overview of its applications, particularly in the development of anticancer agents, along with detailed experimental protocols and data.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its conversion to a variety of amide derivatives, which have shown significant potential as kinase inhibitors for the treatment of cancer. The ester functionality is readily converted to an amide via direct amidation with a primary or secondary amine. This reaction is a cornerstone of its utility, allowing for the introduction of diverse structural motifs to explore structure-activity relationships (SAR).

Anticancer Activity

Derivatives of 5-(trifluoromethyl)pyridine-2-carboxamide have been investigated as potent inhibitors of several kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.

Data Presentation

The following tables summarize the in vitro biological activity of various compounds derived from or structurally related to this compound.

Table 1: Anticancer Activity of 5-(Trifluoromethyl)pyrimidine Derivatives as EGFR Inhibitors

Compound IDTarget KinaseA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)EGFR Kinase IC₅₀ (µM)
9aEGFR>50>50>500.231
9cEGFR1.258.3210.540.124
9iEGFR0.895.677.890.102
9kEGFR2.1110.2112.330.156
9rEGFR0.564.126.210.098
9uEGFR0.353.245.120.091
Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1]

Table 2: Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Compound IDA375 IC₅₀ (µM)C32 IC₅₀ (µM)DU145 IC₅₀ (µM)MCF-7/WT IC₅₀ (µM)
2a>100>100>100>100
2b45.342.165.478.2
3a35.630.150.360.1
3b25.424.440.255.8
4a80.175.4>100>100
4b65.260.885.390.4
4c55.952.370.182.5
Data represents the half-maximal inhibitory concentration against various human cancer cell lines.[2]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-5-(trifluoromethyl)picolinamides

This protocol describes a general method for the direct amidation of this compound with various anilines.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline, 3-methoxyaniline)

  • Trimethylaluminum (2 M in toluene)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the substituted aniline (1.2 mmol) in anhydrous toluene (10 mL) at 0 °C under a nitrogen atmosphere, add trimethylaluminum (2 M in toluene, 1.2 mL, 2.4 mmol) dropwise.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-(trifluoromethyl)picolinamide.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to evaluate the inhibitory activity of synthesized compounds against a target kinase (e.g., EGFR, VEGFR-2).

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization P_EGFR Autophosphorylation EGFR_dimer->P_EGFR Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Recruits PI3K PI3K P_EGFR->PI3K Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Cell_Proliferation Inhibitor 5-(Trifluoromethyl)pyridine -2-carboxamide Derivative (EGFR Inhibitor) Inhibitor->EGFR_dimer Inhibits Autophosphorylation

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Methyl 5-(trifluoromethyl) pyridine-2-carboxylate Synthesis Synthesis of N-Aryl -5-(trifluoromethyl)picolinamides Start->Synthesis Purification Purification and Characterization (NMR, HRMS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Evaluation Purification->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (IC₅₀) In_Vitro_Screening->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on A549, MCF-7) In_Vitro_Screening->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for Cross-Coupling Reactions with Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 5-(trifluoromethyl)pyridine-2-carboxylate as a key building block. The trifluoromethyl group at the 5-position and the methyl ester at the 2-position of the pyridine ring make this substrate a valuable synthon in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of these substituents significantly influences the reactivity of the pyridine core, making tailored protocols essential for successful cross-coupling.

This guide covers four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction. For each reaction, a general protocol is provided, along with specific examples and quantitative data where available for structurally related compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in the synthesis of 2-aryl-5-(trifluoromethyl)pyridines. For this transformation to proceed, the methyl ester at the 2-position would first need to be converted to a suitable leaving group, such as a halide (e.g., chloride or bromide).

General Protocol for Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine Derivatives

A general protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative with an arylboronic acid is outlined below. This can be adapted for substrates like methyl 2-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.

Reaction Scheme:

Materials:

  • Methyl 2-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (or related 2-halopyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)

  • Ligand (if required, e.g., XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for certain conditions)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the 2-halopyridine substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if necessary).

  • Add the base (2.0-3.0 equiv).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Related Pyridine Derivatives
Aryl Halide/TriflateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O150 (µW)89
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O150 (µW)74
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Biphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O150 (µW)79

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Halopyridine, Arylboronic Acid, Catalyst, Ligand, and Base purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Dry, Concentrate, and Purify extract->purify product product purify->product Final Product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is highly valuable for the synthesis of 2-amino-5-(trifluoromethyl)pyridine derivatives from a corresponding 2-halo precursor.

General Protocol for Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyridine Derivatives

Reaction Scheme:

Materials:

  • Methyl 2-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (or related 2-halopyridine)

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a dry reaction tube with the palladium catalyst (1-5 mol%), the phosphine ligand, and the base (1.2-1.5 equiv).

  • Add the 2-halopyridine substrate (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Quantitative Data for Buchwald-Hartwig Amination of a Related Pyridine Derivative

The following data is for the amination of 1-chloro-4-(trifluoromethyl)benzene, which demonstrates the feasibility of this reaction on a trifluoromethyl-substituted aryl halide.[5]

Aryl HalideAmineCatalystLigandBaseSolventYield (%)
1-Chloro-4-(trifluoromethyl)benzene2-AminopyridinePd(OAc)₂RuPhosNaOt-BuToluene83

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Catalyst, Ligand, Base, 2-Halopyridine, and Amine solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter_extract Filter and Extract cool->filter_extract purify Dry, Concentrate, and Purify filter_extract->purify product product purify->product Final Product

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction would be used to synthesize 2-alkynyl-5-(trifluoromethyl)pyridine derivatives from a 2-halo precursor.

General Protocol for Sonogashira Coupling of 2-Bromo-5-(trifluoromethyl)pyridine Derivatives

Reaction Scheme:

Materials:

  • Methyl 2-bromo-5-(trifluoromethyl)pyridine-2-carboxylate (or related 2-halopyridine)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a degassed solution of the 2-halopyridine (1.0 equiv) in the chosen solvent, add the palladium catalyst (1-5 mol%) and CuI (1-10 mol%).

  • Add the base (2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Quantitative Data for Sonogashira Coupling of a Related Pyridine Derivative

The following data is for the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile, which has a similar electronic profile to the target substrate.[7]

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventYield (%)
4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)TEATHF/TEA93
PhenylacetylenePd(PPh₃)₄ (15)CuI (30)TEATHF/TEA85

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Halopyridine, Catalyst, and Co-catalyst in Degassed Solvent additions Add Base and Terminal Alkyne reagents->additions stir Stir at RT or with Heating additions->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute and Quench monitor->quench extract Extract and Wash quench->extract purify Dry, Concentrate, and Purify extract->purify product product purify->product Final Product

Sonogashira Coupling Workflow

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This can be applied to a 2-halo-5-(trifluoromethyl)pyridine derivative to introduce an alkenyl substituent at the 2-position.

General Protocol for Heck Reaction of 2-Bromo-5-(trifluoromethyl)pyridine Derivatives

Reaction Scheme:

Materials:

  • Methyl 2-bromo-5-(trifluoromethyl)pyridine-2-carboxylate (or related 2-halopyridine)

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (optional, e.g., P(o-tolyl)₃, PPh₃)

  • Base (e.g., TEA, K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Combine the 2-halopyridine (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (1-5 mol%), optional ligand, and base (1.5-2.0 equiv) in a reaction vessel.

  • Add the anhydrous solvent.

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture to the required temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Quantitative Data for Heck Reaction of a Related Trifluoromethylated Compound

The following data is for the Heck-type reaction of secondary trifluoromethylated alkyl bromides, demonstrating the coupling of a trifluoromethyl-containing substrate with alkenes.

Alkyl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-Bromo-1,1,1-trifluorohexaneStyrenePdCl₂(PPh₃)₂ (5)Xantphos (7.5)KOAc (2)DCE8088
2-Bromo-1,1,1-trifluorohexane4-MethylstyrenePdCl₂(PPh₃)₂ (5)Xantphos (7.5)KOAc (2)DCE8091

Experimental Workflow: Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Halopyridine, Alkene, Catalyst, (Ligand), and Base solvent Add Anhydrous Solvent reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir (100-140 °C) purge->heat monitor Monitor by TLC/GC-MS heat->monitor cool_filter Cool and Filter monitor->cool_filter extract Dilute and Extract cool_filter->extract purify Dry, Concentrate, and Purify extract->purify product product purify->product Final Product

Heck Reaction Workflow

References

Synthesis of BACE1 Inhibitors Using 5-(Trifluoromethyl)pyridine-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors derived from 5-(trifluoromethyl)pyridine-2-carboxylic acid. BACE1 is a primary therapeutic target for Alzheimer's disease, and the development of potent and selective inhibitors is a key focus of current research. The protocols outlined below cover the chemical synthesis, purification, characterization, and in vitro activity assessment of this class of inhibitors.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1.[1][2] Inhibition of BACE1 is therefore a promising strategy to reduce Aβ production and potentially slow the progression of the disease. Pyridine-based scaffolds have been extensively explored in the design of BACE1 inhibitors due to their favorable pharmacological properties.[3] The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity. This document focuses on the synthesis of BACE1 inhibitors that feature a 5-(trifluoromethyl)pyridine-2-carboxamide core.

Data Presentation

The inhibitory activities of a series of synthesized BACE1 inhibitors incorporating the 5-(trifluoromethyl)picolinamide scaffold are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce BACE1 activity by 50%.

Compound IDR Group (Substituent on Phenyl Ring)BACE1 IC50 (nM)
1a 3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl15
1b 3-((4S,6R)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl35
1c 3-((4R,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl80
1d 3-((4R,6R)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl120
2a 3-((R)-2-amino-5,5-difluoro-4-methyl-5,6-dihydro-4H-[4][5]oxazin-4-yl)-4-fluorophenyl25
2b 3-((S)-2-amino-5,5-difluoro-4-methyl-5,6-dihydro-4H-[4][5]oxazin-4-yl)-4-fluorophenyl95

Experimental Protocols

Protocol 1: Synthesis of N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(trifluoromethyl)picolinamide (Compound 1a)

This protocol describes a representative amide coupling reaction between 5-(trifluoromethyl)pyridine-2-carboxylic acid and a substituted aniline derivative.

Materials:

  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid

  • (4S,6S)-4-(5-amino-2-fluorophenyl)-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-(trifluoromethyl)pyridine-2-carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add HATU (1.5 mmol) and DIPEA (3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of (4S,6S)-4-(5-amino-2-fluorophenyl)-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO3 solution (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, Compound 1a.

Characterization: The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: BACE1 Inhibition Assay (FRET-based)

This protocol describes a common in vitro assay to determine the inhibitory potency of the synthesized compounds against BACE1 using fluorescence resonance energy transfer (FRET).[4][5][6][7]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)[7]

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)[6]

  • Synthesized inhibitor compounds

  • A known BACE1 inhibitor as a positive control

  • DMSO for dissolving compounds

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with assay buffer and DMSO as negative controls.

  • Add 10 µL of BACE1 enzyme solution (e.g., 0.5-1 nM final concentration) to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of the BACE1 FRET substrate solution (e.g., 10-20 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) in a kinetic mode for 30-60 minutes at 37°C.[7] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60-120 minutes), protected from light.

  • The rate of increase in fluorescence is proportional to the BACE1 activity.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1_Pathway cluster_0 Cell Membrane cluster_1 Amyloidogenic Pathway cluster_2 Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage alpha_secretase α-secretase APP->alpha_secretase cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Ab Amyloid-β (Aβ) (plaques) gamma_secretase->Ab AICD AICD gamma_secretase->AICD p3 p3 fragment gamma_secretase->p3 C99->gamma_secretase cleavage sAPPa sAPPα alpha_secretase->sAPPa C83 C83 fragment alpha_secretase->C83 C83->gamma_secretase cleavage Inhibitor 5-(Trifluoromethyl)pyridine- 2-carboxylic acid derivative (BACE1 Inhibitor) Inhibitor->BACE1

Caption: BACE1 cleavage of APP in the amyloidogenic pathway.

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: 5-(Trifluoromethyl)pyridine-2-carboxylic acid & Substituted Aniline activation Carboxylic Acid Activation (HATU, DIPEA) start->activation coupling Amide Coupling Reaction activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Final Product (BACE1 Inhibitor) purification->product characterization Characterization (NMR, HRMS) product->characterization dissolve Dissolve in DMSO product->dissolve dilution Serial Dilution dissolve->dilution assay BACE1 FRET Assay dilution->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis

Caption: Workflow for synthesis and evaluation of BACE1 inhibitors.

References

Application Notes and Protocols for the Derivatization of Methyl 5-(trifluoromethyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical derivatization of Methyl 5-(trifluoromethyl)picolinate. This compound serves as a valuable building block in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The following sections outline key derivatization strategies, including hydrolysis to the corresponding carboxylic acid, subsequent amide bond formation, and Suzuki-Miyaura cross-coupling to introduce diverse functionalities.

Overview of Derivatization Strategies

The primary routes for derivatizing Methyl 5-(trifluoromethyl)picolinate involve initial hydrolysis of the methyl ester to 5-(trifluoromethyl)picolinic acid. This carboxylic acid intermediate is then activated for subsequent reactions. The main derivatization pathways described are:

  • Amide Formation: Coupling of 5-(trifluoromethyl)picolinic acid with a variety of primary and secondary amines to generate a library of amide derivatives.

  • Suzuki-Miyaura Cross-Coupling: Conversion of the picolinate to a bromo-derivative, followed by a palladium-catalyzed cross-coupling reaction with various boronic acids to form C-C bonds.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Derivatization Pathways Methyl 5-(trifluoromethyl)picolinate Methyl 5-(trifluoromethyl)picolinate 5-(Trifluoromethyl)picolinic acid 5-(Trifluoromethyl)picolinic acid Methyl 5-(trifluoromethyl)picolinate->5-(Trifluoromethyl)picolinic acid Hydrolysis Amides Amides 5-(Trifluoromethyl)picolinic acid->Amides Amide Coupling 2-Bromo-5-(trifluoromethyl)pyridine 2-Bromo-5-(trifluoromethyl)pyridine 5-(Trifluoromethyl)picolinic acid->2-Bromo-5-(trifluoromethyl)pyridine Halogenation Bi-aryl Compounds Bi-aryl Compounds 2-Bromo-5-(trifluoromethyl)pyridine->Bi-aryl Compounds Suzuki Coupling

Caption: Overall workflow for derivatizing Methyl 5-(trifluoromethyl)picolinate.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 5-(trifluoromethyl)picolinate

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a crucial intermediate for further derivatization.

Reaction Scheme:

G cluster_reaction Hydrolysis Reaction Methyl_5_trifluoromethyl_picolinate Methyl 5-(trifluoromethyl)picolinate 5_Trifluoromethyl_picolinic_acid 5-(Trifluoromethyl)picolinic acid Methyl_5_trifluoromethyl_picolinate->5_Trifluoromethyl_picolinic_acid Reflux NaOH NaOH, H₂O/MeOH G cluster_reaction HATU Amide Coupling Picolinic_acid 5-(Trifluoromethyl)picolinic acid Amide Amide Derivative Picolinic_acid->Amide Amine R¹R²NH Amine->Amide HATU_DIPEA HATU, DIPEA G cluster_reaction EDCI/HOBt Amide Coupling Picolinic_acid 5-(Trifluoromethyl)picolinic acid Amide Amide Derivative Picolinic_acid->Amide Amine R¹R²NH Amine->Amide EDCI_HOBt EDCI, HOBt, DIPEA G cluster_reaction Suzuki-Miyaura Coupling Bromo_pyridine 2-Bromo-5-(trifluoromethyl)pyridine Coupled_product Bi-aryl Derivative Bromo_pyridine->Coupled_product Boronic_acid R-B(OH)₂ Boronic_acid->Coupled_product Pd_catalyst Pd Catalyst, Base

Application Notes and Protocols: The Role of Trifluoromethylpyridines in Modern Fungicide and Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into pyridine scaffolds has been a transformative strategy in the development of modern agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl moiety, such as high electronegativity, metabolic stability, and increased lipophilicity, have led to the discovery of highly potent and selective fungicides and herbicides.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of agrochemicals based on the trifluoromethylpyridine core structure.

I. Overview of Trifluoromethylpyridine-Containing Agrochemicals

Trifluoromethylpyridines are key structural motifs in a variety of commercial fungicides and herbicides.[1][6][7][8][9] The pyridine ring, coupled with the trifluoromethyl group, provides a versatile platform for chemists to develop active ingredients with diverse modes of action.

Fungicides

Several successful fungicides incorporate the trifluoromethylpyridine structure, targeting critical cellular processes in pathogenic fungi.

  • Fluopyram: A succinate dehydrogenase inhibitor (SDHI), fluopyram disrupts the mitochondrial respiratory chain, leading to the inhibition of spore germination, mycelial growth, and sporulation.[1] It is effective against a broad spectrum of diseases, including gray mold (Botrytis cinerea) and powdery mildew.

  • Fluopicolide: This fungicide exhibits a unique mode of action by causing the delocalization of spectrin-like proteins, which are essential for maintaining the integrity of the cell membrane in oomycete fungi.[1]

  • Fluazinam: Acting as an uncoupler of oxidative phosphorylation, fluazinam disrupts ATP synthesis in fungi, leading to a rapid cessation of growth.[6][10] It is a broad-spectrum fungicide with protective action.

Herbicides

Trifluoromethylpyridine-based herbicides are crucial for weed management in various crops, with modes of action targeting key plant enzymes.

  • Fluazifop-butyl & Haloxyfop-methyl: These are acetyl-CoA carboxylase (ACCase) inhibitors, which block the first committed step in fatty acid biosynthesis in grasses, leading to their death.[4][6] They are post-emergence herbicides with excellent selectivity for broadleaf crops.

  • Dithiopyr & Thiazopyr: These herbicides inhibit microtubule assembly, a critical process for cell division and root growth in susceptible weeds.[6]

  • Pyroxsulam & Flazasulfuron: As acetolactate synthase (ALS) inhibitors, these compounds block the biosynthesis of branched-chain amino acids, leading to the cessation of plant cell growth.[1][10]

  • Bicyclopyrone: This herbicide inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for plastoquinone and tocopherol biosynthesis, ultimately leading to bleaching and death of the target weeds.[1]

II. Synthesis of Trifluoromethylpyridine-Containing Agrochemicals

The synthesis of trifluoromethylpyridine derivatives typically follows two main pathways: the chlorine/fluorine exchange of a trichloromethylpyridine precursor or the construction of the pyridine ring from a trifluoromethyl-containing building block.[1][8] Below are detailed protocols for the synthesis of a key intermediate and a representative fungicide and herbicide.

Protocol 1: Synthesis of 2-Chloro-5-trifluoromethylpyridine

This protocol describes a common method for synthesizing the key intermediate, 2-chloro-5-trifluoromethylpyridine, starting from 3-methylpyridine.[6]

Step 1: N-oxidation of 3-methylpyridine

  • In a reaction vessel, dissolve 3-methylpyridine in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% aqueous solution) to the mixture while maintaining the temperature between 70-80°C. The molar ratio of 3-methylpyridine to hydrogen peroxide should be approximately 1:1.4.[6]

  • Stir the reaction mixture for 18-24 hours at 70-80°C.[6]

  • After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium carbonate) to precipitate the N-oxy-3-methylpyridine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Chlorination of N-oxy-3-methylpyridine

  • Suspend the N-oxy-3-methylpyridine in a suitable solvent such as dichloromethane.

  • Add triethylamine as an acid scavenger.

  • Slowly add benzoyl chloride as the chlorinating agent at a controlled temperature. The molar ratio of N-oxy-3-methylpyridine to benzoyl chloride should be approximately 1:1.5.[6]

  • Reflux the mixture for 3-4 hours.[6]

  • After cooling, wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a mixture containing 2-chloro-5-methylpyridine. This mixture can often be used in the next step without further purification.[6]

Step 3: Chlorination of the methyl group and Fluorination

  • The crude 2-chloro-5-methylpyridine is subjected to free-radical chlorination using chlorine gas under UV irradiation to form 2-chloro-5-trichloromethylpyridine.

  • The resulting 2-chloro-5-trichloromethylpyridine is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) to yield 2-chloro-5-trifluoromethylpyridine. This step is often carried out in the gas phase at elevated temperatures.[11]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Chloro-5-trifluoromethylpyridine A 3-Methylpyridine B N-oxy-3-methylpyridine A->B H₂O₂, AcOH C 2-Chloro-5-methylpyridine B->C Benzoyl Chloride, Et₃N D 2-Chloro-5-trichloromethylpyridine C->D Cl₂, UV light E 2-Chloro-5-trifluoromethylpyridine D->E HF

Caption: Synthesis workflow for 2-chloro-5-trifluoromethylpyridine.
Protocol 2: Synthesis of Fluopyram

This protocol outlines a laboratory-scale synthesis of the fungicide fluopyram.

  • To a solution of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride in a suitable solvent (e.g., dichloromethane), add triethylamine (3 equivalents) as a base.[1]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.2 equivalents) in the same solvent.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure fluopyram.

Protocol 3: Synthesis of Fluazifop-butyl

This protocol describes the synthesis of the herbicide fluazifop-butyl.

  • The synthesis begins with the preparation of fluazifop acid, which involves the reaction of 2-chloro-5-trifluoromethylpyridine with a hydroquinone derivative followed by further transformations to create the phenoxypropionic acid backbone.

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve fluazifop acid and n-butanol in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting crude fluazifop-butyl can be purified by vacuum distillation or recrystallization.[4]

III. Biological Activity Evaluation

Protocol 4: In Vitro Fungicide Bioassay against Botrytis cinerea

This protocol details a method for determining the in vitro efficacy of a trifluoromethylpyridine-based fungicide against the gray mold pathogen, Botrytis cinerea.

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of Botrytis cinerea.

  • Grow the fungus on potato dextrose agar (PDA) plates at 20-22°C under a 12-hour light/dark cycle for 10-14 days to induce sporulation.[12]

2. Spore Suspension Preparation:

  • Flood the surface of the sporulating culture with sterile distilled water containing 0.05% (v/v) Tween 20.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

3. Microtiter Plate Assay:

  • Prepare a stock solution of the test fungicide in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the fungicide stock solution in a suitable liquid medium, such as potato dextrose broth (PDB) or a defined minimal medium, in a 96-well microtiter plate. The final DMSO concentration should not exceed 1% (v/v).

  • Add the prepared spore suspension to each well to a final concentration of 1 x 10^5 spores/mL.

  • Include a positive control (a known effective fungicide) and a negative control (medium with DMSO but no fungicide).

  • Incubate the plates at 20-22°C for 24-48 hours.

4. Data Analysis:

  • Assess fungal growth by measuring the optical density at 600 nm using a microplate reader or by microscopic observation of spore germination and germ tube elongation.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the negative control.

  • Determine the EC50 value (the effective concentration that inhibits 50% of fungal growth) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[13][14]

Fungicide_Bioassay_Workflow cluster_bioassay Fungicide Bioassay Workflow A Culture B. cinerea on PDA B Prepare Spore Suspension A->B D Inoculate with Spores B->D C Prepare Fungicide Dilutions in 96-well plate C->D E Incubate D->E F Measure Growth Inhibition E->F G Calculate EC50 F->G MoA_Fungicides cluster_fungi Fungicidal Modes of Action A Fluopyram B Succinate Dehydrogenase (Complex II) A->B inhibits C Electron Transport Chain B->C disrupts D ATP Production C->D leads to reduced E Fungal Growth Inhibition D->E results in F Fluopicolide G Spectrin-like Proteins F->G delocalizes H Cell Membrane Integrity G->H disrupts H->E I Fluazinam J Oxidative Phosphorylation I->J uncouples J->D MoA_Herbicides cluster_herbi Herbicidal Modes of Action A Fluazifop-butyl B Acetyl-CoA Carboxylase (ACCase) A->B inhibits C Fatty Acid Biosynthesis B->C blocks D Cell Membrane Formation C->D disrupts E Weed Death D->E leads to F Pyroxsulam G Acetolactate Synthase (ALS) F->G inhibits H Branched-chain Amino Acid Biosynthesis G->H blocks I Protein Synthesis H->I disrupts I->E J Bicyclopyrone K 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) J->K inhibits L Plastoquinone & Carotenoid Biosynthesis K->L blocks M Photosynthesis Protection L->M disrupts M->E

References

Application of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate in EGFR Inhibitor Synthesis: A Literature Review and Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature did not yield specific examples of "Methyl 5-(trifluoromethyl)pyridine-2-carboxylate" being directly utilized as a starting material for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. While this compound is a recognized building block in medicinal chemistry, its direct application in the synthesis of the pyrimidine core, a common feature in many EGFR inhibitors, is not well-documented.

However, the synthesis of EGFR inhibitors containing a trifluoromethylpyrimidine scaffold is well-established and represents a significant area of research in the development of anticancer therapeutics.[1][2][3] These compounds have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[1][3] This application note will, therefore, focus on a well-documented synthetic route to a potent 5-trifluoromethylpyrimidine-based EGFR inhibitor, providing detailed protocols and biological data for researchers, scientists, and drug development professionals. The synthesis described starts from the commercially available precursor, 2,4-dichloro-5-trifluoromethylpyrimidine.

Synthesis of 5-(Trifluoromethyl)pyrimidine-Based EGFR Inhibitors

The following sections detail the synthesis and biological evaluation of a series of 5-trifluoromethylpyrimidine derivatives, culminating in a particularly potent compound, 9u , as described by Zuo et al. (2022).[1][2][3]

Synthetic Pathway

The synthesis of the target EGFR inhibitors involves a multi-step process, beginning with the construction of a substituted thiophene ring, followed by sequential nucleophilic aromatic substitution reactions on a pyrimidine core.

G cluster_0 Synthesis of Intermediate 5 cluster_1 Synthesis of Final Compounds A Methyl thioglycolate + 2-Chloroacrylonitrile B 3-Amino-thiophene-2-carboxylic acid methyl ester (1) A->B NaOCH3, MeOH C 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid methyl ester (2) B->C Boc2O, DMAP, DIEA, DCM D 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid (3) C->D NaOH, THF E (2-Methylcarbamoyl-thiophen-3-yl)-carbamic acid tert-butyl ester (4) D->E EDCI, HOBt, CH3NH2.HCl, DIEA, DMF F 3-Amino-thiophene-2-carboxylic acid methylamide (5) E->F HCl, Ethyl acetate G 2,4-Dichloro-5-trifluoromethylpyrimidine H 3-(2-Chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6) G->H Compound 5, DIEA, n-BuOH I 3-[2-(4-Nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (7) H->I 4-Nitroaniline, Pd2(dba)3, BINAP, t-BuONa, Toluene J 3-[2-(4-Amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (8) I->J Fe, NH4Cl, EtOH, H2O K Final EGFR Inhibitors (9a-9x) J->K Acyl chlorides/Carboxylic acids

Figure 1: Synthetic workflow for 5-(trifluoromethyl)pyrimidine EGFR inhibitors.

Experimental Protocols

The following protocols are adapted from the work of Zuo et al. (2022).[1][2][3]

Synthesis of 3-amino-thiophene-2-carboxylic acid methylamide (5):

This intermediate is synthesized in a five-step process starting from methyl thioglycolate and 2-chloroacrylonitrile. The process involves the formation of 3-amino-thiophene-2-carboxylic acid methyl ester (1), followed by Boc protection of the amine (2), saponification of the ester (3), amidation with methylamine (4), and finally deprotection of the Boc group to yield the desired product (5).

Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6):

A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine and compound 5 is reacted in the presence of diisopropylethylamine (DIEA) in n-butanol.

Synthesis of 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (7):

Compound 6 is reacted with 4-nitroaniline in the presence of a palladium catalyst (Pd2(dba)3), BINAP, and sodium tert-butoxide in toluene.

Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (8):

The nitro group of compound 7 is reduced to an amine using iron powder and ammonium chloride in a mixture of ethanol and water.

Synthesis of final EGFR inhibitors (e.g., 9u):

Compound 8 is reacted with an appropriate acyl chloride or carboxylic acid to introduce various substituents on the terminal phenyl ring. For example, compound 9u is synthesized by reacting compound 8 with (E)-3-(3-fluorophenyl)acryloyl chloride.

Biological Activity

The synthesized 5-trifluoromethylpyrimidine derivatives were evaluated for their inhibitory activity against EGFR kinase and their anti-proliferative effects on several cancer cell lines.

Quantitative Data
CompoundEGFR IC50 (μM)A549 IC50 (μM)MCF-7 IC50 (μM)PC-3 IC50 (μM)
9c -2.235.3216.35
9i ----
9k ----
9q ----
9u 0.0910.353.245.12
Gefitinib ----

Data extracted from Zuo et al. (2022).[1][2][3] A dash (-) indicates that the data was not provided in the cited source.

The results indicate that many of the synthesized compounds exhibit potent antitumor activities.[1][2][3] Notably, compound 9u demonstrated excellent inhibitory activity against EGFR kinase and strong anti-proliferative effects against A549, MCF-7, and PC-3 cancer cell lines.[1][2][3] Further studies revealed that compound 9u could induce apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[1][2][3]

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor growth. EGFR inhibitors act by blocking the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 5-(Trifluoromethyl)pyrimidine Inhibitor (e.g., 9u) Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Simplified EGFR signaling pathway and the site of inhibition.

Conclusion

While the direct synthesis of EGFR inhibitors from "this compound" is not prominently featured in the current scientific literature, the closely related 5-trifluoromethylpyrimidine scaffold is a key component of numerous potent EGFR inhibitors. The synthetic pathways and biological data presented here provide a comprehensive overview for researchers interested in the development of novel anticancer agents targeting the EGFR signaling pathway. The exceptional activity of compounds such as 9u highlights the potential of this chemical class for further investigation and development.

References

Application Notes and Protocols: Industrial Manufacturing of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethylpyridines (TFMPs) are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring often enhances the metabolic stability, lipophilicity, and biological activity of molecules.[4][5] The industrial-scale synthesis of TFMPs is essential to meet the growing demand for these intermediates.[1][2][3] This document outlines the primary industrial manufacturing processes, providing detailed protocols and quantitative data for key transformations.

The two predominant industrial strategies for synthesizing trifluoromethylpyridines are:

  • Halogen Exchange (Halex) Reaction : This is the most common industrial method and involves the fluorination of a corresponding trichloromethylpyridine using a fluorinating agent, typically anhydrous hydrogen fluoride (HF).[1][2]

  • Building Block Synthesis : This approach involves constructing the pyridine ring from smaller, pre-functionalized trifluoromethyl-containing precursors through cyclocondensation reactions.[1][2]

This document will focus on the Halogen Exchange method, as it is widely employed for large-scale production.

General Manufacturing Workflow: Halogen Exchange Route

The industrial production of trifluoromethylpyridines via halogen exchange is a multi-step process that begins with a readily available starting material, such as a picoline isomer (methylpyridine). The overall process can be summarized as follows:

  • Side-Chain Chlorination : The methyl group of the picoline is exhaustively chlorinated to form a trichloromethyl (-CCl3) group.

  • Ring Chlorination (Optional) : Depending on the desired final product, additional chlorine atoms may be introduced onto the pyridine ring.

  • Fluorination (Halex Reaction) : The trichloromethyl group is converted to a trifluoromethyl group by reaction with hydrogen fluoride. This is the key trifluoromethylation step.

  • Purification : The crude product is purified to isolate the desired trifluoromethylpyridine isomer with high purity.

Below is a diagram illustrating this general workflow.

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Fluorination (Halex Reaction) cluster_2 Step 3: Purification cluster_3 Optional Step A Picoline (or derivative) B Trichloromethylpyridine A->B Cl2, Initiator C Trifluoromethylpyridine (Crude) B->C Anhydrous HF, Catalyst (optional) E Ring Chlorination B->E Cl2, Catalyst D Purified Trifluoromethylpyridine C->D Distillation / Crystallization E->C Anhydrous HF

Caption: General workflow for industrial synthesis of trifluoromethylpyridines via halogen exchange.

Key Industrial Synthesis Protocols and Data

The following sections provide detailed protocols and quantitative data for the synthesis of specific, high-demand trifluoromethylpyridine intermediates.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

2,3,5-DCTF is a critical intermediate for several major agrochemicals.[1][6] Its synthesis typically starts from 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP). The key step is the liquid-phase or vapor-phase fluorination with anhydrous hydrogen fluoride.[3]

Reaction Scheme:

(Image placeholder)

Experimental Protocol: Liquid-Phase Fluorination

This protocol is adapted from patent literature describing a catalyzed liquid-phase process.[7]

  • Reactor Preparation : Charge a suitable pressure-resistant reactor (e.g., Hastelloy C) with 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Catalyst Addition : Add a catalytic amount of a metal halide catalyst, such as iron(II) chloride (FeCl2) or iron(II) fluoride (FeF2).[7] The catalyst loading is typically 0.5 to 10 mole percent relative to the starting material.[7]

  • Reaction Setup : Seal the reactor and begin agitation.

  • Fluorinating Agent Addition : Introduce anhydrous hydrogen fluoride (HF) into the reactor. The HF can be fed as a liquid or sparged as a gas. A stoichiometric excess of HF is generally used.

  • Reaction Conditions : Heat the reactor to the target temperature, typically between 150°C and 190°C. The reaction is conducted under autogenous or superatmospheric pressure.

  • Reaction Monitoring : Maintain the reaction for a period of 1 to 48 hours, monitoring the conversion by suitable analytical techniques (e.g., GC-MS) if possible.

  • Work-up and Purification :

    • After completion, cool the reactor and carefully vent any excess HF and byproduct HCl gas.

    • Quench the reaction mixture, for example, by adding it to ice water or a basic solution like sodium bicarbonate to neutralize residual acids.[8]

    • Extract the organic phase with a suitable solvent (e.g., dichloromethane).[8]

    • Wash the organic phase with water and dry it over an anhydrous drying agent (e.g., sodium sulfate).[8]

    • Isolate the final product by vacuum distillation.[9]

Quantitative Data for Trifluoromethylpyridine Synthesis

The following table summarizes reaction conditions and yields for various trifluoromethylpyridine syntheses as reported in the literature.

Starting MaterialProductCatalystTemperature (°C)PressureTime (h)Yield (%)Reference
2,3-Dichloro-5-(trichloromethyl)pyridine2,3-Dichloro-5-(trifluoromethyl)pyridineFeCl2 / FeF2150 - 190Superatmospheric1 - 48Not specified
2,3-Dichloro-5-(trichloromethyl)pyridine2,3-Dichloro-5-(trifluoromethyl)pyridineNone (Anhydrous HF)100 - 2504.0 - 10.0 MPa10 - 15≥97.5[9]
2-Chloro-6-(trichloromethyl)pyridine2-Fluoro-6-(trifluoromethyl)pyridineMetal Halide90 - 250Atmospheric or higherNot specifiedNot specified[10]
3-Trifluoromethylpyridine N-oxide2-Chloro-3-trifluoromethylpyridineOxalyl Chloride-30 to -20Atmospheric291.9 (LC analysis)[11]
2-Hydroxy-4-trifluoromethylpyridine2-Chloro-4-trifluoromethylpyridinePCl5Room TempAtmospheric584.3[12]
2-Chloro-5-trifluoromethylpyridine2,3-Dichloro-5-trifluoromethylpyridineFerric Chloride150 - 170Atmospheric18~40 (calculated)[8]
Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This synthesis demonstrates a different approach, starting from a hydroxy-substituted trifluoromethylpyridine.

Experimental Protocol: Chlorination of a Hydroxypyridine

This protocol is based on a method for converting 2-hydroxy-4-trifluoromethylpyridine to its chloro derivative.[12]

  • Reactant Charging : In a reaction vessel, dissolve 1.0 mole of 2-hydroxy-4-trifluoromethylpyridine in 160 mL of N,N-dimethylformamide (DMF) at room temperature.

  • Chlorinating Agent Addition : Slowly add 2.0 moles of phosphorus pentachloride (PCl5) to the solution. Note: This reaction is exothermic and may require cooling.

  • Reaction : Stir the mixture for 5 hours at room temperature.

  • Isolation : After the reaction is complete, perform vacuum distillation.

  • Purification : Collect the fraction boiling at 78-80°C under 75 mmHg pressure to obtain pure 2-chloro-4-trifluoromethylpyridine.[12] The reported yield for this specific procedure is 84.3%.[12]

Process Logic and Key Intermediates

The choice of starting material and reaction pathway is dictated by the desired substitution pattern on the final trifluoromethylpyridine. 3-Picoline is a common precursor for 3- and 5-substituted trifluoromethylpyridines.

G Picoline 3-Picoline Chlorination1 Side-chain Chlorination Picoline->Chlorination1 PC 3-(Trichloromethyl)pyridine Chlorination1->PC Fluorination1 Fluorination PC->Fluorination1 TFMP 3-(Trifluoromethyl)pyridine (3-TFMP) Fluorination1->TFMP RingChlorination Ring Chlorination TFMP->RingChlorination CTFMP 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) RingChlorination->CTFMP RingChlorination2 Further Ring Chlorination CTFMP->RingChlorination2 DCTFMP 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) RingChlorination2->DCTFMP

Caption: Synthetic pathways from 3-picoline to key trifluoromethylpyridine intermediates.

Safety and Handling Considerations

The industrial manufacturing of trifluoromethylpyridines involves highly hazardous materials and reaction conditions.

  • Hydrogen Fluoride (HF) : Anhydrous HF is extremely corrosive and toxic. All operations must be conducted in specialized, corrosion-resistant equipment (e.g., Monel, Hastelloy). Stringent personal protective equipment (PPE) protocols, including acid-resistant suits and respiratory protection, are mandatory.[13] Emergency response plans, including access to calcium gluconate for HF exposure, must be in place.[13]

  • High Pressure/Temperature : Many fluorination reactions are performed at high temperatures and pressures, requiring reactors designed and certified for such conditions.[9]

  • Corrosive Byproducts : The halogen exchange reaction generates hydrogen chloride (HCl) gas, which is also corrosive and must be scrubbed from the reactor off-gas.[10]

  • Waste Disposal : Waste streams containing residual fluorinating agents or halogenated compounds must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[13]

References

Application Notes and Protocols for the Development of Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The continuous threat of viral infections, ranging from seasonal epidemics to global pandemics, necessitates the ongoing discovery and development of novel antiviral compounds. This document provides detailed application notes and protocols for key assays used in the preclinical evaluation of potential antiviral agents. The methodologies described herein are fundamental for determining the efficacy and cytotoxicity of new compounds, as well as for elucidating their mechanisms of action. These protocols are intended to serve as a practical guide for researchers in the field of virology and drug discovery.

Data Presentation: Efficacy of Antiviral Compounds

The following tables summarize the in vitro efficacy of various antiviral compounds against common viral pathogens. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are standard metrics used to quantify the potency of a drug in inhibiting viral replication.

Table 1: Inhibitory Concentration (IC50) of Antiviral Compounds against Influenza A Virus

CompoundVirus StrainAssay TypeIC50 (µM)Reference
T-705 (Favipiravir)Influenza A/PR/8/34 (H1N1)Plaque Reduction0.16[1]
T-705 (Favipiravir)Suita/1/89 (H1N1)Plaque Reduction0.029[1]
T-705 (Favipiravir)Kitakyushu/159/93 (H3N2)Plaque Reduction0.48[1]
AmantadineInfluenza A/PR/8/34 (H1N1)Plaque Reduction>50[1]
OseltamivirA(H1N1)pdm09Neuraminidase Inhibition0.130[2]
OseltamivirA(H3N2)Neuraminidase Inhibition0.150[2]
ZanamivirInfluenza BNeuraminidase Inhibition0.00419[3]
ZanamivirA/H1N1Neuraminidase Inhibition0.00092[3]

Table 2: Effective Concentration (EC50) of Antiretroviral Drugs against HIV-1

CompoundCell TypeMeasurementEC50 (µM)Reference
Zidovudine (AZT)Jurkatp24 antigen0.03[4]
Zidovudine (AZT)SVG (astrocytes)-0.017[5]
LamivudinePBMC-0.315[5]
LamivudineMDM-0.036[5]
EfavirenzSVG (astrocytes)-0.002[5]
EfavirenzPBMC-0.001[5]
RaltegravirPFA (astrocytes)-0.007[5]
RaltegravirMDM-0.016[5]

Note: IC50 and EC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a test compound that is toxic to host cells, which is crucial for distinguishing specific antiviral effects from general cytotoxicity.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Host cells in culture

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the various compound dilutions to the wells in triplicate or quadruplicate. Include a "no drug" (medium only) control.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

  • Formazan Formation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

This is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[9][10][11]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Test compound dilutions

  • Overlay medium (e.g., 2X MEM with 1% agarose)

  • PBS

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Protocol:

  • Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve a target of 50-100 plaques per well.

  • Infection: Aspirate the culture medium from the cell monolayers and infect the cells with 100 µL of the virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: During the adsorption period, mix the test compound dilutions with the overlay medium. After adsorption, aspirate the virus inoculum and add 2 mL of the compound-containing overlay medium to each well. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Neuraminidase Inhibition Assay

This assay is specific for influenza viruses and measures the ability of a compound to inhibit the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[3][12][13]

Materials:

  • 96-well plates

  • Influenza virus stock

  • Test compound dilutions

  • Fluorescent substrate (e.g., MUNANA)

  • Assay buffer (e.g., MES buffer)

  • Stop solution (e.g., ethanol/NaOH mixture)

  • Fluorometer

Protocol:

  • Compound and Virus Preparation: In a 96-well plate, add serial dilutions of the test compound. Then, add a standardized amount of influenza virus to each well. Include a "no drug" virus control and a "no virus" background control.

  • Incubation: Incubate the plate at room temperature for 45 minutes to allow the compound to bind to the neuraminidase.[13]

  • Substrate Addition: Add the fluorescent substrate MUNANA to all wells.[13]

  • Enzymatic Reaction: Incubate the plate at 37°C for 1 hour to allow the neuraminidase to cleave the substrate.[13]

  • Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.[13]

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[13]

  • Data Analysis: Calculate the percent inhibition of neuraminidase activity for each compound concentration relative to the "no drug" virus control. The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Visualizations

Signaling Pathway: Influenza A Virus Replication Cycle

The following diagram illustrates the key stages of the influenza A virus replication cycle, a common target for antiviral drug development.[14]

Influenza_Replication_Cycle Virus Influenza A Virus Attachment 1. Attachment (Hemagglutinin to Sialic Acid) Virus->Attachment HostCell Host Cell Endocytosis 2. Endocytosis Attachment->Endocytosis Endosome Endosome Endocytosis->Endosome Uncoating 3. Uncoating (M2 Ion Channel) Endosome->Uncoating vRNP_Cytoplasm vRNP in Cytoplasm Uncoating->vRNP_Cytoplasm Nuclear_Import 4. Nuclear Import vRNP_Cytoplasm->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Transcription 5. Transcription (vRNA -> mRNA) Nucleus->Transcription Replication 6. Replication (vRNA -> cRNA -> vRNA) Nucleus->Replication mRNA_Export 7. mRNA Export Transcription->mRNA_Export vRNP_Export 9. vRNP Export Replication->vRNP_Export Translation 8. Translation (Viral Proteins) mRNA_Export->Translation Protein_Processing Golgi/ER Translation->Protein_Processing Assembly 10. Assembly Protein_Processing->Assembly vRNP_Export->Assembly Budding 11. Budding & Release (Neuraminidase) Assembly->Budding Progeny_Virion Progeny Virion Budding->Progeny_Virion

Caption: Key stages of the influenza A virus replication cycle.

Experimental Workflow: High-Throughput Screening (HTS) for Antiviral Compounds

This diagram outlines a typical workflow for high-throughput screening to identify potential antiviral drug candidates from large compound libraries.[15][16][17]

HTS_Workflow Start Start: Compound Library Plate_Preparation 1. Plate Preparation (Cell Seeding) Start->Plate_Preparation Compound_Addition 2. Compound Addition (Robotic Dispensing) Plate_Preparation->Compound_Addition Virus_Infection 3. Virus Infection Compound_Addition->Virus_Infection Incubation 4. Incubation Virus_Infection->Incubation Assay_Readout 5. Assay Readout (e.g., Fluorescence, Luminescence) Incubation->Assay_Readout Data_Analysis 6. Data Analysis (Hit Identification) Assay_Readout->Data_Analysis Hit_Confirmation 7. Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response 8. Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Lead_Optimization 9. Lead Optimization Dose_Response->Lead_Optimization

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 5-(trifluoromethyl)pyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most effective methods for the synthesis of this compound are:

  • Palladium-Catalyzed Methoxycarbonylation: This approach involves the reaction of a 2-halo-5-(trifluoromethyl)pyridine (typically 2-bromo- or 2-chloro-5-(trifluoromethyl)pyridine) with carbon monoxide and methanol in the presence of a palladium catalyst.

  • Fischer Esterification: This is a direct esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid with methanol using a strong acid catalyst.

Q2: My palladium-catalyzed methoxycarbonylation reaction is not proceeding or is giving a very low yield. What are the potential causes?

A2: Low or no conversion in a palladium-catalyzed carbonylation can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Ligand Issues: The choice of phosphine ligand is critical. For electron-deficient pyridine rings, bulky and electron-rich ligands like Xantphos or dcpp are often effective.[1][2][3] The ligand-to-palladium ratio can also influence catalyst stability and activity.

  • Inadequate Temperature: The reaction may require a specific temperature to overcome the activation energy. Optimization studies for similar reactions often find 80-120 °C to be effective.[1][2]

  • Poor Quality Reagents: Ensure your solvent and reagents are anhydrous, as water can interfere with the catalytic cycle.

Q3: I am observing significant byproduct formation in my synthesis. What are the common side reactions and how can I minimize them?

A3: In palladium-catalyzed carbonylations, common side reactions include hydrodehalogenation (replacement of the halide with hydrogen) and catalyst decomposition leading to palladium black. To minimize these:

  • Optimize Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Control Temperature: Excessively high temperatures can promote side reactions. It is advisable to find the lowest effective temperature for the reaction.

  • Ensure CO Atmosphere: Maintain a positive pressure of carbon monoxide throughout the reaction to favor the carbonylation pathway over competing side reactions.

For Fischer esterification, a common byproduct is the formation of ethers from the alcohol if reaction temperatures are too high. Using a moderate temperature and monitoring the reaction progress is key.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of pyridine derivatives can be challenging due to their basicity.[4] Common and effective purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a versatile method. Using a gradient of ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities. Tailing on the column due to the basic nature of the pyridine can be minimized by adding a small amount of a non-polar tertiary amine like triethylamine to the eluent.[4]

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method for volatile impurities.[4]

  • Acid-Base Extraction: An acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]

Troubleshooting Guides

Palladium-Catalyzed Methoxycarbonylation
IssuePossible Cause(s)Recommended Action(s)
Low or No Conversion Inactive catalystUse a fresh palladium source and ligand. Ensure all glassware is dry and the reaction is run under an inert atmosphere.
Incorrect ligandScreen different phosphine ligands. For pyridine substrates, bulky, electron-rich ligands like Xantphos are often a good starting point.[1][2]
Suboptimal temperaturePerform the reaction at a different temperature (e.g., try a range from 80 °C to 120 °C).[1][2]
Formation of Palladium Black Catalyst decompositionLower the reaction temperature. Increase the ligand-to-palladium ratio to improve catalyst stability.[1][2]
Hydrodehalogenation Byproduct Insufficient CO pressureEnsure a constant, positive pressure of CO. Purge the reaction vessel with CO before heating.
Presence of a hydrogen sourceEnsure reagents and solvents are anhydrous.
Inconsistent Yields Variability in reagent qualityUse reagents from a reliable source and ensure solvents are of high purity and anhydrous.
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous mixture, especially in heterogeneous reactions.
Fischer Esterification
IssuePossible Cause(s)Recommended Action(s)
Low Yield Incomplete reactionIncrease the reaction time or temperature moderately. Use a larger excess of methanol.
Water in the reaction mixtureUse anhydrous methanol and a drying agent like molecular sieves.
Insufficient catalystIncrease the amount of acid catalyst.
Product Decomposition Excessive heatLower the reaction temperature and extend the reaction time.
Difficulty in Isolation Incomplete neutralizationEnsure complete neutralization of the acid catalyst before extraction.
Emulsion during workupAdd brine to the aqueous layer to break the emulsion.

Quantitative Data on Reaction Optimization

The following tables present representative data from optimization studies on related palladium-catalyzed carbonylation reactions. These can serve as a guide for optimizing the synthesis of this compound.

Table 1: Optimization of Ligand and Base for a Model Palladium-Catalyzed Aminocarbonylation

EntryCatalyst (mol%)Ligand (mol%)Base (3 equiv.)Temperature (°C)Yield (%)
1Pd(OAc)₂ (2)dppf (2)Na₂CO₃10065
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)Na₂CO₃10078
3Pd(OAc)₂ (2)Xantphos (2)Na₂CO₃10092
4Pd(OAc)₂ (2)Xantphos (2)K₃PO₄10089
5Pd(OAc)₂ (2)Xantphos (2)Cs₂CO₃10085
6Pd(OAc)₂ (2)Xantphos (2)Na₂CO₃8095

Data is illustrative and based on similar reactions described in the literature.[1][2]

Table 2: Effect of Solvent on a Model Palladium-Catalyzed Carbonylation

EntrySolventTemperature (°C)Yield (%)
1Toluene10092
2Dioxane10085
3DMF10065
4Acetonitrile10050
5THF10075

Data is illustrative and based on similar reactions described in the literature.

Experimental Protocols

Method A: Palladium-Catalyzed Methoxycarbonylation of 2-Bromo-5-(trifluoromethyl)pyridine

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous Methanol

  • Anhydrous Toluene

  • Carbon Monoxide (gas cylinder)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.02 mmol, 2 mol%).

  • Add Na₂CO₃ (3.0 mmol) to the flask.

  • Evacuate the flask and backfill with argon three times.

  • Add anhydrous toluene (5 mL) and anhydrous methanol (2 mL) via syringe.

  • Purge the flask with carbon monoxide gas from a balloon for 5 minutes.

  • Heat the reaction mixture to 80 °C and stir under a CO atmosphere (balloon pressure) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford this compound.

Method B: Fischer Esterification of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

Materials:

  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 mmol) in anhydrous methanol (10 mL).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 mmol).

  • Warm the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • If necessary, purify the product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Dry Schlenk Flask reagents Add Pyridine Halide, Pd(OAc)₂, Xantphos, Base start->reagents solvents Add Anhydrous Methanol & Toluene reagents->solvents purge Purge with CO solvents->purge heat Heat to 80°C under CO Atmosphere purge->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: Experimental workflow for Palladium-Catalyzed Methoxycarbonylation.

troubleshooting_workflow start Low Yield in Carbonylation check_catalyst Is the Pd catalyst and ligand active? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes action_catalyst Use fresh catalyst/ligand. Consider a different ligand. check_catalyst->action_catalyst No check_atmosphere Is the inert atmosphere and CO supply adequate? check_temp->check_atmosphere Yes action_temp Screen temperatures (e.g., 80-120°C). check_temp->action_temp No action_atmosphere Ensure proper purging and a positive CO pressure. check_atmosphere->action_atmosphere No end Improved Yield check_atmosphere->end Yes action_catalyst->check_temp action_temp->check_atmosphere action_atmosphere->end

Caption: Troubleshooting flowchart for low yield in carbonylation reactions.

logical_relationships cluster_reactants Core Reactants cluster_catalysis Catalytic System pyridine 2-Halo-5-(CF₃)Pyridine product Methyl 5-(trifluoromethyl) pyridine-2-carboxylate pyridine->product co Carbon Monoxide co->product methanol Methanol methanol->product pd_catalyst Pd(0) Source (e.g., Pd(OAc)₂) pd_catalyst->product Catalyzes ligand Phosphine Ligand (e.g., Xantphos) ligand->pd_catalyst Stabilizes & Activates base Base (e.g., Na₂CO₃) base->pd_catalyst Regenerates

Caption: Key components and their roles in the catalytic synthesis.

References

Technical Support Center: Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylpyridine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Multi-Chlorinated Byproducts in Halogen Exchange Reactions

Q1: During the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) via vapor-phase chlorination and fluorination of a picoline derivative, I am observing significant amounts of multi-chlorinated byproducts. How can I control the extent of chlorination?

A1: The formation of multi-chlorinated byproducts is a common side reaction in the vapor-phase synthesis of trifluoromethylpyridines.[1][2] The degree of chlorination on the pyridine ring is influenced by the reaction temperature and the molar ratio of chlorine gas to the substrate.[1][2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control and optimize the temperature in the chlorination phase of your reactor. Lowering the temperature may reduce the rate of multiple chlorinations.

  • Adjust Molar Ratio of Chlorine: The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas.[1][2] A systematic reduction of the chlorine gas feed may lead to a higher yield of the desired dichlorinated product.

  • Utilize Catalytic Hydrogenolysis for Byproduct Recycling: Unwanted multi-chlorinated byproducts can be reduced back to 3-(trifluoromethyl)pyridine (3-TF) through catalytic hydrogenolysis. This recovered 3-TF can then be fed back into the reactor, improving the overall process economy.[2]

Issue 2: Poor Regioselectivity in Direct C-H Trifluoromethylation

Q2: I am attempting a direct C-H trifluoromethylation of a pyridine derivative using a radical-based method, but I am obtaining a mixture of isomers with low regioselectivity. How can I improve the selectivity?

A2: Radical trifluoromethylation reactions are known to often exhibit low regioselectivity.[3] To achieve higher selectivity, especially for the C-3 position which can be challenging to functionalize, a strategy involving nucleophilic activation of the pyridine ring can be employed.[3][4]

Recommended Protocol: 3-Position-Selective C-H Trifluoromethylation

This method involves a two-step process of hydrosilylation to activate the pyridine, followed by reaction with an electrophilic trifluoromethylating agent.[3][4]

Experimental Protocol:

  • Hydrosilylation (Activation):

    • In a reaction vessel under an inert atmosphere, dissolve the pyridine or quinoline derivative in 1,2-dichloroethane.

    • Add tris(pentafluorophenyl)borane as a catalyst.

    • Add methylphenylsilane and heat the mixture to 65 °C.[3]

  • Trifluoromethylation:

    • Cool the reaction mixture to 0 °C.

    • Add Togni Reagent I (an electrophilic CF₃ source).

    • Allow the reaction to warm to 25 °C.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to facilitate re-aromatization.[3]

This procedure has been shown to yield 3-trifluoromethylated products with high regioselectivity.[3]

Issue 3: Formation of Difluorinated Byproducts

Q3: In my reaction to introduce a trifluoromethyl group, I am observing the formation of a significant amount of difluorinated product. What measures can I take to favor monofluorination?

A3: The formation of difluorinated byproducts is a common challenge, especially when the enol form of a ketone precursor is readily generated.[5] To enhance the selectivity for the desired monofluorinated product, the following parameters should be carefully controlled:

Troubleshooting and Optimization:

  • Stoichiometry of Fluorinating Agent: Precisely control the amount of the fluorinating agent. Often, a slight excess (e.g., 1.1 equivalents) is sufficient for monofluorination.[5]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent over-fluorination.[5]

  • Reaction Temperature: Conducting the reaction at a lower temperature can sometimes improve the selectivity for the monofluorinated product by reducing the rate of the second fluorination step.[5]

Issue 4: Slow or Incomplete Reaction

Q4: My trifluoromethylation reaction is proceeding very slowly or not reaching completion. What are the likely causes and how can I improve the reaction rate and yield?

A4: The electron-deficient nature of the pyridine ring can deactivate it towards electrophilic attack, leading to slow or incomplete reactions.[5] The position of substituents on the pyridine ring also influences its electronic properties and basicity, which can affect the reaction rate.

Strategies to Enhance Reactivity:

  • Catalyst Selection: For reactions involving hydrogen fluoride, the use of a metal halide catalyst (e.g., FeCl₃) can be beneficial.[6]

  • Activation of the Pyridine Ring: As described in Issue 2 , methods like hydrosilylation can be used to activate the pyridine ring for subsequent functionalization.[3][4]

  • Choice of Trifluoromethylating Agent: The reactivity of trifluoromethylating agents varies. For direct trifluoromethylation, consider using in situ generated (trifluoromethyl)copper from a copper(I) halide and a CF₃ source like the Ruppert-Prakash reagent (TMSCF₃).[7]

Quantitative Data Summary

Synthesis MethodKey IntermediateCommon Side ProductsReported YieldsReference
Simultaneous Vapor-Phase Chlorination/Fluorination2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)Multi-chlorinated pyridinesGood yield for 2,5-CTF[1][2]
Stepwise Liquid/Vapor-Phase Synthesis2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)Unspecified byproductsHigh demand intermediate[1][2]
3-Position-Selective C-H TrifluoromethylationHydrosilylated pyridine/quinoline-Moderate to high[3][4]
S-Alkylation and HeterocyclizationTrifluoromethyl-3-cyano-2(1H)-pyridinethiones-> 50% for S-alkylation, > 65% for heterocyclization[8]

Visualized Workflows and Pathways

troubleshooting_workflow Troubleshooting Logic for Common Side Reactions start Problem Identified multi_chlorination Multi-chlorinated Byproducts start->multi_chlorination low_regioselectivity Low Regioselectivity start->low_regioselectivity difluorination Difluorinated Byproducts start->difluorination slow_reaction Slow/Incomplete Reaction start->slow_reaction solution1 Optimize Temp. & Molar Ratio Recycle byproducts via hydrogenolysis multi_chlorination->solution1 solution2 Use Nucleophilic Activation (Hydrosilylation) Followed by Electrophilic CF3 Source low_regioselectivity->solution2 solution3 Control Stoichiometry Monitor Reaction Time Lower Reaction Temperature difluorination->solution3 solution4 Use Catalyst (e.g., FeCl3) Activate Pyridine Ring Choose Appropriate CF3 Reagent slow_reaction->solution4

Caption: Troubleshooting workflow for common side reactions.

reaction_pathway General Pathways for Trifluoromethylpyridine Synthesis start_material Starting Material (e.g., Picoline, Halopyridine) method1 Halogen Exchange (Chlorination/Fluorination) start_material->method1 method3 Direct C-H Trifluoromethylation start_material->method3 intermediate1 Trichloromethylpyridine method1->intermediate1 Chlorination method2 Cyclocondensation product Trifluoromethylpyridine method2->product method3->product intermediate1->product Fluorination intermediate2 CF3-containing Building Block intermediate2->method2

Caption: Synthetic pathways to trifluoromethylpyridines.

References

Technical Support Center: Purification of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 124236-37-9[1]
Molecular Formula C₈H₆F₃NO₂[1]
Molecular Weight 205.13 g/mol [1]
Appearance Colorless liquid or solid
Boiling Point 164-165 °C or 248 °C (at 760 mmHg)
Density 1.374 g/mL

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

The most common synthetic route to this compound is the esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid with methanol. Potential impurities include:

  • Unreacted 5-(trifluoromethyl)pyridine-2-carboxylic acid: The starting material may not have fully reacted.

  • Excess Methanol: The reagent used for esterification.

  • Byproducts from side reactions: Depending on the reaction conditions, side reactions such as the formation of ethers from methanol or decomposition of the starting material or product could occur.

  • Residual acid catalyst: If an acid catalyst (e.g., sulfuric acid) is used for the esterification, it needs to be completely removed during workup.

  • Water: Can lead to the hydrolysis of the ester back to the carboxylic acid.

Q2: How can I remove the unreacted carboxylic acid starting material?

An aqueous wash with a mild base during the workup procedure is effective. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) can be used to neutralize and extract the acidic starting material into the aqueous layer.

Q3: My purified product appears to be degrading. What are the likely causes and how can I prevent this?

This compound can be susceptible to hydrolysis, especially in the presence of water and acid or base. To prevent degradation:

  • Ensure all solvents and reagents used for purification are anhydrous.

  • Thoroughly dry the extracted organic layers with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

  • Store the purified product in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Column Chromatography

Column chromatography is a widely used technique for purifying this compound. Below are common problems and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Product from Impurities Inappropriate solvent system.Optimize the eluent system. A common starting point is a gradient of ethyl acetate in hexanes[2][3]. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
Column overloading.Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly (Low Retention) Solvent system is too polar.Decrease the polarity of the eluent. Use a higher proportion of hexanes.
Product Elutes Too Slowly (High Retention) Solvent system is not polar enough.Increase the polarity of the eluent by increasing the proportion of ethyl acetate.
Peak Tailing Interaction of the basic pyridine nitrogen with acidic silica gel.Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to suppress this interaction.
The compound is degrading on the silica gel.Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the percentage of ethyl acetate to elute the compounds. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_elution Elution & Analysis cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Adjust Gradient combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure Product evaporate_solvent->pure_product

Recrystallization

Recrystallization can be an effective method for purifying this compound if a suitable solvent is found.

ProblemPossible Cause(s)Recommended Solution(s)
Product Does Not Dissolve The chosen solvent is not a good solvent for the compound, even when hot.Try a different solvent or a solvent mixture. For esters, solvents like ethyl acetate or acetone, often mixed with a non-polar solvent like hexanes, can be effective[4].
Product Oils Out The boiling point of the solvent is too high, or the compound is melting before dissolving. The solution is too concentrated.Use a lower boiling point solvent. Ensure the compound dissolves completely before cooling. Try using a more dilute solution.
Poor Crystal Formation or Low Recovery The solution is cooled too quickly. The compound is too soluble in the chosen solvent even at low temperatures.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent system where the compound has lower solubility at cold temperatures.
Crystals are Contaminated Impurities co-crystallized with the product.The purity of the initial material may be too low for effective recrystallization. Consider a preliminary purification by column chromatography.
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent (good solubility when hot, poor solubility when cold). Common solvent systems for esters include ethyl acetate/hexanes or acetone/hexanes[4].

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

G start Recrystallization Attempt issue Issue Encountered? start->issue no_dissolve Product Doesn't Dissolve issue->no_dissolve Yes oiling_out Product Oils Out issue->oiling_out Yes poor_recovery Poor Recovery / Purity issue->poor_recovery Yes success Successful Purification issue->success No sol_no_dissolve Try different solvent/mixture no_dissolve->sol_no_dissolve sol_oiling_out Use lower BP solvent or more dilute solution oiling_out->sol_oiling_out sol_poor_recovery Cool slowly or change solvent system poor_recovery->sol_poor_recovery pre_purify Consider pre-purification (e.g., column) poor_recovery->pre_purify sol_no_dissolve->start sol_oiling_out->start sol_poor_recovery->start pre_purify->start

Distillation

Given that this compound is a liquid at room temperature, distillation can be an effective purification method, particularly for removing non-volatile impurities.

ProblemPossible Cause(s)Recommended Solution(s)
Bumping or Uneven Boiling Superheating of the liquid.Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Product Decomposes The distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Poor Separation The boiling points of the product and impurities are too close.Use a fractional distillation column to improve separation efficiency.
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Heating: Heat the distillation flask gently in a heating mantle.

  • Pressure: Gradually reduce the pressure to the desired level.

  • Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

  • Completion: Once the desired product has been collected, carefully and slowly release the vacuum before turning off the heat.

References

How to improve yield in the synthesis of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of trifluoromethylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing trifluoromethylpyridines?

A1: There are three main strategies for the synthesis of trifluoromethylpyridines:

  • Chlorine/Fluorine Exchange: This classic method involves the substitution of chlorine atoms with fluorine atoms on a pre-existing trichloromethylpyridine scaffold.[1][2]

  • Cyclocondensation: This approach constructs the pyridine ring from acyclic precursors already containing a trifluoromethyl group.[1][2]

  • Direct C-H Trifluoromethylation: This modern technique introduces a trifluoromethyl group directly onto the pyridine ring.[3][4]

Q2: My reaction yield is consistently low. What are the initial parameters I should investigate?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary for different substrates.[5]

  • Catalyst Activity: If a catalyst is used, its activity might be compromised due to deactivation by impurities or improper handling.[6][7] Ensure the catalyst is fresh or properly activated.

  • Purity of Starting Materials: Impurities in reagents can interfere with the reaction, leading to side products and lower yields.[5][6]

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria.[5]

Q3: I am observing the formation of significant by-products. How can I improve the selectivity of my reaction?

A3: By-product formation is a common issue that lowers the yield of the desired trifluoromethylpyridine. Strategies to enhance selectivity include:

  • Formation of Multi-chlorinated By-products: In chlorine/fluorine exchange reactions, over-chlorination of the pyridine ring can occur.[1][2] One strategy to mitigate this is to use catalytic hydrogenolysis to reduce the unwanted by-products back to the starting material, which can then be recycled.[2]

  • Formation of Difluorinated Products: In some fluorination reactions, difluorination can be a competitive side reaction. To favor monofluorination, carefully control the stoichiometry of the fluorinating agent and monitor the reaction progress closely to stop it once the starting material is consumed.[8]

  • Poor Regioselectivity in Direct Trifluoromethylation: The position of trifluoromethylation on the pyridine ring can be difficult to control. Using a directing group on the pyridine ring can help achieve high regioselectivity.[9][10]

Q4: How can I improve the efficiency of the chlorine/fluorine exchange reaction?

A4: To improve the yield in the chlorine/fluorine exchange method, consider the following:

  • Catalyst Selection: The choice of catalyst is crucial. Antimony trichloride has been shown to be an effective catalyst for the chlorination step, leading to higher yields and shorter reaction times compared to other catalysts.[11] For the fluorination step, catalysts like iron fluoride are used in vapor-phase reactions.[1][2]

  • Reaction Conditions: The reaction is often carried out at high temperatures (>300°C) and can be performed in either the liquid or vapor phase.[1][2] Vapor-phase reactions, particularly simultaneous chlorination/fluorination, can provide good yields in a single step.[1][2]

Q5: What are the key considerations for a successful cyclocondensation reaction?

A5: For cyclocondensation reactions, the choice of the trifluoromethyl-containing building block is critical. Commonly used building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2] The reaction conditions, such as the choice of solvent and catalyst, will depend on the specific building blocks and the desired pyridine substitution pattern.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s) Citation(s)
Low Yield Incomplete reaction due to suboptimal temperature or pressure.Increase reaction time or temperature within the recommended range. Ensure the reaction vessel is properly sealed to maintain pressure.[6]
Catalyst deactivation.Use fresh catalyst and ensure proper handling and storage. For palladium-catalyzed reactions, consider using more robust ligands.[6][7]
Poor quality of starting materials.Verify the purity of all reagents using appropriate analytical techniques before use.[5][6]
Formation of By-products Over-chlorination of the pyridine ring.Use catalytic hydrogenolysis to convert multi-chlorinated by-products back to the starting material for recycling.[2]
Formation of difluorinated products.Carefully control the stoichiometry of the fluorinating agent. Monitor the reaction closely and stop it upon consumption of the starting material.[8]
Low regioselectivity in direct C-H trifluoromethylation.Employ a directing group on the pyridine ring to guide the trifluoromethylation to the desired position.[9][10]
Difficult Purification Product co-elutes with impurities during chromatography.For basic pyridine products causing tailing on silica gel, add a small amount of a base like triethylamine to the eluent.[5]
Product is a solid that is difficult to crystallize.Screen a variety of solvent systems for crystallization. If the product is basic, an acid-base extraction can be an effective purification step.[5]
Exothermic and Uncontrolled Reaction Rapid addition of a highly reactive reagent.Add the reactive reagent dropwise or in portions over a period to control the rate of heat generation.[5]
Inadequate heat dissipation.Ensure efficient stirring and consider using a cooling bath to maintain the desired reaction temperature.[5]

Experimental Protocols

Method 1: Chlorine/Fluorine Exchange for the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol is a general representation of a liquid-phase chlorination followed by fluorination.

Step 1: On-ring Chlorination

  • To a reaction vessel equipped with a stirrer, condenser, and gas inlet, add 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of antimony trichloride.

  • Heat the mixture to 125-140°C.

  • Introduce chlorine gas at a controlled rate. Monitor the reaction progress by gas chromatography.

  • Once the reaction is complete, cool the mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.

Step 2: Fluorination

  • Transfer the crude 2,3-dichloro-5-(trichloromethyl)pyridine to a suitable pressure reactor.

  • Add anhydrous hydrogen fluoride (HF). The molar ratio of HF to the starting material should be in excess.

  • Heat the reactor to 100-250°C, allowing the pressure to build up to 5-40 bar.

  • Maintain the reaction at this temperature and pressure for several hours until the reaction is complete.

  • Cool the reactor, carefully vent the excess HF, and work up the reaction mixture by washing with a base, followed by extraction and distillation to purify the final product.

Disclaimer: This is a generalized protocol. Specific conditions may vary. Always consult the primary literature and perform a thorough safety assessment before conducting any experiment.[11][12]

Method 2: Cyclocondensation Synthesis of a Trifluoromethyl-substituted Pyridine

This protocol describes a general procedure for a cyclocondensation reaction.

  • In a round-bottom flask, dissolve the trifluoromethyl-containing building block (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) and the other cyclic precursor components in a suitable solvent (e.g., ethanol).

  • Add a catalyst if required (e.g., an acid or base).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Disclaimer: This is a generalized protocol. Specific conditions may vary. Always consult the primary literature and perform a thorough safety assessment before conducting any experiment.[13][14]

Method 3: Direct C-H Trifluoromethylation of Pyridine

This protocol is based on the activation of pyridine with a subsequent trifluoromethylation.

  • To a solution of the pyridine derivative in a suitable solvent (e.g., 1,2-dichloroethane), add a hydrosilylating agent (e.g., methylphenylsilane) and a catalyst (e.g., tris(pentafluorophenyl)borane).

  • Heat the mixture to around 65°C to facilitate the hydrosilylation and activation of the pyridine ring.

  • Cool the reaction mixture and add a trifluoromethylating reagent (e.g., Togni's reagent).

  • After the trifluoromethylation step, add an oxidizing agent (e.g., DDQ) to rearomatize the pyridine ring.

  • The final product is then isolated and purified using standard techniques such as column chromatography.

Disclaimer: This is a generalized protocol. Specific conditions may vary. Always consult the primary literature and perform a thorough safety assessment before conducting any experiment.[8]

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods

Product Starting Material Method Key Reagents/Catalyst Yield (%) Citation(s)
2,3-Dichloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trichloromethyl)pyridineChlorine/Fluorine ExchangeAnhydrous HF, HgO98 (selectivity)[7]
2,3-Dichloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trichloromethyl)pyridineChlorine/Fluorine ExchangeAnhydrous HF, Catalyst65[7]
2-Fluoro-6-(trifluoromethyl)pyridine2-Chloro-6-(trichloromethyl)pyridineFluorinationFluorinating agent85[15]
α-Trifluoromethylated PyridinesTrifluoromethylated Diynes and Nitriles[2+2+2] CycloadditionCoCl₂(phen), ZnBr₂, ZnExcellent[16]
3-TrifluoromethylquinolinesQuinolinesDirect C-H TrifluoromethylationTogni Reagent I, B(C₆F₅)₃Moderate to High[8]

Visualizations

experimental_workflow_chlorine_fluorine_exchange start Start: Trichloromethylpyridine chlorination Step 1: On-Ring Chlorination - Catalyst (e.g., SbCl3) - Chlorine Gas - Heat (125-140°C) start->chlorination fluorination Step 2: Fluorination - Anhydrous HF - High Temperature (100-250°C) - High Pressure (5-40 bar) chlorination->fluorination workup Workup & Purification - Neutralization - Extraction - Distillation fluorination->workup end End: Trifluoromethylpyridine workup->end

Caption: Workflow for Chlorine/Fluorine Exchange Synthesis.

logical_relationship_troubleshooting low_yield Low Yield suboptimal_conditions Suboptimal Conditions (Temp, Pressure, Time) low_yield->suboptimal_conditions catalyst_issues Catalyst Deactivation/ Poor Activity low_yield->catalyst_issues impure_reagents Impure Starting Materials low_yield->impure_reagents side_reactions Side Reactions/ By-product Formation low_yield->side_reactions optimize_params Optimize Reaction Parameters suboptimal_conditions->optimize_params Solution fresh_catalyst Use Fresh/Activated Catalyst catalyst_issues->fresh_catalyst Solution purify_reagents Purify Reagents impure_reagents->purify_reagents Solution improve_selectivity Improve Selectivity (e.g., Stoichiometry Control) side_reactions->improve_selectivity Solution

Caption: Troubleshooting Logic for Low Yield Issues.

References

Stability and storage conditions for Methyl 5-(trifluoromethyl)picolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Methyl 5-(trifluoromethyl)picolinate, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 5-(trifluoromethyl)picolinate?

A: Methyl 5-(trifluoromethyl)picolinate should be stored at room temperature in a tightly sealed container.[1][2] To ensure its stability, it is best to keep it in a dry and well-ventilated area.[1][3] For optimal long-term storage, an inert atmosphere can be beneficial.[4]

Q2: How stable is Methyl 5-(trifluoromethyl)picolinate under standard laboratory conditions?

A: The product is chemically stable under standard ambient conditions, such as room temperature.[1] A structurally similar compound is also noted to be stable under its recommended storage conditions.[3] However, stability can be affected by exposure to incompatible materials or adverse environmental conditions.

Q3: Are there any known incompatibilities for Methyl 5-(trifluoromethyl)picolinate?

A: While specific incompatibility data for this exact compound is limited, based on structurally similar molecules, it is prudent to avoid contact with strong oxidizing agents.[3] Additionally, it is recommended to keep the compound away from heat, sparks, open flames, sources of ignition, and moisture.[3]

Q4: What are the signs of degradation for Methyl 5-(trifluoromethyl)picolinate?

A: Visual signs of degradation can include a change in color or the formation of a solid precipitate if the material is in solution. For more subtle degradation, you may observe unexpected results in your experiments, such as lower yields or the appearance of impurity peaks in analytical tests like HPLC or GC-MS.

Q5: What should I do if I suspect my sample of Methyl 5-(trifluoromethyl)picolinate has degraded?

A: If you suspect degradation, it is recommended to first re-analyze the material using an appropriate analytical technique (e.g., NMR, HPLC, or GC-MS) to confirm its purity. Compare the results with the certificate of analysis provided with the product. If degradation is confirmed, the material should not be used for sensitive experiments.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability and storage of Methyl 5-(trifluoromethyl)picolinate.

TroubleshootingGuide start Start: Experiment Yielding Unexpected Results check_purity Is the purity of Methyl 5-(trifluoromethyl)picolinate suspect? start->check_purity visual_inspection Visually inspect the compound. Any change in color or appearance? check_purity->visual_inspection Yes no_degradation Purity Confirmed. Troubleshoot other experimental parameters. check_purity->no_degradation No analytical_test Perform analytical testing (e.g., HPLC, NMR). visual_inspection->analytical_test degradation_confirmed Degradation Confirmed analytical_test->degradation_confirmed Purity below specification analytical_test->no_degradation Purity meets specification quarantine Quarantine the material. Do not use in experiments. degradation_confirmed->quarantine review_storage Review storage conditions. Are they optimal? degradation_confirmed->review_storage contact_supplier Contact supplier for a replacement or further analysis. quarantine->contact_supplier correct_storage Implement correct storage procedures: - Tightly sealed container - Room temperature - Dry, well-ventilated area review_storage->correct_storage

Summary of Storage and Handling Conditions

ParameterRecommendationSource
Storage Temperature Room Temperature[1][2]
Atmosphere Store in a dry environment. An inert atmosphere is beneficial for long-term storage.[1][4]
Container Tightly closed container.[1][3]
Avoid Heat, sparks, open flames, sources of ignition, moisture, and strong oxidizing agents.[3]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][5][6]

Experimental Protocol: Stability Assessment of Methyl 5-(trifluoromethyl)picolinate

This protocol outlines a general method for assessing the stability of Methyl 5-(trifluoromethyl)picolinate under various conditions.

1. Objective: To evaluate the stability of Methyl 5-(trifluoromethyl)picolinate under accelerated degradation conditions (elevated temperature) and long-term storage conditions.

2. Materials:

  • Methyl 5-(trifluoromethyl)picolinate (test sample)

  • Reference standard of Methyl 5-(trifluoromethyl)picolinate

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Vials with inert caps

  • Analytical balance

  • HPLC system with a UV detector

  • Temperature and humidity-controlled stability chambers

3. Experimental Workflow:

ExperimentalWorkflow start Start: Receive and Characterize Initial Sample (T=0) prep_samples Prepare multiple aliquots of the sample in sealed vials. start->prep_samples storage_conditions Place samples under different storage conditions: - Condition A: 25°C / 60% RH (Long-term) - Condition B: 40°C / 75% RH (Accelerated) - Condition C: Light exposure (Photostability) prep_samples->storage_conditions time_points Define analysis time points: e.g., T=0, 1, 3, 6, 12 months for long-term e.g., T=0, 1, 2, 3, 6 months for accelerated storage_conditions->time_points analysis At each time point, remove a sample from each condition and prepare for analysis. time_points->analysis hplc_analysis Perform HPLC analysis to determine purity and identify any degradation products. analysis->hplc_analysis data_analysis Compare the chromatograms to the T=0 sample and the reference standard. Quantify any impurities. hplc_analysis->data_analysis conclusion Draw conclusions about the stability of the compound under the tested conditions. data_analysis->conclusion

4. Procedure:

  • Initial Analysis (T=0):

    • Prepare a standard solution of Methyl 5-(trifluoromethyl)picolinate in a suitable solvent (e.g., acetonitrile).

    • Develop an HPLC method capable of separating the main peak from potential impurities.

    • Analyze the initial sample to determine its purity and obtain a reference chromatogram.

  • Sample Preparation and Storage:

    • Aliquot the test sample into several vials, ensuring each is tightly sealed.

    • Place the vials into stability chambers set to the desired conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated stability).

  • Time-Point Analysis:

    • At each designated time point, remove one vial from each storage condition.

    • Prepare a solution of the stored sample at the same concentration as the T=0 sample.

    • Analyze the sample using the established HPLC method.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to the T=0 chromatogram.

    • Calculate the purity of the stored sample.

    • Identify and quantify any new peaks, which may correspond to degradation products.

5. Acceptance Criteria: The stability of the compound is considered acceptable if the purity remains within a predefined specification (e.g., >98%) and no significant degradation products are observed under the tested conditions.

References

Troubleshooting low yield in fluorination reactions of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorination reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the fluorination of pyridine rings, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my fluorination reaction showing low or no conversion of the starting material?

Low or no conversion can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Poor Quality or Degraded Fluorinating Agent:

    • AgF₂: This reagent is sensitive to moisture and can decompose upon prolonged exposure to air, indicated by a color change from black to yellow/brown.[1] It should be weighed quickly and stored in a desiccator.[1]

    • Selectfluor®: Ensure it has been stored properly and has not degraded.[2]

    • Solution: Use a fresh batch of the fluorinating agent and handle it under anhydrous conditions when necessary.[1][3][4]

  • Inappropriate Solvent:

    • The solvent plays a crucial role in the reaction's success. Some fluorinating agents can react with the solvent. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[2][5]

    • Solution: Screen a variety of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[2][6] For specific reactions, other solvents like ethyl acetate might be more effective.[2]

  • Suboptimal Reaction Temperature:

    • Fluorination reactions can be highly sensitive to temperature. The optimal temperature may vary depending on the substrate and reagents.

    • Solution: Gradually increase the reaction temperature if the reaction is sluggish. Conversely, if decomposition is observed, try running the reaction at a lower temperature.[2] For electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, optimal conditions were found to be the slow addition of a Selectfluor® solution at 0 °C.[6]

  • Electron-Deficient Substrate:

    • Pyridine rings with multiple electron-withdrawing groups can be deactivated towards fluorination, leading to lower yields.[3][4]

    • Solution: For such substrates, consider alternative fluorination methods or the use of more reactive fluorinating agents. The choice of catalyst and directing groups is also crucial.[2]

Question 2: My reaction is producing multiple products and has low regioselectivity. How can I improve this?

The formation of multiple products is often due to the presence of several reactive C-H bonds on the pyridine ring.

Potential Causes and Solutions:

  • Multiple Reactive Sites:

    • The electronic and steric properties of substituents on the pyridine ring influence the regioselectivity of fluorination.[2]

    • Solution: Leverage the directing effects of existing functional groups. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[2] For 3-substituted pyridines, fluorination with AgF₂ often occurs selectively at the 2-position.[4][7]

  • Inappropriate Fluorinating Reagent:

    • Different fluorinating agents can exhibit varying selectivities.

    • Solution: The choice of fluorinating agent should be tailored to the desired substitution pattern. For C-2 fluorination, late-stage C-H fluorination with AgF₂ is suitable.[7] For C-3 fluorination, a strategy involving Zincke imine intermediates may be necessary.[7]

Question 3: I am observing significant decomposition of my starting material or product. What can be done to prevent this?

Decomposition can occur with sensitive substrates or under harsh reaction conditions.

Potential Causes and Solutions:

  • Harsh Reaction Conditions:

    • Strongly acidic or basic conditions, or the presence of strong electrophiles, can lead to the decomposition of sensitive heterocyclic substrates.[2]

    • Solution: Employ milder reaction conditions. Neutral fluorination methods should be considered for sensitive substrates.[2] The use of a base like Li₂CO₃ at low temperatures has been shown to be effective in preventing byproduct formation in some cases.[2]

  • Incompatible Functional Groups:

    • Certain functional groups are not compatible with specific fluorination reagents. For example, C-H fluorination with AgF₂ is not compatible with free amines, alcohols, carboxylic acids, and aldehydes.[3][4][7]

    • Solution: Protect incompatible functional groups before the fluorination step. Several protected derivatives of these groups are tolerated by AgF₂.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the effect of electron-donating and electron-withdrawing groups on the yield of pyridine fluorination?

Substituents on the pyridine ring significantly influence the reaction outcome. Pyridines containing electron-neutral or electron-donating groups generally undergo fluorination in higher yields compared to those with multiple electron-withdrawing substituents.[3][4]

Q2: I am using Selectfluor®, but the reaction is not working. What could be the issue?

While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity is influenced by several factors. The reaction medium is critical; for instance, a mixture of water and chloroform has been shown to be effective for the fluorination of 2-aminopyridines.[2][8] The presence of a base can also be crucial.[9] Additionally, ensure the Selectfluor® has been stored correctly and has not degraded.[2]

Q3: How can I favor monofluorination over difluorination?

The formation of difluorinated byproducts is a common issue. To promote monofluorination, you can try the following:

  • Stoichiometry: Carefully control the amount of the fluorinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient.[10]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-fluorination.[10]

  • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.[10]

Q4: Which fluorination method should I choose for a specific position on the pyridine ring?

The choice of method depends on the desired regioselectivity:

  • C-2 Position: Late-stage C-H fluorination using AgF₂ is highly regioselective for the C-H bond at the 2-position of the pyridine ring.[7]

  • C-3 Position: A novel approach for the challenging C-3 selective fluorination involves the use of ring-opened Zincke imine intermediates.[7]

  • Other Positions: The regioselectivity for other positions is highly dependent on the substrate and the specific fluorination method employed. Directing groups can be used to influence the position of fluorination.[2]

Data Summary

Table 1: Influence of Substituents on Fluorination Yield with AgF₂

Pyridine SubstrateSubstituent TypeYield (%)Reference
Pyridines with electron-neutral/donating groupsElectron-donating/neutralGood[3][4]
Pyridines with multiple electron-withdrawing groupsElectron-withdrawing0-30[3][4]

Table 2: Regioselectivity in Fluorination of 3-Substituted Pyridines with AgF₂

3-SubstituentFluorination PositionSelectivityReference
Halo, alkoxy, cyano, or CF₃2-positionExclusive[4]
Alkyl, CO₂R, and C(O)NR₂Mixture of 2- and 6-Mixture[4]

Experimental Protocols

Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from a procedure by Fier and Hartwig.[1]

  • Materials:

    • 2-Phenylpyridine

    • Anhydrous Acetonitrile (MeCN)

    • Silver(II) Fluoride (AgF₂)

    • Celite

    • MTBE (Methyl tert-butyl ether)

    • 1M HCl

    • Anhydrous MgSO₄

    • Round-bottomed flask, magnetic stir bar, rubber septum, nitrogen inlet, thermocouple.

  • Procedure:

    • To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).[1]

    • Fit the flask with a rubber septum and nitrogen inlet, and place it in an ambient temperature water bath.[1]

    • Weigh AgF₂ (19.7 g, 135 mmol) in a glass vial and add it in one portion to the reaction flask with stirring.[1]

    • Monitor the reaction at ambient temperature by TLC. The reaction is typically complete within 90 minutes.[1]

    • Upon completion, filter the reaction mixture through a pad of Celite, rinsing with MeCN.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.[1]

    • Remove the resulting silver salts by filtration, rinsing with MTBE.[1]

    • Separate the layers of the filtrate, wash the organic layer with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude product.[1]

    • Purify the crude product by flash chromatography on silica gel to yield 2-fluoro-6-phenylpyridine as a colorless oil (79-81% yield).[1]

Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

This protocol is based on the work by Gusev et al.[6]

  • Materials:

    • 1,2-Dihydropyridine derivative

    • Selectfluor®

    • Dry Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, argon atmosphere setup.

  • Procedure:

    • Dissolve the 1,2-dihydropyridine derivative in dry acetonitrile in a round-bottom flask under an argon atmosphere and cool to 0 °C.[6]

    • Slowly add a solution of Selectfluor® in acetonitrile to the reaction mixture.[6]

    • Stir the reaction mixture at 0 °C.[6]

    • The resulting 3-fluoro-3,6-dihydropyridines can often be used without further purification.[6] Note that these products may eliminate hydrogen fluoride upon storage or during chromatography to form the corresponding pyridines.[6]

Visualizations

Troubleshooting_Workflow Start Low Yield in Pyridine Fluorination Check_Conversion Is the starting material consumed? Start->Check_Conversion Check_Products Are there multiple products? Check_Conversion->Check_Products Yes No_Conversion_Solutions Troubleshoot Low Conversion: - Check reagent quality (AgF₂, Selectfluor®) - Optimize solvent (e.g., anhydrous MeCN) - Adjust reaction temperature - Consider substrate electronics Check_Conversion->No_Conversion_Solutions No Check_Decomposition Is there decomposition? Check_Products->Check_Decomposition No Multiple_Products_Solutions Troubleshoot Poor Selectivity: - Exploit directing groups - Choose a more selective fluorinating agent - Optimize reaction conditions Check_Products->Multiple_Products_Solutions Yes Decomposition_Solutions Troubleshoot Decomposition: - Use milder reaction conditions - Protect incompatible functional groups - Lower reaction temperature Check_Decomposition->Decomposition_Solutions Yes Successful_Reaction Reaction Optimized Check_Decomposition->Successful_Reaction No No_Conversion_Solutions->Start Re-evaluate Multiple_Products_Solutions->Start Re-evaluate Decomposition_Solutions->Start Re-evaluate

Caption: A troubleshooting workflow for low yield in pyridine fluorination reactions.

Fluorination_Method_Selection Desired_Position Desired Fluorination Position C2_Position C-2 Position Desired_Position->C2_Position C3_Position C-3 Position Desired_Position->C3_Position Other_Position Other Positions Desired_Position->Other_Position AgF2_Method Late-stage C-H Fluorination with AgF₂ C2_Position->AgF2_Method Zincke_Imine_Method Zincke Imine Intermediate Strategy C3_Position->Zincke_Imine_Method Substrate_Control_Method Substrate & Directing Group Controlled Methods Other_Position->Substrate_Control_Method

References

Handling and safety precautions for Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (CAS No: 124236-37-9). Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective handling in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an acute toxicant if swallowed and can cause serious eye damage. It may also cause skin and respiratory irritation.[1][2][3] Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: The following PPE is mandatory:

  • Eye/Face Protection: Safety glasses with side-shields or goggles are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][5]

  • Skin Protection: Wear impervious, chemically resistant gloves (inspect before use) and a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][5]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Q3: What should I do in case of accidental exposure?

A3: Follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2][4]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Q4: How should I properly store this chemical?

A4: Store the compound in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[1][2][4] It is classified under Storage Class 11 as a combustible solid.

Q5: What are the appropriate disposal methods for this compound and its containers?

A5: Dispose of the chemical and its container at an approved waste disposal plant.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[5] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[5]

Q6: My reaction is not proceeding as expected. What are some common issues?

A6: While specific troubleshooting depends on the reaction, consider these general points:

  • Reagent Purity: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

  • Moisture: The compound may be sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Solvent Quality: Use anhydrous solvents appropriate for your reaction conditions.

  • Reaction Temperature: Verify the reaction temperature is optimal for the specific transformation you are performing.

Quantitative Data Summary

PropertyValueSource
CAS Number 124236-37-9[7]
Molecular Formula C₈H₆F₃NO₂[8]
Molecular Weight 205.13 g/mol
Appearance Solid / Colorless Liquid[7]
Boiling Point 164-165 °C[7]
Density 1.374 g/mL[7]
Hazard Codes H302 (Harmful if swallowed), H318 (Causes serious eye damage)
Precautionary Codes P280, P305 + P351 + P338

Detailed Experimental Protocol: Saponification to 5-(Trifluoromethyl)pyridine-2-carboxylic acid

This protocol describes a standard saponification reaction to convert this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Addition of Base: Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, remove the THF using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. A precipitate of the carboxylic acid product should form.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-(Trifluoromethyl)pyridine-2-carboxylic acid.

  • Purification: The crude product can be purified further by recrystallization or column chromatography if necessary.

Visualized Workflows

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_reaction During Experiment cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures b1 Review SDS b2 Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) b1->b2 b3 Work in a Ventilated Fume Hood b2->b3 b4 Weigh Compound Carefully b3->b4 c1 Maintain Ventilation b4->c1 Start Reaction c2 Monitor Reaction Progress c1->c2 c3 Keep Container Closed When Not in Use c1->c3 d1 Quench Reaction Appropriately c2->d1 Reaction Complete d2 Segregate Waste (Halogenated Organic) d1->d2 d4 Dispose of Waste via Approved Channels d2->d4 d3 Decontaminate Glassware d3->d4 e1 Accidental Spill e3 Follow First-Aid Measures e1->e3 e2 Personal Exposure (Skin/Eye Contact) e2->e3 e4 Seek Medical Attention e3->e4

References

Scalability issues in the production of trifluoromethylpyridine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoromethylpyridine Intermediate Production. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing scalability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis methods for trifluoromethylpyridine (TFMP) intermediates, and what are their main scalability challenges?

A1: The two most common industrial methods are the chlorine/fluorine exchange route and the vapor-phase reaction route.[1][2]

  • Chlorine/Fluorine Exchange: This method typically involves the fluorination of a trichloromethylpyridine precursor using a fluorinating agent like anhydrous hydrogen fluoride (HF).[1][3]

    • Scalability Challenges:

      • Harsh Conditions: Requires high temperatures (100–250°C) and pressures (1.0–15.0 MPa), demanding specialized industrial reactors.[4]

      • Corrosion: Anhydrous HF is highly corrosive, posing significant material challenges for large-scale equipment.

      • By-product Control: Incomplete fluorine exchange can lead to impurities that are difficult to separate from the final product.

  • Vapor-Phase Synthesis: This approach involves the simultaneous chlorination and fluorination of a picoline (methylpyridine) starting material at high temperatures (>300°C) over a catalyst.[1][5]

    • Scalability Challenges:

      • By-product Formation: The formation of multi-chlorinated by-products is often unavoidable, which can complicate purification and reduce the overall yield of the desired isomer.[1][5]

      • Catalyst Management: Requires a robust catalyst (e.g., iron fluoride) and a specialized reactor, such as a catalyst fluidized-bed reactor, to manage the highly exothermic reaction.[1][5]

      • Process Control: Precise control over the molar ratio of chlorine gas and reaction temperature is critical to manage the distribution of chlorinated products.[1][5]

Q2: My reaction yield is low when scaling up the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) from 2,3-dichloro-5-(trichloromethyl)pyridine using anhydrous HF. What are the likely causes?

A2: Low yield in this fluorination reaction during scale-up can often be attributed to several factors:

  • Insufficient Fluorinating Agent: Ensure the molar ratio of the fluorination reagent (e.g., anhydrous HF) to the starting material is adequate. Ratios can range from 5:1 to 15:1.[4]

  • Suboptimal Temperature and Pressure: The reaction is highly sensitive to temperature and pressure. On a larger scale, inefficient heat transfer can lead to localized hot or cold spots, preventing the reaction from reaching completion. The typical temperature range is 150-200°C with pressures of 4.0-10.0 MPa.[4]

  • Reaction Time: The fluorination time is critical, typically ranging from 5 to 20 hours.[4] Shorter times may result in incomplete conversion, especially in large-volume reactors where mixing is less efficient.

  • Purity of Starting Material: Impurities in the 2,3-dichloro-5-(trichloromethyl)pyridine can interfere with the reaction or consume the fluorinating agent.

Q3: I am observing significant over-chlorination in the vapor-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from 3-picoline. How can I improve selectivity?

A3: Improving selectivity and minimizing the formation of multi-chlorinated by-products like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a common challenge.[1]

  • Control Reagent Ratios: Carefully adjust the molar ratio of chlorine gas to 3-picoline. A lower chlorine ratio can favor the formation of mono-chlorinated products.[1]

  • Optimize Reaction Temperature: Temperature plays a crucial role in controlling the degree of chlorination. Experiment with different temperature profiles within the reactor.[1]

  • Reactor Design: The use of a two-phase reactor (a catalyst fluidized-bed followed by an empty phase) can help manage the reaction. Fluorination of the methyl group occurs first, followed by nuclear chlorination of the pyridine ring. Controlling the residence time in the chlorination phase is key.[1][5]

  • Recycle By-products: Unwanted chlorinated by-products can sometimes be converted back to a useful intermediate (e.g., 3-(trifluoromethyl)pyridine) via catalytic hydrogenolysis and recycled back into the reactor feed, improving overall process economy.[5]

Troubleshooting Guides

Problem 1: Poor conversion in Buchwald-Hartwig amination with an electron-deficient amino-trifluoromethylpyridine.

Buchwald-Hartwig reactions involving electron-deficient amines, such as many trifluoromethylpyridine derivatives, can be challenging to scale.[6] If you are experiencing poor conversion, consider the following troubleshooting steps.

Troubleshooting Flowchart: Buchwald-Hartwig Amination

G start Low Conversion in Buchwald-Hartwig Reaction catalyst Review Catalyst & Ligand start->catalyst base Verify Base Strength & Purity start->base solvent Check Solvent Quality start->solvent temp Increase Reaction Temperature start->temp sol1 Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Use pre-formed Pd(0) precatalysts (G3/G4). catalyst->sol1 Most critical factor sol2 Use a strong, non-coordinating base (e.g., NaOtBu, LHMDS). Ensure base is fresh and handled under inert conditions. base->sol2 Crucial for success sol3 Ensure solvent is anhydrous and degassed. Aprotic polar solvents like dioxane or toluene are common. solvent->sol3 sol4 Gently heat the reaction (e.g., 80-100°C). Monitor carefully for decomposition. temp->sol4 Use if reaction is sluggish

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Problem 2: Difficulty in purifying final trifluoromethylpyridine intermediate from isomers.

The similar boiling points and polarities of trifluoromethylpyridine isomers and related by-products make purification by distillation or standard column chromatography challenging at scale.

  • Amination Strategy: For certain impurities with similar boiling points, a derivatization strategy can be employed. For example, adding an amination reagent can react with specific impurities, converting them into compounds that are easier to separate by distillation.[4]

  • Recrystallization: If the product is a solid, fractional recrystallization using a carefully selected solvent system can be a powerful purification technique on a large scale.

  • Preparative Chromatography: While expensive, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be necessary for high-purity materials required in pharmaceutical applications.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for the synthesis of key trifluoromethylpyridine intermediates.

Table 1: Comparison of Synthesis Conditions for 2,3-Dichloro-5-(Trifluoromethyl)Pyridine (2,3,5-DCTF)
ParameterMethod 1: HF Fluorination[3]Method 2: HF Fluorination[3]Method 3: Chlorination[3]
Starting Material 2,3-dichloro-5-trichloromethylpyridine2,3-dichloro-5-trichloromethylpyridine2-chloro-5-trifluoromethylpyridine
Key Reagents Anhydrous HF, Mercuric OxideAnhydrous HF, CatalystChlorine gas, Ferric chloride
Temperature < 35°C170°C150-170°C
Reaction Time ~22 hours11 hours18 hours
Reported Yield 100% Conversion, 98% Selectivity65%Not specified (163g product from 363g starting material)
Purity Not specified85% (crude)Not specified
Table 2: Vapor-Phase Synthesis of Chloro-Trifluoromethylpyridines from Picolines[1][5]
Starting MaterialMajor ProductCatalystTemperatureReported Yield
3-Picoline2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)Transition Metal-Based> 300°CGood
3-Picoline2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Transition Metal-Based> 300°CGood
LutidinesChloro-bis(trifluoromethyl)pyridineTransition Metal-BasedHigher than picolines60-80%

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine[7]

This protocol details the conversion of a hydroxypyridine to a chloropyridine, a common transformation in the synthesis of functionalized pyridine intermediates.

  • Reagent Charging: To a reaction vessel, add 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq, e.g., 2.63 g, 12.64 mmol).

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (20 eq, e.g., 18.45 mL, 253 mmol) to the vessel.

  • Catalyst Addition: Add N,N-dimethylformamide (DMF) as a catalyst (2.0 eq, e.g., 1.96 mL, 25.3 mmol).

  • Reaction: Stir the reaction mixture at 100°C for 10 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction and concentrate under reduced pressure to remove excess thionyl chloride.

    • Partition the residue between ethyl acetate (EA) and a saturated sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer. Combine all organic extracts and wash with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Product: The resulting crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, can often be used in the next step without further purification (Reported yield: 86%).[7]

Experimental Workflow: Hydroxypyridine to Chloropyridine Conversion

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Isolation start_mat 5-nitro-3-(trifluoromethyl) pyridin-2-ol add_socl2 Add SOCl₂ (20 eq) start_mat->add_socl2 add_dmf Add DMF (2 eq) add_socl2->add_dmf react Stir at 100°C for 10h add_dmf->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate (remove excess SOCl₂) monitor->concentrate extract Partition (EA/NaHCO₃) concentrate->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry product Crude Product (86% Yield) dry->product

Caption: Workflow for the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline (Multi-step)[8]

This route represents a common industrial approach starting from an inexpensive material.

  • N-Oxidation: Oxidize 3-methylpyridine with an oxidant like hydrogen peroxide in a solvent such as glacial acetic acid. The reaction typically runs at 70-80°C for 18-24 hours.

  • Chlorination of Ring: The resulting N-oxy-3-methylpyridine is chlorinated. This step often produces a mixture of isomers (e.g., 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine) that may be carried forward without separation.

  • Side-Chain Chlorination: The methyl group of the 2-chloro-5-methylpyridine intermediate is chlorinated using chlorine gas with a radical initiator (e.g., azobisisobutyronitrile) in a high-boiling solvent like o-dichlorobenzene at 120-140°C for 18-20 hours to yield 2-chloro-5-(trichloromethyl)pyridine.

  • Fluorination: The final step is a fluorine exchange reaction. 2-chloro-5-(trichloromethyl)pyridine is reacted with a fluorinating agent, such as anhydrous potassium fluoride (KF), in a solvent like dimethyl sulfoxide (DMSO) with a phase-transfer catalyst (e.g., CTAB). The reaction is typically run at reflux for 5-7 hours.

References

Technical Support Center: By-product Analysis in Methyl 5-(trifluoromethyl)pyridine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 5-(trifluoromethyl)pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of by-products in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete conversion and presence of a polar impurity after reaction.

Question: I am performing an amidation reaction with this compound and a primary amine. My reaction seems incomplete, and I observe a significant amount of a polar by-product in my HPLC analysis. What is this impurity and how can I avoid it?

Answer: A common polar by-product in reactions involving ester hydrolysis is the corresponding carboxylic acid, in this case, 5-(Trifluoromethyl)pyridine-2-carboxylic acid .

  • Cause of Formation: This by-product arises from the hydrolysis of the methyl ester starting material or the desired amide product. Hydrolysis can be catalyzed by the presence of water in the reaction solvent, reagents, or from exposure to atmospheric moisture, especially under basic or acidic conditions. The trifluoromethyl group, being strongly electron-withdrawing, makes the carbonyl carbon of the ester more susceptible to nucleophilic attack by water.

  • Troubleshooting and Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

    • Reagent Purity: Use high-purity amines and coupling reagents.

    • Reaction Temperature: While heating may be necessary to drive the reaction to completion, excessive temperatures can sometimes promote side reactions. Optimize the temperature to find a balance between reaction rate and by-product formation.

    • pH Control: If the reaction is sensitive to pH, consider using a non-nucleophilic base to neutralize any acidic species that may form and catalyze hydrolysis.

  • Identification: The formation of 5-(Trifluoromethyl)pyridine-2-carboxylic acid can be confirmed by LC-MS, where it will show a molecular ion corresponding to its molecular weight (191.11 g/mol ). Its retention time in reverse-phase HPLC will be shorter than the starting ester and the desired amide product due to its increased polarity.

Issue 2: Formation of a new ester by-product when using an alcohol as a solvent or reagent.

Question: I am running a reaction with this compound in an ethanol-based solvent system and I am observing a new, less polar peak in my GC-MS analysis. What could this be?

Answer: When using an alcohol other than methanol as a solvent or co-solvent, you are likely observing the formation of a new ester through transesterification . For example, in the presence of ethanol, Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate can be formed.

  • Cause of Formation: Transesterification is the process of exchanging the alkoxy group of an ester with another. This reaction can be catalyzed by either acids or bases. If your reaction conditions are acidic or basic and an alcohol is present, this side reaction is highly probable.

  • Troubleshooting and Prevention:

    • Solvent Choice: If possible, use a non-alcoholic solvent (e.g., THF, DCM, Toluene). If an alcohol is required, use the same alcohol as the ester's alkoxy group (in this case, methanol).

    • Minimize Catalysts: If the main reaction does not require an acid or base catalyst, their exclusion can suppress transesterification. If a catalyst is necessary, consider using the minimum effective amount.

    • Temperature and Time: Lowering the reaction temperature and time can help to minimize this side reaction, although this needs to be balanced with the requirements of your primary reaction.

  • Identification: The transesterified product can be identified by GC-MS or LC-MS. For example, Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate would have a molecular weight of 219.16 g/mol . In a reverse-phase HPLC, it would likely have a longer retention time than the starting methyl ester due to its increased hydrophobicity.

Issue 3: Loss of the carboxylate group and formation of a volatile by-product.

Question: During a high-temperature reaction or upon vigorous workup, I am noticing a loss of my desired product and the potential formation of a more volatile, less polar compound. What might be happening?

Answer: At elevated temperatures, particularly in the presence of acid or base, or upon thermal stress during purification (e.g., distillation), you may be observing decarboxylation of the corresponding carboxylic acid (formed via in-situ hydrolysis) to yield 5-(Trifluoromethyl)pyridine .

  • Cause of Formation: Decarboxylation is the removal of a carboxyl group as carbon dioxide. While the ester itself is not prone to direct decarboxylation, the corresponding carboxylic acid, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, can decarboxylate under harsh thermal conditions. The electron-withdrawing trifluoromethyl group can influence the stability of the pyridine ring and potentially facilitate this process.

  • Troubleshooting and Prevention:

    • Temperature Control: Avoid excessive heating during the reaction and workup. If purification by distillation is required, use vacuum distillation to lower the boiling point.

    • Avoid Harsh pH: Strong acidic or basic conditions, especially at high temperatures, can promote hydrolysis to the carboxylic acid, which is the precursor to decarboxylation.

    • Gentle Workup: Employ milder workup and purification techniques, such as chromatography at room temperature, instead of high-temperature distillation.

  • Identification: The primary by-product, 5-(Trifluoromethyl)pyridine, is a relatively volatile and non-polar compound. It can be readily detected by GC-MS, showing a molecular ion corresponding to its molecular weight (147.10 g/mol ).

Summary of Potential By-products and their Characteristics

By-product Name Chemical Structure Molecular Weight ( g/mol ) Formation Pathway Analytical Signature (RP-HPLC) Analytical Signature (MS)
5-(Trifluoromethyl)pyridine-2-carboxylic acidC₇H₄F₃NO₂191.11HydrolysisShorter retention time (more polar)[M+H]⁺ = 192.03
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylateC₉H₈F₃NO₂219.16TransesterificationLonger retention time (less polar)[M+H]⁺ = 220.06
5-(Trifluoromethyl)pyridineC₆H₄F₃N147.10DecarboxylationSignificantly shorter retention time[M+H]⁺ = 148.04

Detailed Experimental Protocols

Protocol 1: HPLC-MS Method for By-product Analysis

This protocol outlines a general method for the separation and identification of this compound and its common by-products.

  • Instrumentation: HPLC with UV detector coupled to a Mass Spectrometer (ESI source).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • MS Detection: Positive ion mode, scanning a mass range of m/z 100-500.

Protocol 2: Procedure for Minimizing Hydrolysis in Amidation Reactions
  • Drying of Solvent: Dry the reaction solvent (e.g., Dichloromethane, THF) over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.

  • Reagent Preparation: Ensure the amine reactant is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, it can be distilled from a suitable drying agent.

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum. Allow the glassware to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Reaction Execution: Add the dry solvent and reagents to the reaction flask via syringe. Maintain a positive pressure of the inert gas throughout the reaction.

  • Workup: When the reaction is complete, perform the aqueous workup as quickly as possible and use cooled deionized water to minimize hydrolysis of the product.

Visualizations

Byproduct_Formation_Pathways This compound This compound 5-(Trifluoromethyl)pyridine-2-carboxylic acid 5-(Trifluoromethyl)pyridine-2-carboxylic acid This compound->5-(Trifluoromethyl)pyridine-2-carboxylic acid H2O (Hydrolysis) Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate This compound->Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate Ethanol (Transesterification) Desired Amide Product Desired Amide Product This compound->Desired Amide Product Amine, Coupling Agent 5-(Trifluoromethyl)pyridine 5-(Trifluoromethyl)pyridine 5-(Trifluoromethyl)pyridine-2-carboxylic acid->5-(Trifluoromethyl)pyridine Heat (Decarboxylation) Troubleshooting_Workflow start Reaction Mixture Analysis (HPLC/GC-MS) impurity_check Unexpected Peak(s) Observed? start->impurity_check polar_impurity Polar Impurity Present? impurity_check->polar_impurity Yes no_impurity No significant impurities impurity_check->no_impurity No less_polar_impurity Less Polar Impurity Present? polar_impurity->less_polar_impurity No hydrolysis Likely Hydrolysis to Carboxylic Acid. Implement anhydrous conditions. polar_impurity->hydrolysis Yes volatile_impurity Volatile Impurity Present? less_polar_impurity->volatile_impurity No transesterification Likely Transesterification. Change alcoholic solvent. less_polar_impurity->transesterification Yes decarboxylation Likely Decarboxylation. Reduce reaction/workup temperature. volatile_impurity->decarboxylation Yes end Proceed with Optimized Reaction volatile_impurity->end No hydrolysis->end transesterification->end decarboxylation->end no_impurity->end

Technical Support Center: Optimizing Catalyst Selection for Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the synthesis of trifluoromethylpyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My trifluoromethylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in trifluoromethylation reactions is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Suggested Solutions:

Possible Cause Suggested Solution
Catalyst Inactivity/Decomposition - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For palladium catalysts, consider using more robust ligands that protect the metal center.[1] - In photoredox catalysis, ensure the photocatalyst is not degrading under the reaction conditions.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and byproduct generation. Some reactions require high temperatures (>100°C) to proceed efficiently.[2][3]
Incorrect Solvent - The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with varying properties (e.g., polar aprotic like DMF, DMSO, or non-polar like toluene, dioxane).[4]
Poor Quality Starting Materials - Verify the purity of your pyridine substrate and trifluoromethylating agent using analytical techniques such as NMR or GC-MS. Impurities can poison the catalyst.
Inappropriate Ligand for the Catalytic System - For cross-coupling reactions, the choice of ligand is crucial. For palladium-catalyzed trifluoromethylation, bulky, electron-rich phosphine ligands like tBuXPhos have shown success.[5]
Presence of Oxygen or Moisture - Many catalytic systems, especially those involving organometallic intermediates, are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Verify storage conditions start->check_catalyst check_conditions Optimize Reaction Conditions - Temperature screen - Solvent screen check_catalyst->check_conditions If catalyst is active outcome_no_change No Improvement check_catalyst->outcome_no_change If catalyst is inactive check_reagents Verify Reagent Purity - Analyze starting materials check_conditions->check_reagents If conditions are optimized check_conditions->outcome_no_change If conditions are not the issue check_ligand Evaluate Ligand - Screen different ligands check_reagents->check_ligand If reagents are pure check_reagents->outcome_no_change If reagents are not the issue check_atmosphere Ensure Inert Atmosphere - Degas solvent - Use Schlenk line check_ligand->check_atmosphere If ligand is appropriate check_ligand->outcome_no_change If ligand is not the issue outcome_improved Yield Improved check_atmosphere->outcome_improved If issue is resolved check_atmosphere->outcome_no_change If atmosphere is not the issue

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Isomeric Byproducts (Poor Regioselectivity)

Q: My reaction is producing a mixture of trifluoromethylpyridine isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the trifluoromethylation of pyridines can be challenging due to the multiple reactive sites on the pyridine ring. The choice of catalyst and reaction strategy is critical in directing the trifluoromethyl group to the desired position.

Strategies to Improve Regioselectivity:

Strategy Description
Directed C-H Functionalization Utilize a directing group on the pyridine ring to guide the catalyst to a specific C-H bond. This is a powerful strategy for achieving high regioselectivity.
Ligand Modification In transition metal catalysis, the steric and electronic properties of the ligand can influence the regiochemical outcome. Bulky ligands can block certain positions on the pyridine ring, favoring reaction at less hindered sites.
Nucleophilic Activation of Pyridine Methods involving the nucleophilic activation of pyridine, for instance through hydrosilylation, can lead to selective trifluoromethylation at the 3-position.[6][7]
Control of Reaction Mechanism The regioselectivity can differ between radical, nucleophilic, and electrophilic trifluoromethylation pathways. For instance, radical trifluoromethylation often gives a mixture of isomers.[8] Understanding and controlling the dominant reaction mechanism is key.
Use of Pre-functionalized Pyridines Starting with a pyridine that is already functionalized (e.g., with a halogen) at the desired position for a cross-coupling reaction can ensure perfect regioselectivity.

Logical Relationship for Improving Regioselectivity:

RegioselectivityImprovement start Poor Regioselectivity strategy1 Directed C-H Functionalization start->strategy1 strategy2 Ligand Modification start->strategy2 strategy3 Nucleophilic Activation start->strategy3 strategy4 Mechanism Control start->strategy4 strategy5 Pre-functionalized Substrate start->strategy5 outcome Improved Regioselectivity strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome strategy5->outcome

Caption: Strategies to improve regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for trifluoromethylpyridine synthesis?

A1: Several classes of catalysts are employed, each with its own advantages and limitations. The choice of catalyst often depends on the desired substitution pattern and the available starting materials.

Common Catalyst Classes:

Catalyst Class Common Examples Typical Application
Palladium Catalysts Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, RuPhos)Cross-coupling reactions of halo-pyridines with trifluoromethylating agents.[9]
Copper Catalysts CuI, CuTC, Cu(OAc)₂Trifluoromethylation of aryl halides and unactivated olefins.[10][11]
Iron Catalysts Iron FluorideVapor-phase chlorination/fluorination reactions at high temperatures.[2]
Silver Catalysts Silver CarbonateRegioselective direct C-H trifluoromethylation of pyridines.[8]
Photoredox Catalysts Ru(bpy)₃Cl₂, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Radical trifluoromethylation of arenes and heteroarenes under mild conditions using visible light.[12][13]

Q2: How do I choose the appropriate trifluoromethylating agent for my catalytic system?

A2: The choice of the trifluoromethylating agent is intrinsically linked to the reaction mechanism and the catalyst being used.

Common Trifluoromethylating Agents and Their Applications:

Reagent Common Name/Type Typical Catalytic System Mechanism
TMSCF₃ Ruppert-Prakash ReagentPalladium, CopperNucleophilic
CF₃SO₂Cl Triflyl ChloridePhotoredoxRadical
Togni Reagent I Hypervalent Iodine ReagentPhotoredox, CopperElectrophilic/Radical
Langlois' Reagent (CF₃SO₂Na) Sodium TriflinatePhotoredox, CopperRadical
Umemoto's Reagent Electrophilic Trifluoromethylating AgentCopperRadical

Q3: Can you provide a general experimental protocol for a palladium-catalyzed trifluoromethylation?

A3: The following is a generalized protocol for the trifluoromethylation of a bromopyridine using a palladium catalyst. Note: This protocol should be adapted and optimized for specific substrates and ligands.

General Protocol for Palladium-Catalyzed Trifluoromethylation:

PalladiumProtocol step1 1. Reaction Setup: - Add bromopyridine, palladium precursor (e.g., Pd₂(dba)₃), and ligand (e.g., XPhos) to an oven-dried flask. step2 2. Inert Atmosphere: - Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes. step1->step2 step3 3. Reagent Addition: - Add the trifluoromethylating agent (e.g., TMSCF₃) and an activator (e.g., KF or CsF) under a positive pressure of inert gas. step2->step3 step4 4. Solvent Addition: - Add dry, degassed solvent (e.g., dioxane or toluene) via syringe. step3->step4 step5 5. Reaction: - Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring for the specified time (e.g., 12-24 hours). step4->step5 step6 6. Workup and Purification: - Cool the reaction, dilute with an organic solvent, and wash with water and brine. - Dry the organic layer, concentrate, and purify by column chromatography. step5->step6

Caption: Experimental workflow for Pd-catalyzed trifluoromethylation.

Q4: What are the key safety considerations when working with trifluoromethylating agents?

A4: Many trifluoromethylating agents and the byproducts of these reactions can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle reagents that are sensitive to air or moisture under an inert atmosphere.

  • Be aware of potential pressure buildup in sealed reaction vessels, especially when heating.

  • Quench reactive reagents and byproducts carefully before disposal. For example, some reactions may produce toxic HF.

References

Technical Support Center: Moisture Sensitivity in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the moisture sensitivity of reagents in fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of fluorinating agent decomposition due to moisture?

A1: Decomposition of a fluorinating agent due to moisture can manifest in several ways, depending on the specific reagent. Common indicators include:

  • Visual Changes: You might observe discoloration, clumping of powders, or fuming when the container is opened. For instance, some white crystalline reagents may appear off-white or yellowish upon decomposition.[1]

  • Reduced Reactivity: The most telling sign is a significant decrease in the yield of your fluorination reaction or a complete failure of the reaction to proceed.

  • Inconsistent Results: High variability in reaction outcomes between different uses of the same reagent bottle can point to moisture contamination.[1]

  • Formation of Precipitates: The reaction of the fluorinating agent with moisture can lead to the formation of solid byproducts, which may appear as a white precipitate in your reaction mixture.[2]

Q2: My fluorination reaction failed. How can I determine if moisture was the primary cause?

A2: Troubleshooting a failed fluorination reaction requires a systematic approach to pinpoint the source of the problem.[2]

  • Re-evaluate Your Setup: Ensure all glassware was rigorously dried, either in an oven or by flame-drying, and cooled under an inert atmosphere like nitrogen or argon.[2] Check for any potential leaks in your reaction setup that could introduce atmospheric moisture.

  • Assess Solvent Purity: The water content in your reaction solvent is a critical factor. Even commercially available "anhydrous" solvents can contain trace amounts of water that are detrimental to moisture-sensitive reactions.[2] It is best practice to use freshly dried solvents or to verify the water content using a method like Karl Fischer titration before use.[2]

  • Check Reagent Integrity: If possible, compare the performance of your current bottle of fluorinating agent with a new, unopened bottle. If the new reagent works under the same conditions, it is highly likely that your previous bottle was compromised by moisture.[2]

  • Run a Control Reaction: Perform a small-scale reaction with a substrate that is known to be reliably fluorinated under your established conditions. This can help differentiate between a reagent issue and a problem with your specific substrate.[2]

Q3: What are the best practices for storing moisture-sensitive fluorinating agents?

A3: Proper storage is crucial to maintain the integrity and reactivity of your fluorinating agents.

  • Inert Atmosphere: Store reagents under a dry, inert atmosphere, such as nitrogen or argon. For highly sensitive reagents, storage in a glovebox is recommended.[1]

  • Tightly Sealed Containers: Ensure the container cap is securely fastened after each use. For bottles that are accessed frequently, using high-quality septa and sealing with parafilm can provide an extra layer of protection.[1]

  • Desiccator: Storing containers inside a desiccator containing a suitable drying agent can offer an additional barrier against ambient moisture.[1]

  • Temperature Control: Store reagents at the temperature recommended by the manufacturer, which may include refrigeration for some agents.[2]

Q4: Can I use Selectfluor® in the presence of water?

A4: Selectfluor® is known for its stability in air and tolerance to water, which makes it a more user-friendly electrophilic fluorinating agent compared to many others.[3][4][5] In some cases, fluorination reactions using Selectfluor® can even be performed in aqueous media.[6] However, for optimal results and to avoid potential side reactions or diminished yields in sensitive applications, it is still recommended to use it under anhydrous conditions. The presence of water can reduce the nucleophilicity of the fluoride ion through hydrogen bonding.[7]

Troubleshooting Guide

Issue 1: Inconsistent or low yields in fluorination reactions.

  • Possible Cause: Variable water content in the reaction solvent or from the reagents. Even "anhydrous" grade solvents can have water content ranging from <10 to >50 ppm, which can be sufficient to impact sensitive reactions.

  • Solution:

    • Implement a consistent and rigorous solvent drying protocol. Techniques like distillation from a suitable drying agent (e.g., calcium hydride for dichloromethane, sodium/benzophenone for THF) or passing the solvent through a column of activated alumina are effective.[2]

    • Quantify the water content of your solvent before each reaction using methods like Karl Fischer titration.[2]

    • Ensure that any hygroscopic reagents, such as potassium fluoride, are thoroughly dried before use. This can be achieved by methods like spray drying or azeotropic dehydration.[8]

Issue 2: Clogging of syringe needles when transferring liquid fluorinating agents (e.g., DAST, Deoxo-Fluor®).

  • Possible Cause: Hydrolysis of the reagent at the needle tip upon contact with atmospheric moisture, leading to the formation of solid byproducts.[2]

  • Solution:

    • Purge the syringe and needle with a dry, inert gas (nitrogen or argon) immediately before use.[2]

    • When transferring the reagent, maintain a positive pressure of inert gas in both the reaction vessel and the reagent bottle.[2]

    • After drawing the liquid reagent into the syringe, withdraw a small "buffer" of inert gas. This prevents the reagent at the needle tip from being exposed to the atmosphere.[2]

Issue 3: Formation of a white precipitate in the reaction mixture.

  • Possible Cause: Reaction of the fluorinating agent with residual moisture in the solvent or on the glassware. This can also be due to the formation of insoluble hydrolysis byproducts. For example, the hydrolysis of DAST or Deoxo-Fluor® generates hydrogen fluoride (HF), which can react with glass or other components of the reaction mixture.[9][10]

  • Solution:

    • Ensure all glassware is scrupulously dried before use.

    • Consider adding a moisture scavenger to the reaction if compatible with your reaction conditions.

    • Use plastic reaction vessels if HF generation is a concern and the reaction conditions permit.

Data Presentation

Table 1: Moisture Sensitivity of Common Fluorinating Reagents

Reagent NameCommon AbbreviationTypeMoisture SensitivityHydrolysis ByproductsTypical Water Content in "Anhydrous" Solvents (ppm)
Diethylaminosulfur TrifluorideDASTNucleophilicHigh; reacts violently with water.[10]Hydrogen Fluoride (HF), Diethylaminosulfinyl fluorideAcetonitrile: <10
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®NucleophilicHigh; reacts rapidly and exothermically with water.[9][11]Hydrogen Fluoride (HF), Bis(2-methoxyethyl)aminosulfinyl fluorideDichloromethane: <10-50
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®ElectrophilicLow; tolerates air and water, can be used in aqueous media.[3][4][6]Stable in water, but can act as an oxidant.[12]Dimethylformamide (DMF): <50
Sulfur TetrafluorideSF₄NucleophilicVery High; hydrolyzes to form HF.[9][13]Sulfur dioxide (SO₂), Hydrogen Fluoride (HF).[4][9][13][14]Tetrahydrofuran (THF): <50
Pyridinium poly(hydrogen fluoride)Olah's ReagentNucleophilicHigh; reacts violently with water.[15]Hydrogen Fluoride (HF), PyridineN/A (is itself a source of HF)
Potassium FluorideKFNucleophilicModerate to High (hygroscopic).Forms hydrated salts.N/A (is a solid reagent)
Tetrabutylammonium FluorideTBAFNucleophilicVery High (extremely hygroscopic).Forms hydrated salts; can undergo Hofmann elimination upon heating.[16]N/A (is a solid reagent)

Table 2: Quantitative Impact of Water on a Representative SNAr Fluorination Reaction

Reaction: SNAr fluorination of 2-chloro-5-nitrobenzonitrile with anhydrous Tetramethylammonium Fluoride (NMe₄F) in DMF at room temperature.

Equivalents of Water AddedYield of Fluorinated Product (%)Reference
099[17]
176[17]
21[17]
5<1[17]

Experimental Protocols

Protocol 1: Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone

This procedure should only be performed by trained personnel in a properly functioning chemical fume hood.

  • Pre-drying: Pre-dry the THF by letting it stand over potassium hydroxide (KOH) pellets or 4Å molecular sieves overnight.[2][10]

  • Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be equipped with a magnetic stir bar. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen).

  • Addition of Drying Agents: To the distillation flask containing the pre-dried THF, add small pieces of sodium metal (handle with care) and a small amount of benzophenone as an indicator.

  • Reflux: Heat the mixture to reflux under an inert atmosphere.[2]

  • Observation: The solution will turn a deep blue or purple color when the THF is anhydrous and free of oxygen.[2][18] This color is due to the formation of the sodium-benzophenone ketyl radical. If the color does not appear, more sodium may be needed.

  • Distillation: Once the characteristic blue/purple color persists, distill the THF directly into a receiving flask under an inert atmosphere.

  • Storage: The freshly distilled, anhydrous THF should be used immediately or stored over activated molecular sieves under an inert atmosphere.

Protocol 2: Handling of Moisture-Sensitive Reagents using Cannula Transfer

This technique is used to transfer liquids from one vessel to another without exposure to the atmosphere.

  • Preparation: Ensure both the source flask (containing the reagent) and the receiving flask are fitted with rubber septa and are under a positive pressure of an inert gas (e.g., nitrogen or argon).[19][20]

  • Purge the Cannula: Insert one end of a double-tipped needle (cannula) through the septum of the source flask, keeping the tip above the liquid level. Allow the inert gas to flow through the cannula for a few minutes to purge it of air.[19]

  • Initiate Transfer: Insert the other end of the cannula through the septum of the receiving flask. To start the transfer, lower the cannula tip in the source flask into the liquid.

  • Pressure Differential: Create a slight pressure difference to facilitate the transfer. This can be done by either slightly increasing the pressure in the source flask or by venting the receiving flask with a needle attached to a bubbler.[19][20]

  • Completion: Once the desired volume is transferred, raise the cannula tip above the liquid level in the source flask and allow the inert gas to push any remaining liquid through the cannula. Remove the cannula from both flasks.

Protocol 3: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

This is a general procedure; refer to your instrument's manual for specific instructions.

  • Apparatus Setup: The Karl Fischer titrator consists of a titration vessel, a burette for the Karl Fischer reagent, a platinum electrode, and a stirrer. The system must be sealed from atmospheric moisture.

  • Solvent Preparation: Add a suitable anhydrous solvent (often methanol) to the titration vessel.[21][22]

  • Pre-titration: Titrate the solvent with the Karl Fischer reagent until all residual water is consumed. The instrument will indicate when the endpoint is reached, signifying an anhydrous medium.

  • Sample Addition: Accurately weigh and inject a known amount of your sample (e.g., your reaction solvent) into the titration vessel using a dry syringe.[16]

  • Titration: Start the titration. The Karl Fischer reagent is added automatically until all the water in the sample has reacted. The endpoint is detected potentiometrically by the platinum electrode.[6]

  • Calculation: The instrument's software will calculate the water content of the sample based on the volume of Karl Fischer reagent consumed and its known titer (water equivalent). The result is typically given in ppm or percentage.

Mandatory Visualization

Troubleshooting_Fluorination start Fluorination Reaction Failed (Low or No Yield) check_setup Was the reaction setup rigorously anhydrous? start->check_setup check_solvent Was the solvent freshly dried and its water content verified? check_setup->check_solvent Yes dry_glassware Action: Re-run reaction with properly dried glassware under inert atmosphere. check_setup->dry_glassware No check_reagent Is the fluorinating agent new or from a reliable batch? check_solvent->check_reagent Yes dry_solvent Action: Use freshly dried solvent and/or verify water content (<50 ppm). check_solvent->dry_solvent No control_reaction Did a control reaction with a known substrate work? check_reagent->control_reaction Yes new_reagent Action: Try a new bottle of the fluorinating agent. check_reagent->new_reagent No other_params Issue is likely not moisture. Investigate other parameters (temperature, substrate reactivity, stoichiometry, etc.). control_reaction->other_params Yes reagent_issue The original reagent bottle is likely compromised by moisture. control_reaction->reagent_issue No new_reagent->reagent_issue

Caption: Troubleshooting decision tree for failed fluorination reactions.

Cannula_Transfer_Workflow cluster_source Source Flask cluster_receiving Receiving Flask s_reagent Moisture-Sensitive Reagent cannula Cannula (Double-Tipped Needle) s_reagent->cannula 3. Lower into liquid s_septum Septum s_septum->cannula 1. Insert & Purge s_gas Inert Gas In s_gas->s_septum Pressurize r_reaction Reaction Mixture r_septum Septum r_gas Inert Gas Vent r_septum->r_gas 4. Create Pressure     Differential cannula->r_reaction 5. Transfer Liquid cannula->r_septum 2. Insert

Caption: Workflow for transferring moisture-sensitive liquid reagents.

References

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate Derivatives by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 5-(trifluoromethyl)pyridine-2-carboxylate and its derivatives are important building blocks in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of these compounds, offering robust and reliable methods for purity assessment and quantification. This guide provides an objective comparison of HPLC with alternative analytical techniques, supported by experimental data for structurally similar compounds, to aid in method selection and development.

Performance Comparison of Analytical Methods

The selection of an analytical technique for the characterization of this compound derivatives depends on the specific requirements of the analysis, such as the need for quantitative purity, impurity identification, or routine screening. The following table summarizes the performance of HPLC in comparison to Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2]Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[1][2]Measurement of the absorbance of light by the analyte in a solution.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity analysis and quantification of the main component and non-volatile impurities.[1][3]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds to increase volatility.[1]Suitable for quantitative analysis of the pure compound in a non-absorbing solvent. Less effective for complex mixtures.
Linearity (R²) ≥ 0.999[2]≥ 0.995[2]≥ 0.998
Accuracy (% Recovery) 98.0% to 102.0%[2]95.0% to 105.0%[2]97.0% to 103.0% (estimated)
Precision (% RSD) ≤ 2.0%[2]≤ 5.0%[2]< 5% (estimated)
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 ng/mL~1.5 µg/mL
Throughput Moderate to highModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of pyridine derivatives and can be adapted for this compound.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the purity and assay determination of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a semi-volatile compound like this compound, this method can provide valuable information.

Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with a split/splitless injector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Sample Preparation:

  • Dissolve the sample in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • If necessary, perform a derivatization step (e.g., silylation) to improve volatility, although the methyl ester may be sufficiently volatile for direct analysis.

UV-Vis Spectrophotometry Protocol

This method is suitable for a quick quantitative determination of the pure substance.

Instrumentation and Conditions:

  • UV-Vis Spectrophotometer: A standard dual-beam spectrophotometer.

  • Solvent: A suitable UV-transparent solvent such as ethanol or methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the compound across the UV-Vis spectrum (typically 200-400 nm). For trifluoromethylpyridine derivatives, a λmax around 260-270 nm is expected.[4]

Procedure:

  • Prepare a stock solution of the compound of known concentration in the chosen solvent.

  • Prepare a series of dilutions to create a calibration curve.

  • Measure the absorbance of the sample solution at the determined λmax.

  • Calculate the concentration of the sample based on the calibration curve.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas HPLC HPLC System Degas->HPLC Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate CDS Chromatography Data System Quantify Quantify & Report Integrate->Quantify Quantify->CDS

General workflow for HPLC analysis.

Decision_Tree cluster_goals cluster_methods Start Analytical Goal Purity Routine Purity/Assay Start->Purity ImpurityID Impurity Identification Start->ImpurityID Screening Rapid Screening Start->Screening HPLC HPLC-UV/DAD Purity->HPLC High resolution & quantification ImpurityID->HPLC Non-volatile impurities GCMS GC-MS ImpurityID->GCMS Volatile impurities & structural information UVVis UV-Vis Screening->UVVis High throughput & low cost

References

A Comparative Analysis of the Biological Activity of Trifluoromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group to a pyridine ring is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity. The position of this electron-withdrawing group on the pyridine scaffold significantly influences the molecule's physicochemical properties, and consequently, its interaction with biological targets. This guide provides a comparative overview of the biological activities of 2-, 3-, and 4-trifluoromethylpyridine isomers, drawing upon experimental data from studies on their derivatives. While direct comparative studies on the parent isomers are limited, analysis of their substituted counterparts provides valuable insights into their structure-activity relationships.

Comparative Biological Activity

The biological activities of trifluoromethylpyridine (TFMP) isomers are diverse, with derivatives showing promise as anticancer, antimicrobial, and herbicidal agents. The isomeric position of the -CF3 group is a critical determinant of efficacy and selectivity.

Binding to Biological Macromolecules: DNA and BSA

A study on zinc(II) complexes of trifluoromethyl-pyridine carboxylic acid isomers provides a direct comparison of their binding affinities to calf thymus DNA (CT-DNA) and bovine serum albumin (BSA).[1] The study compared a derivative of 5-trifluoromethyl-2-carboxypyridine (a 3-TFMP derivative) with a derivative of 4-trifluoromethyl-3-carboxypyridine (a 4-TFMP derivative).

Complex (Isomer Derivative)Binding Constant (K_b) to CT-DNA (L·mol⁻¹)Binding Constant (K_a) to BSA (L·mol⁻¹)
Zn(II) complex of 5-(trifluoromethyl)pyridine-2-carboxylic acid2.1 x 10⁵1.8 x 10⁵
Zn(II) complex of 4-(trifluoromethyl)nicotinic acid1.5 x 10⁵1.2 x 10⁵

Table 1: Comparative binding affinities of Zn(II) complexes of trifluoromethylpyridine carboxylic acid isomers to CT-DNA and BSA.[1]

The results indicate that the complex derived from the 3-trifluoromethylpyridine isomer exhibits a higher binding affinity for both CT-DNA and BSA compared to the 4-trifluoromethylpyridine isomer derivative.[1] This suggests that the position of the trifluoromethyl group influences the electronic and steric properties of the molecule, thereby affecting its interaction with biological macromolecules.

Anticancer Activity
Antimicrobial Activity

A study on 4-trifluoromethylpyridine nucleosides demonstrated their potential as antibacterial agents.[3] The synthesized compounds exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various bacterial strains.

CompoundStaphylococcus aureus MIC (µg/mL)Bacillus infantis MIC (µg/mL)Escherichia coli MIC (µg/mL)Stenotrophomonas maltophilia MIC (µg/mL)
4-TFMP Nucleoside Analog 11.31.52.21.8
4-TFMP Nucleoside Analog 22.52.13.52.9
4-TFMP Non-nucleoside Analog1.82.04.13.5
Amoxicillin (Reference)1.0-2.01.0-2.0--

Table 2: Minimum Inhibitory Concentrations (MICs) of 4-trifluoromethylpyridine derivatives against various bacterial strains.[3]

This data indicates that derivatives of 4-trifluoromethylpyridine are promising candidates for the development of new antibacterial drugs. However, a comparative study including derivatives of 2- and 3-trifluoromethylpyridine is needed to fully understand the influence of the isomer position on antimicrobial activity.

Herbicidal Activity

The position of the trifluoromethyl group on the pyridine ring is crucial for the herbicidal activity of its derivatives. A study on trifluoromethylpyridine-based 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors demonstrated a clear difference in the pre- and post-emergence herbicidal activity of positional isomers.[4]

Isomer PositionPre-emergence Herbicidal Activity (% control at 125 g ha⁻¹)Post-emergence Herbicidal Activity (% control at 125 g ha⁻¹)
Isomer 1 (based on 2-TFMP)~90%~85%
Isomer 2 (based on 3-TFMP)~40%~60%
Isomer 3 (based on 4-TFMP)~30%~50%

Table 3: Comparative herbicidal activity of positional isomers of a trifluoromethylpyridine-based HPPD inhibitor.[4]

These results clearly show that the derivative with the trifluoromethyl group at the 2-position of the pyridine ring exhibits significantly higher pre- and post-emergence herbicidal activity compared to the 3- and 4-isomers.[4] The authors suggest that the reasons for this difference are not fully understood but emphasize the importance of investigating all regio-isomers in the development of new herbicides.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DNA and BSA Binding Studies (Fluorescence Spectroscopy)

Objective: To determine the binding affinity of trifluoromethylpyridine derivatives to CT-DNA and BSA.

Protocol:

  • Preparation of Solutions: Prepare stock solutions of CT-DNA and BSA in Tris-HCl buffer (pH 7.4). The purity of the DNA solution should be checked by measuring the absorbance ratio at 260/280 nm, which should be between 1.8 and 1.9.[5] Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Titration:

    • DNA Binding: To a fixed concentration of the test compound in a quartz cuvette, add increasing amounts of the CT-DNA solution. After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence emission spectrum. The excitation wavelength should be set to the absorption maximum of the compound, and the emission spectrum should be recorded over an appropriate range.

    • BSA Binding: To a fixed concentration of BSA in a quartz cuvette, add increasing amounts of the test compound solution. Record the fluorescence emission spectrum of BSA (excitation at 280 nm or 295 nm) after each addition and equilibration.

  • Data Analysis: The binding constants (K_b for DNA and K_a for BSA) can be calculated using the Stern-Volmer equation or by plotting the change in fluorescence intensity against the concentration of the titrant and fitting the data to a suitable binding model.[6]

Anticancer Activity (MTT Assay)

Objective: To assess the in vitro cytotoxicity of trifluoromethylpyridine derivatives against cancer cell lines.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.[7][8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[10]

Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of trifluoromethylpyridine derivatives against bacterial strains.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[11]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12][13][14]

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

Visualizations

Logical Relationship of Isomer Position and Biological Activity

Isomer_Activity_Relationship cluster_isomers Trifluoromethylpyridine Isomers cluster_activities Biological Activities 2-TFMP 2-TFMP Herbicidal Herbicidal 2-TFMP->Herbicidal High Activity 3-TFMP 3-TFMP 3-TFMP->Herbicidal Lower Activity DNA/BSA Binding DNA/BSA Binding 3-TFMP->DNA/BSA Binding Higher Affinity 4-TFMP 4-TFMP 4-TFMP->DNA/BSA Binding Lower Affinity Antimicrobial Antimicrobial 4-TFMP->Antimicrobial Promising Activity

Caption: Influence of trifluoromethylpyridine isomer position on different biological activities.

Experimental Workflow for Biological Activity Screening

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis of TFMP Isomer Derivatives Synthesis of TFMP Isomer Derivatives Anticancer Assay (MTT) Anticancer Assay (MTT) Synthesis of TFMP Isomer Derivatives->Anticancer Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Synthesis of TFMP Isomer Derivatives->Antimicrobial Assay (MIC) Herbicidal Assay Herbicidal Assay Synthesis of TFMP Isomer Derivatives->Herbicidal Assay DNA/BSA Binding Assay DNA/BSA Binding Assay Synthesis of TFMP Isomer Derivatives->DNA/BSA Binding Assay Determine IC50 Determine IC50 Anticancer Assay (MTT)->Determine IC50 Determine MIC Determine MIC Antimicrobial Assay (MIC)->Determine MIC Assess % Control Assess % Control Herbicidal Assay->Assess % Control Calculate Binding Constants Calculate Binding Constants DNA/BSA Binding Assay->Calculate Binding Constants

Caption: General workflow for the synthesis and biological evaluation of trifluoromethylpyridine isomers.

References

A Comparative Crystallographic Guide to Methyl 5-(trifluoromethyl)pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl group into pyridine scaffolds is a cornerstone of modern medicinal chemistry, significantly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. Methyl 5-(trifluoromethyl)pyridine-2-carboxylate serves as a key building block in the synthesis of a wide array of biologically active compounds. Understanding the precise three-dimensional arrangement of this and related structures through X-ray crystallography is paramount for rational drug design and the development of novel therapeutics.

This guide presents a comparative structural analysis of analogs of this compound, offering valuable insights into their solid-state conformations. While the specific crystal structure for this compound is not publicly available at the time of this publication, this guide leverages crystallographic data from closely related derivatives to illuminate the structural impact of the trifluoromethyl-substituted pyridine ring.

Comparative Crystallographic Data of Analogs

The following table summarizes key crystallographic and structural parameters for two complex derivatives of the closely related 5-(trifluoromethyl)pyridine-2-thiol scaffold. This data provides a foundation for understanding the conformational behavior of such molecules in the solid state.

ParameterCompound 1Compound 2
Compound Name 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione
Empirical Formula C13H6F4N3O S2C14H11F3N4S2
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 8.453(2)10.123(3)
b (Å) 12.987(4)11.234(3)
c (Å) 13.543(4)14.789(4)
α (°) 9090
β (°) 101.23(3)98.76(2)
γ (°) 9090
Volume (ų) 1456.7(7)1662.1(8)
Z 44
Calculated Density (g/cm³) 1.7891.543

Data sourced from a comparative structural analysis of 5-(trifluoromethyl)pyridine-2-thiol derivatives.[3]

Experimental Protocols

The synthesis and crystallization of pyridine carboxylate derivatives involve multi-step procedures. Below are generalized protocols based on established methodologies for similar compounds.

Synthesis of Trifluoromethylpyridine Derivatives

The introduction of a trifluoromethyl group onto a pyridine ring is a key synthetic challenge. A common approach involves the chlorination and subsequent fluorination of a picoline precursor.[4] For instance, 2-chloro-5-methylpyridine can be chlorinated to yield 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated to produce 2-chloro-5-(trifluoromethyl)pyridine.[4] This intermediate is a versatile precursor for a variety of agrochemical and pharmaceutical ingredients.[4]

Another established method is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures over a transition metal-based catalyst.[4]

General Synthesis of Pyridine-2-carboxylate Esters

Pyridine-2-carboxylic acids can be esterified to their corresponding methyl esters through standard procedures. A common method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Alternatively, derivatization can be achieved using the acyl chloride method or a mixed anhydride method, which has been shown to provide better yields for pyridine-carboxylate derivatives of hydroxysteroids.[5]

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound.[6] The choice of solvent is critical and often determined empirically. Common solvent systems for pyridine derivatives include ethyl acetate and dichloromethane.[6] For instance, crystals of (C₆H₇)Fe(CO)₂CF₃ were grown by layering an anhydrous dichloromethane solution with anhydrous hexanes and leaving it undisturbed for 14 days in a sealed NMR tube.[7] Recrystallization from a suitable solvent, such as 1,2-dichloroethane, can also yield crystals of sufficient quality for X-ray analysis.[8]

General Workflow for X-ray Crystallography

The process of determining the three-dimensional structure of a molecule via X-ray crystallography follows a well-defined workflow, from crystal preparation to structure validation.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_database Deposition Synthesis Synthesis of Analog Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Data_Collection Data Collection XRay_Diffraction->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Deposition in CSD/PDB Validation->Deposition

References

A Comparative Guide to the Mass Spectrometry Analysis of Novel Trifluoromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased bioavailability, and improved biological activity. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these novel derivatives. This guide provides an objective comparison of the mass spectrometric behavior of a representative novel trifluoromethyl pyrimidine derivative, 5-(trifluoromethyl)uracil, with its non-fluorinated analog, thymine (5-methyluracil). The comparison is supported by experimental data from published literature and detailed analytical protocols.

Data Presentation: Comparative Mass Spectrometry Data

The following tables summarize the key mass spectrometry data for 5-(trifluoromethyl)uracil and thymine. It is important to note that the fragmentation patterns are highly dependent on the ionization technique employed. Electron Ionization (EI) is a high-energy method that induces extensive fragmentation, providing detailed structural information. In contrast, Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule with less fragmentation, making it ideal for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Key Mass Spectrometric Data

Parameter5-(Trifluoromethyl)uracilThymine (5-Methyluracil)Data Source(s)
Chemical Formula C₅H₃F₃N₂O₂C₅H₆N₂O₂N/A
Molecular Weight 180.08 g/mol 126.11 g/mol N/A
Ionization Mode ESI Positive & Negative, EIESI Positive & Negative, EI[1][2][3]
[M+H]⁺ (ESI) m/z 181.0m/z 127.1[1][3]
[M-H]⁻ (ESI) m/z 179.0m/z 125.1Inferred

Table 2: Major Fragment Ions in Electron Ionization (EI-MS)

Fragment Ion (m/z)Proposed Structure/Loss5-(Trifluoromethyl)uracilThymine (5-Methyluracil)Data Source(s)
180[M]⁺[1]
126[M]⁺[2][3]
111[M - CF₃]⁺Inferred
83[M - HNCO]⁺[2][3]
69[M - HNCO - HF]⁺Inferred
55[M - HNCO - CO]⁺[2][3]
42[C₂H₂O]⁺[2]

Table 3: MRM Transitions for Quantitative LC-MS/MS Analysis (Positive ESI)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Data Source(s)
5-(Trifluoromethyl)uracil 181.0139.9Not Specified[1]
Thymine 127.183.1Not SpecifiedInferred

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of trifluoromethyl pyrimidine derivatives and their non-fluorinated counterparts are crucial for reproducible and comparable results.

Protocol 1: LC-MS/MS Analysis of 5-(Trifluoromethyl)uracil

This protocol is adapted from a method for the simultaneous determination of trifluridine and its metabolite, 5-trifluoromethyluracil (FTY)[1].

1. Sample Preparation:

  • Extraction: Analytes are extracted from plasma samples using protein precipitation with acetonitrile.

  • Reconstitution: The supernatant is evaporated to dryness and reconstituted in the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution with 80:20 (v/v) methanol and water containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MRM Transition: m/z 180.98 → 139.85.

Protocol 2: LC-MS/MS Analysis of Thymine

This protocol is a general method adaptable for the analysis of thymine.

1. Sample Preparation:

  • Extraction: For biological samples, protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) is commonly used.

  • Reconstitution: The supernatant is evaporated and reconstituted in the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to ensure good separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS):

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MRM Transition: m/z 127.1 → 83.1 (inferred from fragmentation data).

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for the comparative LC-MS/MS analysis.

Fragmentation_Comparison cluster_trifluoromethyl 5-(Trifluoromethyl)uracil cluster_methyl Thymine (5-Methyluracil) M_CF3 [M]+• m/z 180 Frag1_CF3 [M - CF3]+• m/z 111 M_CF3->Frag1_CF3 - CF3 Frag2_CF3 [M - HNCO - HF]+• m/z 69 M_CF3->Frag2_CF3 - HNCO, - HF M_CH3 [M]+• m/z 126 Frag1_CH3 [M - HNCO]+• m/z 83 M_CH3->Frag1_CH3 - HNCO Frag2_CH3 [M - HNCO - CO]+• m/z 55 Frag1_CH3->Frag2_CH3 - CO

Caption: Comparative fragmentation pathways under Electron Ionization.

References

A Comparative Analysis of the Biological Activities of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate and its diverse analogs represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl group and the pyridine scaffold contributes to their potent interactions with various biological targets, leading to promising therapeutic and agrochemical applications. This guide provides a comparative analysis of the anticancer, antiviral, and antifungal activities of these compounds, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Analogs of this compound have been extensively investigated for their potential as anticancer agents. The primary mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9) pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various pyridine and pyrimidine analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine Derivatives 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (Amelanotic Melanoma)24.4[3]
A375 (Melanoma)25.4[3]
HaCaT (Keratinocytes)33.5[3]
5-Trifluoromethylpyrimidine Derivatives (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u)A549 (Lung Carcinoma)0.35[2]
MCF-7 (Breast Adenocarcinoma)3.24[2]
PC-3 (Prostate Adenocarcinoma)5.12[2]
Pyridine-Urea Derivatives Compound 8eMCF-7 (Breast Adenocarcinoma)0.22 (48h), 0.11 (72h)[4]
Compound 8nMCF-7 (Breast Adenocarcinoma)1.88 (48h), 0.80 (72h)[4]
Pyrazolo[4,3-c]hexahydropyridine Derivatives Compound 31MDA-MB-231 (Breast Adenocarcinoma)4.2[5]
MCF-7 (Breast Adenocarcinoma)2.4[5]
Imidazo[1,2-a]pyridine Derivatives Compound 30aMDA-MB-231 (Breast Adenocarcinoma)12.12[5]
MCF-7 (Breast Adenocarcinoma)9.59[5]
T-47D (Breast Ductal Carcinoma)10.10[5]
Benzimidazole Derivatives Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast Adenocarcinoma)0.73[6]
T47D (Breast Ductal Carcinoma)1.3[6]
MDA-MB-468 (Breast Adenocarcinoma)12.0[6]
MDA-MB-231 (Breast Adenocarcinoma)20.4[6]
Key Signaling Pathways in Anticancer Activity

EGFR_Inhibition_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Analog 5-Trifluoromethylpyrimidine Derivative (e.g., 9u) Analog->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

CDK9_Inhibition_Pathway CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II Phosphorylation CDK9->RNAPII Analog 6H-Imidazo[4,5-B]pyridine Derivative Analog->CDK9 Inhibits Transcription Gene Transcription RNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (Mcl-1, Bcl-2) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits

Antiviral Activity

Several analogs have demonstrated significant activity against plant viruses, particularly Tobacco Mosaic Virus (TMV), by activating plant defense mechanisms.

Quantitative Antiviral Activity Data

The following table presents the in vivo antiviral activity of trifluoromethyl pyridine piperazine derivatives against TMV and Cucumber Mosaic Virus (CMV). The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half-maximal response.

Compound ClassSpecific AnalogVirusActivity TypeEC50 (µg/mL)Reference
Trifluoromethyl Pyridine Piperazine Derivatives Compound A16TMVProtective18.4[7]
CMVProtective347.8[7]
Ningnanmycin (Control)TMVProtective50.2[7]
CMVProtective359.6[7]
Compound A17TMVCurative86.1[7]
Ningnanmycin (Control)TMVCurative131.7[7]

Antifungal Activity

The trifluoromethylpyridine core is also a key component in compounds with potent antifungal properties. These compounds often act by inhibiting essential fungal enzymes.

Quantitative Antifungal Activity Data

The table below details the in vitro antifungal activity of various pyridine derivatives against pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassSpecific AnalogFungal StrainIC50 (µM) / MIC (µg/mL)Reference
Pyridine Carboxamide Derivatives 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinerea (SDH inhibition)IC50: 17.3 µM[8]
Thifluzamide (Control)Botrytis cinerea (SDH inhibition)IC50: 14.4 µM[8]
Mefloquine Analogs Erythro enantiomers of (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanolCryptococcus neoformansMIC: 1 µg/mL[9]
Candida albicansMIC: 4 µg/mL[9]
Threo enantiomers of (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanolCryptococcus neoformansMIC: 2 µg/mL[9]
Candida albicansMIC: 8 µg/mL[9]

Experimental Protocols

In_Vitro_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis CellSeeding 1. Cell/Pathogen Seeding (e.g., 96-well plate) CompoundPrep 2. Compound Preparation (Serial Dilutions) Treatment 3. Treatment of Cells/Pathogen with Compounds CellSeeding->Treatment CompoundPrep->Treatment Incubation 4. Incubation (Defined Period, e.g., 24-72h) Assay 5. Viability/Activity Assay (e.g., MTT, Plaque Reduction) Incubation->Assay Data 6. Data Measurement (e.g., Absorbance, Plaque Count) Calculation 7. Calculation of IC50/EC50/MIC

In Vitro Anticancer Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and incubated overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and a vehicle control are included.

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is calculated from the dose-response curve.

2. SRB (Sulforhodamine B) Assay [1]

This assay quantifies the total protein content of cells, which is proportional to the cell number.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Data Acquisition: Absorbance is measured on a microplate reader, and the IC50 is determined.

In Vivo Antiviral Assay against Tobacco Mosaic Virus (TMV)[10]

This assay evaluates the ability of a compound to inhibit viral replication in a host plant.

  • Virus Inoculation: The leaves of a suitable host plant (e.g., Nicotiana glutinosa) are mechanically inoculated with a TMV solution.

  • Compound Application:

    • Curative Activity: The test compound solution is applied to the leaves after viral inoculation.

    • Protective Activity: The test compound solution is applied to the leaves before viral inoculation.

  • Incubation: The plants are incubated for 3-4 days to allow for the development of local lesions.

  • Data Collection: The number of local lesions on the treated and control leaves is counted.

  • Calculation: The percentage of inhibition is calculated based on the reduction in the number of lesions compared to the control. The EC50 value is then determined.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)[9]

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) is prepared.

  • Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

This guide highlights the significant potential of this compound and its analogs as a versatile scaffold for the development of novel therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

A Comparative Analysis of Trifluoromethylpyrimidine Derivatives and Gefitinib as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of a novel series of trifluoromethylpyrimidine derivatives against the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to support further research and development in the field of oncology.

Data Presentation: Inhibitory Efficacy

The inhibitory activities of the most potent trifluoromethylpyrimidine derivative from a recent study, compound 9u, and the first-generation EGFR inhibitor, Gefitinib, are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency against EGFR kinase and a panel of human cancer cell lines.

Disclaimer: The IC50 values for compound 9u and Gefitinib were obtained from separate studies. Direct comparison of these values should be approached with caution as experimental conditions can vary between laboratories. For a definitive comparison, a head-to-head study under identical conditions is recommended.

Table 1: In Vitro Inhibitory Activity (IC50) of Compound 9u and Gefitinib

CompoundEGFR Kinase (μM)A549 (NSCLC) (μM)MCF-7 (Breast Cancer) (μM)PC-3 (Prostate Cancer) (μM)
Compound 9u [1][2]0.0910.353.245.12
Gefitinib Not directly comparable~10 - 19.91[3][4]Data not consistently reportedData not consistently reported

NSCLC: Non-Small Cell Lung Cancer

Compound 9u, identified as (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, demonstrates potent inhibition of EGFR kinase.[1][2] Its anti-proliferative activity was most pronounced against the A549 human non-small cell lung cancer cell line.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

EGFR Kinase Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the enzymatic activity of EGFR and the inhibitory effect of test compounds.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • Test compounds (trifluoromethylpyrimidine derivatives, Gefitinib) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: To each well of a microplate, add the EGFR enzyme and the test compound at various concentrations.

  • Initiation of Kinase Reaction: Add a mixture of the Poly(Glu, Tyr) substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade, a critical pathway in cell proliferation and survival, and the target of the inhibitors discussed.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation Grb2_SOS Grb2/SOS Dimerization_Autophosphorylation->Grb2_SOS PI3K PI3K Dimerization_Autophosphorylation->PI3K PLCg PLCγ Dimerization_Autophosphorylation->PLCg STATs STATs Dimerization_Autophosphorylation->STATs Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Angiogenesis ERK->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ca2->Proliferation_Survival PKC->Proliferation_Survival STATs->Proliferation_Survival Inhibitors Trifluoromethylpyrimidine Derivatives Gefitinib Inhibitors->Dimerization_Autophosphorylation Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow: In Vitro Efficacy Assessment

This diagram outlines the general workflow for evaluating the efficacy of EGFR inhibitors in a laboratory setting.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay Enzyme Purified EGFR Enzyme Kinase_Assay EGFR Kinase Assay (e.g., ADP-Glo) Enzyme->Kinase_Assay Compound_Biochem Test Compound (Serial Dilution) Compound_Biochem->Kinase_Assay IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Cell_Lines Cancer Cell Lines (e.g., A549) Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Lines->Proliferation_Assay Compound_Cell Test Compound (Serial Dilution) Compound_Cell->Proliferation_Assay IC50_Cell Determine Cellular IC50 Proliferation_Assay->IC50_Cell

Caption: General workflow for in vitro evaluation of EGFR inhibitors.

References

Unveiling the Antifungal Potential of Trifluoromethyl Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, trifluoromethyl pyrimidine derivatives have emerged as a promising class of compounds. Exhibiting potent antifungal activity against a spectrum of plant and human pathogens, these molecules are the subject of intensive research and development. This guide provides a comprehensive comparison of the antifungal efficacy of various trifluoromethyl pyrimidine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation antifungals.

Executive Summary

Trifluoromethyl pyrimidine derivatives have demonstrated significant in vitro activity against economically important plant pathogens such as Botrytis cinerea and Rhizoctonia solani, as well as clinically relevant human pathogens including Candida albicans and Aspergillus fumigatus. The inclusion of the trifluoromethyl group is often associated with enhanced biological activity. This guide synthesizes available data on the antifungal potency, cytotoxicity, and proposed mechanisms of action of these compounds, offering a valuable resource for comparative analysis and future research directions.

Comparative Antifungal Activity

The antifungal efficacy of novel trifluoromethyl pyrimidine derivatives is typically evaluated in comparison to established antifungal agents. The following tables summarize the in vitro activity (EC₅₀/MIC values) of representative compounds against various fungal species.

Table 1: In Vitro Antifungal Activity Against Plant Pathogens

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference AntifungalEC₅₀ (µg/mL) of Reference
Series 1: Amide Derivatives
5oPhomopsis sp.10.5[1]Pyrimethanil32.1[1]
5fPhomopsis sp.15.1[1]Pyrimethanil32.1[1]
5pPhomopsis sp.19.6[1]Pyrimethanil32.1[1]
5lBotrytis cinereaInhibition Rate: 100% at 50 µg/mL[2]TebuconazoleInhibition Rate: 96.45% at 50 µg/mL[2]
5jBotrytis cinereaInhibition Rate: 96.84% at 50 µg/mL[2]TebuconazoleInhibition Rate: 96.45% at 50 µg/mL[2]
5bBotrytis cinereaInhibition Rate: 96.76% at 50 µg/mL[2]TebuconazoleInhibition Rate: 96.45% at 50 µg/mL[2]
5vSclerotinia sclerotiorumInhibition Rate: 82.73% at 50 µg/mL[2]TebuconazoleInhibition Rate: 83.34% at 50 µg/mL[2]
Series 2: Benzoylurea Derivatives
4lRhizoctonia solani5.21Hymexazol6.11
4jRhizoctonia solani6.72Hymexazol6.11
Series 3: 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines
III-3Botrytis cinerea< 1.0Pyrimethanil> 1.0
III-13Botrytis cinerea> 1.0Pyrimethanil> 1.0

Table 2: In Vitro Antifungal Activity Against Human Pathogens

Compound IDFungal SpeciesMIC (µg/mL)Reference AntifungalMIC (µg/mL) of Reference
Olorofim (F901318)Aspergillus fumigatus0.008 (MIC₅₀)[3]VoriconazoleNot specified in this study
Olorofim (F901318)Aspergillus fumigatus (azole-resistant)0.008 (MIC₅₀)[3]VoriconazoleNot specified in this study
Olorofim (F901318)Fusarium oxysporum0.12 to >2VoriconazoleNot specified in this study
Olorofim (F901318)Fusarium moniliforme0.03VoriconazoleNot specified in this study
SM21Candida albicans0.2 - 1.6[4]Not specified in this studyNot specified in this study
SM21Drug-resistant Candida spp.0.5 - 1.0[4]Not specified in this studyNot specified in this study

Cytotoxicity Profile

A crucial aspect of drug development is assessing the selectivity of a compound for its target organism over host cells. The following table summarizes the in vitro cytotoxicity of selected trifluoromethyl pyrimidine derivatives against various human cell lines.

Table 3: In Vitro Cytotoxicity (IC₅₀) Against Human Cell Lines

Compound/Derivative SeriesCell LineIC₅₀ (µM)
Pyrimidine derivative 1d Not specified24.45[5]
Pyrimidine derivative 1a Not specified24.68[5]
Pyrimidine-tethered chalcone B-4 A549 (Lung carcinoma)20.49
Thiazolyl–pyrimidine derivative 10b Not specified2.39
Cyanopyridone derivative 6b Not specified2.68
Cyanopyridone derivative 5a Not specified2.71

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of trifluoromethyl pyrimidine derivatives.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Rate Method

This method is commonly used to assess the antifungal activity of compounds against filamentous fungi.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • Compound Incorporation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration (e.g., 50 µg/mL). A solvent control (PDA with solvent only) and a blank control (PDA only) are also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of the compound-amended and control PDA plates.

  • Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for a specified period, or until the fungal growth in the control plate reaches the edge of the plate.

  • Data Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control group

    • T = Average diameter of the fungal colony in the treatment group

  • EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), a range of compound concentrations is tested, and the inhibition percentages are plotted against the logarithm of the concentration. The EC₅₀ value is then calculated using regression analysis.

Mycelial_Growth_Rate_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare PDA Medium Plates Prepare Compound-Amended Plates Media->Plates Compound Dissolve Test Compound Compound->Plates Inoculate Inoculate with Fungal Plug Plates->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Workflow for the Mycelial Growth Rate Assay.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This standardized method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.[6][7]

  • Inoculum Preparation: A suspension of fungal conidia is prepared from a fresh culture and adjusted to a standardized concentration (0.4 × 10⁴ to 5 × 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no compound) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 48-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a complete or significant (≥50% or ≥90%, depending on the drug and fungus) inhibition of visible growth compared to the growth control.

Broth_Microdilution_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Plate_Inoculation Inoculate 96-Well Plate Inoculum->Plate_Inoculation Dilution Prepare Serial Dilutions of Compound Dilution->Plate_Inoculation Incubation Incubate Plate Plate_Inoculation->Incubation Read_MIC Visually Read MIC Incubation->Read_MIC

Caption: Workflow for the Broth Microdilution Assay.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Adherent cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-Well Plate Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Proposed Mechanism of Action

The antifungal activity of pyrimidine derivatives is often attributed to their ability to interfere with essential metabolic pathways in fungi. One of the primary proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[8][9][10] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA and RNA synthesis, ultimately leading to fungal cell death.

Dihydrofolate_Reductase_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Precursors Purines, Thymidylate, Amino Acids THF->Precursors Co-factor for DHFR->THF Product DNA_RNA DNA & RNA Synthesis Precursors->DNA_RNA Cell_Growth Fungal Cell Growth & Proliferation DNA_RNA->Cell_Growth Pyrimidine Trifluoromethyl Pyrimidine Derivative Pyrimidine->DHFR Inhibits Inhibition->THF Blocked

Caption: Proposed Mechanism of Action: DHFR Inhibition.

Future Directions

While the in vitro data for trifluoromethyl pyrimidine derivatives is promising, further research is necessary to fully elucidate their therapeutic potential. Key areas for future investigation include:

  • In Vivo Efficacy: Studies in animal models of fungal infections are crucial to determine the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.[4][11]

  • Mechanism of Action Studies: More detailed mechanistic studies are needed to confirm the inhibition of DHFR or identify other potential fungal-specific targets.

  • Structure-Activity Relationship (SAR) Studies: Continued SAR studies will help in the design and synthesis of more potent and selective antifungal agents.

  • Broad-Spectrum Activity: Evaluation against a broader panel of clinically and agriculturally important fungi will help define the spectrum of activity.

The continued exploration of trifluoromethyl pyrimidine derivatives holds significant promise for the development of novel and effective antifungal therapies to address the challenges of drug resistance and emerging fungal pathogens.

References

A Researcher's Guide to the Structural Validation of Synthesized Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous confirmation of a synthesized molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical research. For novel trifluoromethylpyridine compounds, which are of significant interest in drug discovery and agrochemicals, unambiguous structural validation is paramount. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, detailing their methodologies, the quantitative data they provide, and alternative approaches.

Core Spectroscopic and Crystallographic Techniques: A Comparative Analysis

A multi-technique approach is essential for the comprehensive structural elucidation of newly synthesized trifluoromethylpyridine derivatives. The most pivotal methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information, and their combined application leads to a confident structural assignment.

Analytical Technique Type of Information Provided Key Quantitative Data Strengths Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.- Chemical Shift (δ) in ppm : Indicates the electronic environment of the nucleus.[1]- Coupling Constant (J) in Hz : Reveals connectivity between neighboring nuclei.- Integral Value : Proportional to the number of nuclei, allowing for relative quantification of different protons.[2]- Provides detailed information about the molecular framework.- Non-destructive.[3]- Can be used for quantitative analysis to determine purity and isomer ratios.[2][4]- Requires relatively pure samples.- Can be insensitive for certain nuclei or low concentration samples.- Complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight and elemental composition.- Mass-to-charge ratio (m/z) : Determines the molecular weight of the parent ion and its fragments.[5]- Isotopic pattern : Confirms the presence and number of certain elements (e.g., Cl, Br).- Extremely sensitive, requiring very small sample amounts.- Provides the molecular formula when high-resolution MS is used.- Can be coupled with chromatographic techniques (GC/LC) for mixture analysis.[6][7]- Does not provide information about the connectivity of atoms.- Fragmentation can sometimes be complex and difficult to interpret.- Isomers may not be distinguishable by MS alone.
X-ray Crystallography Three-dimensional atomic arrangement in a crystal.- Unit cell dimensions (Å) - Bond lengths (Å) - Bond angles (°) - Torsion angles (°) - Absolute configuration [8][9]- Provides the definitive, unambiguous 3D structure of a molecule.[8][9]- Can determine absolute stereochemistry.[8]- Requires a suitable single crystal, which can be difficult to grow.[9]- The solid-state conformation may differ from the solution-state conformation.
FTIR Spectroscopy Presence of specific functional groups.- Wavenumber (cm⁻¹) : Corresponds to the vibrational frequency of specific chemical bonds.[10]- Intensity of absorption bands : Can be used for quantitative analysis under specific conditions.[11][12]- Fast and simple to perform.- Provides a characteristic "fingerprint" for a molecule.- Can be used for both qualitative and quantitative analysis.[10][11]- Does not provide information about the overall molecular structure or connectivity.- Interpretation can be complex, especially for molecules with many functional groups.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR of a Trifluoromethylpyridine Compound

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized trifluoromethylpyridine compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

  • Data Acquisition for ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.[3]

    • Typical parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery, which is important for accurate integration.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Acquisition for ¹⁹F NMR:

    • Switch the spectrometer to the ¹⁹F nucleus frequency.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Often, proton decoupling is applied to simplify the spectrum by removing ¹H-¹⁹F couplings.[13]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane (TMS) for ¹H NMR, or an external standard for ¹⁹F NMR).

    • Integrate the signals to determine the relative ratios of different types of protons.

    • Analyze the coupling patterns (multiplicity and J-couplings) to deduce the connectivity of the atoms.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the trifluoromethylpyridine compound (typically around 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[14] Ensure the sample is free of non-volatile materials.

  • Instrument Setup:

    • Set the appropriate gas chromatograph (GC) conditions, including the injection port temperature, oven temperature program, and carrier gas flow rate. The temperature program is designed to separate the analyte from any impurities.

    • Set the mass spectrometer (MS) parameters, including the ionization mode (typically electron ionization - EI), mass range, and scan speed.

  • Injection and Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and carried through the GC column by the inert carrier gas, where it is separated based on its boiling point and interaction with the stationary phase.

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS ion source. In EI mode, high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.

  • Data Analysis:

    • The total ion chromatogram (TIC) shows the separated components over time.

    • The mass spectrum for the peak of interest will show the molecular ion (M⁺) and a pattern of fragment ions.

    • The molecular weight is determined from the m/z of the molecular ion. The fragmentation pattern can provide additional structural information.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the synthesized compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.[15]

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.[16]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal.

    • The phase problem is solved to generate an initial electron density map.

    • A molecular model is built into the electron density map.

    • The model is refined to improve the fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, and bond angles.[16]

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid trifluoromethylpyridine compound directly onto the ATR crystal.[17]

  • Data Acquisition:

    • Press the sample firmly against the crystal to ensure good contact.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups present in the molecule (e.g., C=C and C-N stretching vibrations of the pyridine ring, C-F stretching of the trifluoromethyl group).

Workflow and Alternative Methods

The structural validation process typically follows a logical progression, starting with techniques that provide broad characterization and moving towards more definitive methods.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification FTIR_MS_NMR FTIR, MS, 1D NMR (¹H, ¹³C, ¹⁹F) Purification->FTIR_MS_NMR Preliminary Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC) FTIR_MS_NMR->2D_NMR Connectivity Structure_Hypothesis Structure_Hypothesis 2D_NMR->Structure_Hypothesis Xray X-ray Crystallography Structure_Hypothesis->Xray If Crystalline Advanced_MS_NMR Advanced MS/NMR (e.g., NOESY, HRMS) Structure_Hypothesis->Advanced_MS_NMR If Not Crystalline Final_Structure Final_Structure Xray->Final_Structure Advanced_MS_NMR->Final_Structure

General workflow for structural validation.

In cases where the primary methods are insufficient or ambiguous, several alternative and complementary techniques can be employed:

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for establishing through-bond correlations between nuclei, which is crucial for piecing together the molecular structure, especially for complex molecules.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in a compound. The experimental values are compared with the theoretical values for the proposed structure.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to support a structural assignment.[18][19][20]

Illustrative Signaling Pathway for a Trifluoromethylpyridine-Containing Drug

Trifluoromethylpyridine moieties are present in numerous biologically active compounds. For instance, certain kinase inhibitors utilized in oncology feature this structural motif. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such a compound.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor Trifluoromethylpyridine Kinase Inhibitor Inhibitor->RAF

Hypothetical MAPK signaling pathway inhibition.

References

A Comparative Guide to Purity Assessment of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate. This document outlines experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting their respective strengths and weaknesses in determining the purity of this compound.

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of the final products. Therefore, robust and reliable analytical methods are crucial for quality control.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

Technique Principle Strengths Limitations Ideal For
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.High resolution for separating a wide range of impurities, including non-volatile and thermally labile compounds.[1] Well-established and widely available.May require method development to optimize separation. Lower sensitivity compared to GC-MS for certain volatile impurities.Routine purity testing and quantification of known and unknown non-volatile impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification by mass spectrometry.Excellent for the analysis of volatile and semi-volatile impurities.[2] Provides structural information for impurity identification.[3]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some compounds.[4]Identifying and quantifying volatile organic impurities, residual solvents, and starting materials.
qNMR (Quantitative Nuclear Magnetic Resonance) Determination of the absolute or relative concentration of a substance by measuring the intensity of its NMR signals against a certified internal standard.Highly accurate and precise for purity determination without the need for a reference standard of the analyte itself.[5] Provides structural information. Non-destructive.[5]Lower sensitivity compared to chromatographic methods. Requires a suitable internal standard that does not overlap with analyte signals.[6]Absolute purity determination and certification of reference materials.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound samples.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 270 nm

  • Analysis: Inject the standard and sample solutions. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities and residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Split (e.g., 50:1)

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass scan range: 40-400 amu

  • Analysis: Inject the sample solution. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area normalization.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides a highly accurate determination of the absolute purity of the sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (IS) of known purity (e.g., maleic anhydride, dimethyl sulfone). The IS should have signals that do not overlap with the analyte's signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent (e.g., 0.6 mL).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Visualizations

Purity Assessment Workflow

The following diagram illustrates the general workflow for assessing the purity of a chemical sample.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation Sample Sample of this compound Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Data_Processing Data Processing (Integration, Library Search) HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: General workflow for purity assessment of a chemical sample.

Logical Relationship of Analytical Techniques

This diagram shows the logical relationship and complementary nature of the different analytical techniques for a comprehensive purity assessment.

Analytical_Technique_Relationship cluster_impurities Potential Impurities cluster_techniques Analytical Methods Compound This compound NonVolatile Non-Volatile Impurities (e.g., starting materials, by-products) Compound->NonVolatile Volatile Volatile Impurities (e.g., residual solvents) Compound->Volatile Isomers Isomeric Impurities Compound->Isomers qNMR qNMR Compound->qNMR Absolute Purity HPLC HPLC NonVolatile->HPLC GCMS GC-MS Volatile->GCMS Isomers->HPLC Isomers->qNMR

Caption: Relationship between impurity types and analytical techniques.

References

Safety Operating Guide

Proper Disposal of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information for the safe disposal of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as an irritant and is harmful if swallowed.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

  • Harmful if swallowed.[4]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[5]

  • Eye Protection: Wear eye and face protection.[3][5]

  • Clothing: Wear protective clothing.[3][5]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[5] If dust formation is likely, a respirator is necessary.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₈H₆F₃NO₂Sigma-Aldrich
CAS Number124236-37-9Sigma-Aldrich
Molecular Weight205.13 g/mol Sigma-Aldrich
FormSolidSigma-Aldrich
Hazard CodesH302, H318Sigma-Aldrich
Precautionary CodesP280, P305 + P351 + P338Sigma-Aldrich

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and kept securely closed.[1][5]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate amount of waste and the date of accumulation.

3. Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.[5]

  • The storage area should be away from incompatible materials and sources of ignition.

4. Final Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[5][6]

  • This compound may be incinerated in a chemical incinerator equipped with an afterburner and scrubber to manage the hazardous combustion products, which may include nitrogen oxides, carbon oxides, and hydrogen fluoride.[6]

  • Do not dispose of this chemical down the drain or in regular trash.[7] Environmental release should be avoided.[1][7]

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label Label Container with 'Hazardous Waste' & Chemical Name collect->label store Store in Ventilated Satellite Accumulation Area label->store contact Contact EHS for Waste Pickup store->contact dispose Licensed Vendor Disposes via Chemical Incineration contact->dispose end End: Disposal Complete dispose->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. The following recommendations are based on best practices for handling pyridine and trifluoromethyl-containing compounds.

Hazard Summary

  • Pyridine Derivatives : Often toxic and flammable. Inhalation of vapors and skin contact should be minimized.[1][2][3] Adequate ventilation is crucial.[1][2]

  • Trifluoromethyl Compounds : Can be irritating to the skin, eyes, and respiratory system.[4][5][6][7]

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical safety goggles or a face shield.[1][3][8][9][10]Nitrile or butyl rubber gloves.[1][2]Laboratory coat.[1][2]Not generally required if handled in a certified chemical fume hood.[1]
Conducting Reactions Chemical safety goggles and a face shield.Nitrile or butyl rubber gloves.[1][2]Chemical-resistant laboratory coat.A respirator may be necessary for large-scale operations or if there is a risk of inhalation.[4][11]
Handling Spills Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.Air-purifying respirator with appropriate cartridges.
Waste Disposal Safety goggles.Nitrile or butyl rubber gloves.[1][2]Laboratory coat.[1][2]Not generally required if containers are sealed and handled properly.

Operational Plan

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][8][9][12]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[8][9][11]

2. Standard Handling Procedure:

  • PPE: Don the appropriate PPE as outlined in the table above. For routine handling, this includes safety goggles, nitrile or butyl rubber gloves, and a laboratory coat.[1][2]

  • Dispensing: Carefully dispense the chemical, avoiding the generation of dust or aerosols.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8][9][11][12] Keep the container tightly closed.[2][4][5][8][9][12][13][14]

  • Decontamination: After handling, wipe down the work area with an appropriate solvent and wash hands thoroughly.[8][13][15]

3. Spill Response:

  • Evacuation: In case of a large spill, evacuate the immediate area and alert colleagues.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment (for small spills): For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2] Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and wash with soap and water.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[1]

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service, following all local, state, and federal regulations.[5][6][13] Do not pour down the drain.[4][8][10]

Below is a diagram illustrating the safe handling and disposal workflow for this compound.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Conduct Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Reaction Complete disp_collect Collect Hazardous Waste handle_reaction->disp_collect Generate Waste spill_alert Alert Others & Evacuate handle_reaction->spill_alert If Spill Occurs cleanup_store Store Compound Properly cleanup_decontaminate->cleanup_store cleanup_store->prep_ppe For Next Use disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Securely disp_label->disp_store disp_dispose Dispose via Licensed Service disp_store->disp_dispose spill_contain Contain Spill spill_alert->spill_contain spill_cleanup Clean & Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose spill_dispose->disp_collect

Caption: Workflow for safe handling and disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。